1-Ethylcyclopentyl methacrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-ethylcyclopentyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-4-11(7-5-6-8-11)13-10(12)9(2)3/h2,4-8H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEBJQQRPGHVOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592379 | |
| Record name | 1-Ethylcyclopentyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266308-58-1 | |
| Record name | 1-Ethylcyclopentyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2-propenoicAcid, 1 ethylcyclopentyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Ethylcyclopentyl methacrylate CAS number and properties
An In-Depth Technical Guide to 1-Ethylcyclopentyl Methacrylate for Advanced Research and Development
Executive Summary
This compound (ECPMA) is a specialty monomer of significant interest in the fields of polymer chemistry, materials science, and advanced manufacturing. Its unique alicyclic structure, combining a methacrylate functional group with an ethylcyclopentyl ring, imparts a valuable set of properties to the polymers derived from it. This guide provides a comprehensive overview of ECPMA, including its chemical and physical properties, synthesis, polymerization behavior, key applications, and handling protocols. The primary focus is on its role in high-performance applications such as semiconductor photoresists and specialty polymers for coatings and biomedical systems, offering researchers and drug development professionals the foundational knowledge required to leverage this versatile monomer in their work.
Chemical Identity and Physicochemical Properties
This compound is identified by the CAS number 266308-58-1.[1][2][] It is an ester of methacrylic acid and 1-ethylcyclopentanol.[1] The presence of the bulky, hydrophobic ethylcyclopentyl group is central to its function, influencing the thermal stability, mechanical strength, and moisture resistance of the resulting polymers.[1][4]
A summary of its key properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 266308-58-1 | [1][2][] |
| IUPAC Name | (1-ethylcyclopentyl) 2-methylprop-2-enoate | [1][] |
| Synonyms | Methacrylic Acid 1-Ethylcyclopentyl Ester; ECPMA | [2][][4] |
| Molecular Formula | C₁₁H₁₈O₂ | [1][][5] |
| Molecular Weight | 182.26 g/mol | [1][] |
| Appearance | Colorless to light yellow clear liquid | [1][2][][6] |
| Density | ~0.950 g/mL (at 20 °C) | [1][7] |
| Boiling Point | 220-227 °C (Predicted: 225.9 °C) | [5][7] |
| Flash Point | 85 °C | [1][] |
| Solubility | Insoluble in water; Soluble in organic solvents (alcohols, ethers) | [5] |
| Purity | Typically >98.0% (GC) | [2][] |
| Storage | 0-10°C, under nitrogen, away from light and heat | [][8] |
Synthesis and Reaction Mechanisms
The most common and direct route for synthesizing this compound is through the Fischer esterification of methacrylic acid with 1-ethylcyclopentanol.[1] This reaction is typically catalyzed by a strong acid. The causality behind this choice is efficiency and atom economy; it is a well-established, straightforward method for producing esters.[1] An alternative, transesterification, can also be employed where an existing methacrylate ester (like methyl methacrylate) reacts with 1-ethylcyclopentanol to exchange the alcohol component.[1][5]
The direct esterification mechanism involves several key steps:
-
Protonation of the carbonyl oxygen of methacrylic acid by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack.
-
Nucleophilic Attack by the hydroxyl group of 1-ethylcyclopentanol on the activated carbonyl carbon.
-
Proton Transfer from the attacking hydroxyl group to one of the original hydroxyl groups on the tetrahedral intermediate.
-
Elimination of water as a leaving group, reforming the carbonyl double bond.
-
Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, ECPMA.
References
- 1. Buy this compound | 266308-58-1 [smolecule.com]
- 2. This compound | 266308-58-1 | TCI AMERICA [tcichemicals.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. chembk.com [chembk.com]
- 6. 1-ethylcyclopentyl ester | 266308-58-1 [chemicalbook.com]
- 7. High Quality this compound [266308-58-1] | China Manufacturer [gmchemix.com]
- 8. chemscene.com [chemscene.com]
Introduction: Unveiling a Specialty Monomer for Advanced Applications
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylcyclopentyl Methacrylate
This compound (ECPMA) is a distinctive organic ester recognized for its pivotal role as a specialty monomer in polymer chemistry.[1] With the chemical formula C₁₁H₁₈O₂, it possesses a unique molecular architecture that combines a methacrylate functional group with a bulky, alicyclic 1-ethylcyclopentyl group.[1][2] This structure is not merely a chemical curiosity; it imparts specific and desirable properties to the polymers derived from it, most notably enhanced thermal stability, mechanical strength, and etch resistance.[1][3]
While its applications are diverse, ranging from high-performance coatings to adhesives, ECPMA has garnered significant attention in the semiconductor industry as a critical component in the formulation of photoresists for 193nm immersion lithography—a cornerstone of modern microchip manufacturing.[3][4][5] Furthermore, its structural attributes present intriguing possibilities for the biomedical field, particularly in the design of novel drug delivery systems where polymer properties can be finely tuned.[1][] This guide offers a comprehensive exploration of the core physicochemical properties of ECPMA, its synthesis and characterization, and the scientific principles governing its application for researchers, scientists, and professionals in drug development.
Section 1: Core Physicochemical and Structural Properties
The functional characteristics of ECPMA are directly rooted in its molecular structure and resulting physical properties. The presence of the methacrylate group allows for straightforward polymerization, while the attached 1-ethylcyclopentyl ester moiety dictates the properties of the resulting polymer, such as its glass transition temperature (Tg) and solubility.[1][7]
Key Property Data
A summary of the essential physicochemical data for this compound is presented below. These values are fundamental for its handling, processing, and application design.
| Property | Value | Source(s) |
| IUPAC Name | (1-ethylcyclopentyl) 2-methylprop-2-enoate | [1] |
| CAS Number | 266308-58-1 | [1][8][9][10] |
| Molecular Formula | C₁₁H₁₈O₂ | [1][8][9] |
| Molecular Weight | 182.26 g/mol | [1][8][9] |
| Appearance | Colorless to light yellow clear liquid | [3][7][8] |
| Density | 0.95 ± 0.1 g/cm³ (Predicted) | [5][7][8][9] |
| Boiling Point | 220-227 °C (Predicted range) | [4][5][7][8] |
| Flash Point | 85 °C | [1][2][3] |
| Solubility | Insoluble in water; Soluble in organic solvents like alcohols, ethers | [8][9][11] |
| Storage Temperature | 2-8°C (Refrigerated) | [3][5][7][8][10] |
Section 2: Synthesis and Purification Workflow
The synthesis of ECPMA is typically achieved through well-established esterification reactions. The most common and direct method is the Fischer esterification of methacrylic acid with 1-ethylcyclopentanol, facilitated by an acid catalyst.[1] An alternative route is transesterification, where an existing methacrylate ester (like methyl methacrylate) is reacted with 1-ethylcyclopentanol.[1][8]
Caption: Direct Esterification Workflow for ECPMA Synthesis.
Experimental Protocol: Purification by Vacuum Distillation
High purity (>98%) is essential for ECPMA, especially for applications in polymerization and microelectronics.[3][10] Fractional distillation under reduced pressure is the standard method for purification.[1]
Causality: Operating under a vacuum lowers the boiling point of the liquid. This is critical for high-boiling-point compounds like ECPMA to prevent thermal decomposition and unwanted side polymerization that can occur at elevated temperatures.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a cold trap, and a suitable heating mantle. Ensure all glassware joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the crude ECPMA into the round-bottom distillation flask. Add boiling chips or a magnetic stir bar to ensure smooth, even boiling.
-
System Evacuation: Gradually reduce the pressure in the system using the vacuum pump to the target pressure (e.g., 4-5 kPa). A slow reduction prevents bumping.[1]
-
Heating: Gently heat the distillation flask using the heating mantle. Monitor the temperature at the distillation head.
-
Fraction Collection: Collect and discard any initial low-boiling fractions. Collect the main fraction of pure ECPMA at its characteristic reduced-pressure boiling point (e.g., ~60°C at 4.66 kPa).[1]
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly reintroducing air to equalize the pressure.
-
Quality Control: Analyze the purity of the collected fraction using Gas Chromatography (GC).[4][10]
Section 3: Polymerization and Resulting Polymer Characteristics
This compound readily undergoes polymerization via free-radical mechanisms to form poly(this compound), or PECPMA.[1] The resulting polymer exhibits properties that are highly valuable for advanced material applications.
-
Thermal Stability and High Tg: The bulky, rigid cyclopentyl ring restricts the rotational freedom of the polymer backbone. This molecular architecture leads to a higher glass transition temperature (Tg) compared to methacrylates with simple linear alkyl chains. This property is crucial for applications requiring dimensional stability at elevated temperatures, such as in photoresist processing.[1][7]
-
Mechanical Strength: The rigid side groups also contribute to the overall mechanical strength and hardness of the polymer, making it suitable for durable coatings and materials.[3]
-
Etch Resistance: In semiconductor manufacturing, the alicyclic structure of ECPMA provides superior resistance to the plasma etching processes used to transfer patterns onto a silicon wafer.[3]
-
Unique Confinement Effects: Research has shown that the Tg of PECPMA films behaves differently at the nanoscale depending on molecular weight. While the Tg of high molecular weight PECPMA is largely unaffected by film thickness, low molecular weight PECPMA shows a significant decrease in Tg as the film thickness is reduced.[7] This behavior is of great interest for applications in nanolithography and thin-film technologies.
Caption: Free-Radical Polymerization of ECPMA.
Section 4: Analytical Characterization Workflow
Verifying the identity, purity, and structure of ECPMA is paramount. A multi-technique approach is typically employed, with Nuclear Magnetic Resonance (NMR) spectroscopy being the definitive method for structural elucidation.
Experimental Protocol: ¹H NMR for Structural Verification
Causality: ¹H NMR spectroscopy provides a detailed "map" of the hydrogen atoms within a molecule. By analyzing the chemical shift (position), integration (area), and multiplicity (splitting pattern) of the signals, one can confirm the presence of all key structural components of ECPMA, such as the vinyl protons, the methyl and ethyl groups, and the cyclopentyl ring protons.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified ECPMA in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is "invisible" in the ¹H NMR spectrum.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition involves a 90° pulse followed by detection of the free induction decay (FID). Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and then integrate the signals.
-
Spectral Interpretation (Expected Signals for ECPMA):
-
Vinyl Protons (=CH₂): Two distinct signals are expected in the ~5.5-6.1 ppm region. These protons are inequivalent and will appear as singlets or narrow multiplets.
-
Methacrylate Methyl Protons (-C(O)C(CH₃)=): A singlet integrating to 3 hydrogens, typically around ~1.9 ppm.
-
Cyclopentyl Protons (-CH₂-): A complex series of overlapping multiplets in the ~1.5-1.8 ppm region, integrating to 8 hydrogens.
-
Ethyl Methylene Protons (-CH₂CH₃): A quartet around ~1.7 ppm (may overlap with cyclopentyl signals), integrating to 2 hydrogens.
-
Ethyl Methyl Protons (-CH₂CH₃): A triplet around ~0.8 ppm, integrating to 3 hydrogens.
-
Section 5: Relevance and Applications in Drug Development
While ECPMA's primary established application is in microelectronics, its properties and the broader class of methacrylate polymers hold significant potential for the pharmaceutical and drug development sectors.[1][3]
Methacrylate copolymers, commercially known as Eudragit®, are widely used as functional excipients in oral and topical drug delivery systems.[12] They are leveraged to achieve pH-dependent release, sustained release, and taste masking. The incorporation of a bulky, hydrophobic monomer like ECPMA into such copolymer systems could offer several advantages:
-
Modulation of Drug Release: The hydrophobic 1-ethylcyclopentyl group can be used to fine-tune the release kinetics of hydrophobic drugs from a polymer matrix. By increasing the hydrophobicity of the polymer, it's possible to slow down water ingress and thus achieve a more controlled, sustained release profile.
-
Enhanced Bioavailability: For transdermal drug delivery, formulating a drug within a pressure-sensitive adhesive made from an ECPMA-containing copolymer could enhance the skin penetration of lipophilic drugs.[][12] The polymer matrix acts as a reservoir, and its physicochemical compatibility with both the drug and the skin's lipid barrier is critical for efficacy.[12]
-
Nanoparticle Formulation: Methacrylate polymers are used to create nanoparticles for targeted drug delivery.[12] The unique properties of PECPMA, such as its high Tg and hydrophobicity, could be exploited to create stable, solid nanoparticles with high drug-loading capacity for poorly soluble compounds.
Section 6: Safety, Handling, and Storage
As a reactive chemical monomer, proper handling of this compound is essential to ensure laboratory safety.
-
Hazards: ECPMA is a combustible liquid and may be irritating to the eyes, skin, and respiratory system.[8][13][14] All handling should be performed in a well-ventilated area or a chemical fume hood.[8][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]
-
Storage: The monomer should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[14][15] Refrigeration at 2-8°C is recommended to inhibit premature polymerization.[3][5] The product is often supplied with an inhibitor like MEHQ (monomethyl ether hydroquinone).[10][14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
References
- 1. Buy this compound | 266308-58-1 [smolecule.com]
- 2. This compound | CAS#:266308-58-1 | Chemsrc [chemsrc.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. High Quality this compound [266308-58-1] | China Manufacturer [gmchemix.com]
- 5. This compound CAS: 266308-58-1 - Buy this compound, 266308-58-1 Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]
- 7. 1-ethylcyclopentyl ester | 266308-58-1 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. CAS # 266308-58-1, this compound - chemBlink [chemblink.com]
- 10. This compound | 266308-58-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. 1 Ethylcyclopentyl Methacrylate: Key Uses & Suppliers [accio.ai]
- 12. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound | 266308-58-1 | TCI AMERICA [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
1-Ethylcyclopentyl methacrylate molecular structure and formula
An In-depth Technical Guide to 1-Ethylcyclopentyl Methacrylate
Abstract
This technical guide provides a comprehensive overview of this compound (ECPMA), a specialty monomer of significant interest in advanced materials science. We will explore its core molecular structure, physicochemical properties, synthesis methodologies, and polymerization characteristics. The narrative emphasizes the causal relationships between its unique alicyclic structure and the enhanced performance properties of its corresponding polymer, Poly(this compound) (PECPMA). Key applications, particularly in the realm of semiconductor photoresists and high-performance coatings, are discussed in detail. This document is intended for researchers, polymer chemists, and materials scientists engaged in the development of next-generation materials.
Introduction: The Significance of Alicyclic Methacrylates
In the landscape of polymer chemistry, methacrylate monomers are foundational building blocks for a vast array of materials. While simple alkyl methacrylates like methyl methacrylate (MMA) are ubiquitous, the strategic incorporation of cyclic moieties into the monomer structure offers a powerful tool for tuning polymer properties. This compound (ECPMA) is a prime example of an alicyclic methacrylate designed to impart specific, high-value characteristics to polymers. Its structure, featuring a bulky, rigid cyclopentyl group, is key to enhancing thermal stability, mechanical strength, and, critically for microlithography, plasma etch resistance. This guide delves into the science and application of ECPMA, providing the technical foundation necessary for its effective utilization in research and development.
Molecular Identity and Physicochemical Properties
A precise understanding of a monomer's fundamental characteristics is paramount for predicting its behavior in polymerization and material formulations.
Molecular Structure and Formula
ECPMA is an ester of methacrylic acid and 1-ethylcyclopentanol.[1] The core structure consists of a methacrylate functional group, which provides the polymerizable vinyl double bond, and a 1-ethylcyclopentyl ester group.[1]
The molecular structure can be represented as follows:
Caption: 2D Molecular Structure of this compound.
Chemical Identifiers and Properties
Key identifiers and physicochemical data for ECPMA are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | (1-ethylcyclopentyl) 2-methylprop-2-enoate | [1][] |
| Synonyms | Methacrylic Acid 1-Ethylcyclopentyl Ester, ECPMA | [][3] |
| CAS Number | 266308-58-1 | [1][][4][5] |
| Molecular Formula | C₁₁H₁₈O₂ | [1][][4][5] |
| Molecular Weight | 182.26 g/mol | [1][][5] |
| Appearance | Colorless to light yellow clear liquid | [][4][6] |
| Density | 0.950 g/mL at 20 °C | [1][5] |
| Boiling Point | 220-227 °C | [5] |
| Flash Point | 85 °C | [1][] |
| SMILES | CCC1(CCCC1)OC(=O)C(=C)C | [1][] |
| InChI Key | FMEBJQQRPGHVOR-UHFFFAOYSA-N | [1][] |
Synthesis and Purification
The synthesis of ECPMA is typically achieved through standard esterification reactions. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Synthetic Principles
The most common route is the reaction between a methacrylic acid derivative and 1-ethylcyclopentanol.
-
Direct Esterification: This classic Fischer-Speier esterification involves reacting methacrylic acid with 1-ethylcyclopentanol in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[1] The reaction is driven to completion by removing water, typically via a Dean-Stark apparatus. This method is cost-effective but can be slow and may require significant purification.
-
Transesterification: An existing methacrylate ester, such as methyl methacrylate, can be reacted with 1-ethylcyclopentanol in the presence of a catalyst to exchange the alcohol component.[4]
-
Acyl Chloride Method: For a more rapid and often higher-yield reaction, methacryloyl chloride is reacted with 1-ethylcyclopentanol, usually in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.[6] This method avoids the equilibrium limitations of direct esterification but requires careful handling of the corrosive and moisture-sensitive acyl chloride.
The causality behind choosing the acyl chloride route lies in its high reactivity, which allows for lower reaction temperatures and shorter reaction times, minimizing potential side reactions like polymerization of the monomer product.
Caption: General workflow for the synthesis of ECPMA via the acyl chloride method.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol is a representative example and must be performed with appropriate safety precautions in a laboratory setting.
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in an ice/salt bath.
-
Initial Charge: Charge the flask with 1-ethylcyclopentanol (1.0 eq), triethylamine (1.1 eq), and a suitable anhydrous solvent (e.g., tetrahydrofuran).
-
Cooling: Cool the solution to 0-5 °C with stirring under a nitrogen atmosphere.
-
Reagent Addition: Add methacryloyl chloride (1.05 eq) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 5 °C.[6] The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours, followed by stirring at room temperature for an additional 2-4 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture again and slowly add deionized water to quench any unreacted methacryloyl chloride and dissolve the salt.[6]
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound. A polymerization inhibitor (like MEHQ) is often added to the final product for stabilization during storage.[]
Polymerization and Polymer Properties
ECPMA readily undergoes free-radical polymerization to form the thermoplastic Poly(this compound), or PECPMA.
Polymerization Mechanisms
The vinyl group of ECPMA is susceptible to attack by radical initiators (e.g., AIBN, BPO), leading to chain-growth polymerization. The choice of polymerization technique is critical for controlling the polymer's molecular weight, dispersity, and architecture.
-
Free-Radical Polymerization: This is the most common and straightforward method, suitable for producing polymers for coatings and adhesives.[1]
-
Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are increasingly employed for methacrylate monomers.[7] CRP allows for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures (e.g., block copolymers), which is essential for high-precision applications like drug delivery and advanced lithography.
Properties of Poly(this compound) (PECPMA)
The defining feature of PECPMA is the bulky alicyclic side group, which dictates its material properties.
-
High Glass Transition Temperature (T_g): The rigid cyclopentyl group severely restricts chain mobility, resulting in a significantly higher T_g compared to linear alkyl methacrylates. This translates to better thermal stability and dimensional integrity at elevated temperatures.
-
Enhanced Etch Resistance: In semiconductor manufacturing, photoresist materials must withstand plasma etching processes. The high carbon-to-hydrogen ratio of the alicyclic ECPMA side chain provides superior resistance to plasma etching compared to more linear polymers, enabling finer pattern transfer.[3]
-
Mechanical Properties: The bulky side groups contribute to increased hardness and toughness in the resulting polymer, making it suitable for durable coatings.[3]
-
Solubility and Optical Properties: PECPMA generally exhibits good solubility in common organic solvents used in coating and lithography formulations. Its structure also contributes to good optical transparency.[3]
Studies on thin films of PECPMA have shown that its glass transition temperature behavior can be influenced by molecular weight and film thickness, a critical consideration for nanoscopic applications like photoresists.[6]
Key Applications
The unique property profile of PECPMA makes it a specialty monomer for demanding applications.
-
Semiconductor Photoresists: ECPMA is a critical monomer for formulating advanced photoresists, particularly for 193 nm immersion lithography.[3][5][8] Its incorporation into the polymer resin enhances the material's plasma etch resistance, allowing for the creation of smaller and more precise features on silicon wafers.[3]
-
High-Performance Coatings and Adhesives: As a functional monomer, ECPMA is used to prepare acrylic emulsions for premium coatings.[3][4] The resulting films exhibit superior hardness, weather resistance, chemical resistance, and transparency, making them ideal for automotive topcoats, wood finishes, and industrial coatings.[3]
-
Biomedical Materials: The properties of PECPMA have led to its exploration for use in biomedical contexts, such as dental materials and polymeric systems for controlled drug delivery.[1][] For these applications, thorough biocompatibility and toxicology assessments are essential.
Safety and Handling
ECPMA is a combustible liquid and a potential irritant. Standard laboratory safety protocols for handling chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[4]
-
Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition.[9] Use spark-proof tools and take precautionary measures against static discharge.[9]
-
Storage: Store in a cool, well-ventilated place in a tightly sealed container, typically under refrigeration (0-10°C) and stabilized with an inhibitor like MEHQ to prevent premature polymerization.[][10]
Always consult the latest Safety Data Sheet (SDS) for the most detailed and up-to-date handling information.[9]
Conclusion
This compound is more than just another monomer; it is a molecularly engineered tool for creating advanced materials. Its defining alicyclic structure provides a direct pathway to polymers with enhanced thermal stability, etch resistance, and mechanical durability. From enabling next-generation microchips through advanced photoresists to providing robust and weather-resistant coatings, ECPMA demonstrates the power of strategic monomer design in pushing the boundaries of polymer science. As the demand for higher-performance materials continues to grow, the importance of specialty monomers like ECPMA in both industrial and research settings is set to increase.
References
- 1. Buy this compound | 266308-58-1 [smolecule.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. chembk.com [chembk.com]
- 5. High Quality this compound [266308-58-1] | China Manufacturer [gmchemix.com]
- 6. 1-ethylcyclopentyl ester | 266308-58-1 [chemicalbook.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. This compound CAS: 266308-58-1 - Buy this compound, 266308-58-1 Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. chemscene.com [chemscene.com]
Introduction: The Strategic Importance of 1-Ethylcyclopentyl Methacrylate
An In-Depth Technical Guide to the Synthesis of 1-Ethylcyclopentyl Methacrylate Monomer
This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically-grounded walkthrough for the synthesis of this compound (ECPMA). Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind procedural choices, integrates self-validating quality control measures, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
This compound (ECPMA) is a specialty alicyclic methacrylate monomer with the chemical formula C₁₁H₁₈O₂.[1][] Its unique molecular architecture, which combines a bulky, rigid ethylcyclopentyl group with a polymerizable methacrylate moiety, imparts a desirable balance of properties to the polymers it forms.[1] These polymers exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making ECPMA a critical component in a range of advanced applications.[3]
In the semiconductor industry, ECPMA is a key building block for polymer resins used in 193nm immersion photoresists. Its alicyclic structure improves the resin's plasma etch resistance, transparency, and pattern resolution—all critical factors in high-end microchip manufacturing.[3] For drug development professionals, ECPMA is employed in formulating specialized polymeric systems for controlled drug delivery.[] Its incorporation into polymer backbones can modulate hydrophobicity and glass transition temperature, influencing drug release kinetics and the bioavailability of therapeutic agents.[1][4] Its use extends to high-performance coatings and adhesives where its structure enhances film hardness, toughness, and weather resistance.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈O₂ | [1][] |
| Molecular Weight | 182.26 g/mol | [1][][5] |
| Appearance | Colorless to light yellow liquid | [1][][6] |
| Purity (Typical) | >98.0% (GC) | [][5] |
| Flash Point | 85 °C | [1][] |
| Specific Gravity | 0.95 (@ 20 °C) | [1][5] |
| Storage | 2–8°C, often stabilized with MEHQ | [3][5] |
Retrosynthetic Analysis and Strategy Selection
The synthesis of ECPMA logically begins with its deconstruction into readily available precursors. The ester linkage is the primary point for disconnection, leading to two principal synthetic routes originating from the key intermediate, 1-ethylcyclopentanol .
-
Route A: Acylation via Methacryloyl Chloride: This involves the reaction of 1-ethylcyclopentanol with methacryloyl chloride in the presence of a non-nucleophilic base.
-
Route B: Direct Esterification: This classic Fischer esterification involves reacting 1-ethylcyclopentanol directly with methacrylic acid, typically under acidic catalysis and heat.[1]
Rationale for Selecting Route A: While direct esterification is feasible, it is an equilibrium-limited reaction that often requires high temperatures and continuous removal of water to drive it to completion.[1] These conditions significantly increase the risk of premature, uncontrolled radical polymerization of the methacrylate functional group.
In contrast, the acylation of an alcohol with an acyl chloride is a highly exothermic, irreversible reaction that proceeds rapidly under much milder conditions, often at or below room temperature.[7][8] This kinetic control is paramount for preserving the integrity of the sensitive methacrylate double bond. The use of a tertiary amine base effectively scavenges the HCl byproduct, driving the reaction to completion without the need for harsh, elevated temperatures.[7] For these reasons, Route A is the preferred method for a high-yield, high-purity synthesis in a laboratory setting.
The precursor, 1-ethylcyclopentanol, is a tertiary alcohol not commonly available as a starting material. It is most efficiently prepared via a Grignard reaction between cyclopentanone and an ethyl magnesium halide.[9][10]
Part I: Synthesis of the Key Intermediate, 1-Ethylcyclopentanol
The foundational step is the creation of the tertiary alcohol, 1-ethylcyclopentanol, through the nucleophilic addition of a Grignard reagent to a ketone.
Reaction Mechanism
The synthesis involves the attack of the nucleophilic carbon of the ethylmagnesium bromide Grignard reagent on the electrophilic carbonyl carbon of cyclopentanone. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol product.[9]
Caption: Grignard reaction mechanism for 1-ethylcyclopentanol synthesis.
Experimental Protocol: Synthesis of 1-Ethylcyclopentanol
Warning: Grignard reagents are highly reactive with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Table 2: Reagents for 1-Ethylcyclopentanol Synthesis
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Magnesium Turnings | Mg | 24.31 | 5.35 g | 0.22 |
| Bromoethane | C₂H₅Br | 108.97 | 24.0 g (16.3 mL) | 0.22 |
| Cyclopentanone | C₅H₈O | 84.12 | 16.8 g (17.6 mL) | 0.20 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~100 mL | - |
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of nitrogen.
-
Grignard Reagent Formation: Place the magnesium turnings in the flask. Add 50 mL of anhydrous diethyl ether. Add approximately 2-3 mL of the bromoethane to the dropping funnel along with 50 mL of anhydrous ether. Add this small portion of the bromoethane solution to the magnesium. The reaction should initiate (cloudiness, bubbling). If not, gently warm the flask or add a small crystal of iodine.
-
Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-45 minutes to ensure complete formation of the Grignard reagent.
-
Addition of Ketone: Cool the flask to 0 °C using an ice bath. Dissolve the cyclopentanone in 100 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the cyclopentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Workup: Cool the flask back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Continue adding until the magnesium salts dissolve and two clear layers form.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure 1-ethylcyclopentanol.[10][11]
Part II: Synthesis of this compound
This step involves the esterification of the prepared tertiary alcohol with methacryloyl chloride. The protocol emphasizes control over temperature and the exclusion of radical initiators.
Experimental Workflow and Rationale
The workflow is designed to ensure the efficient and safe reaction between the alcohol and the highly reactive acyl chloride.
Caption: Experimental workflow for the synthesis of ECPMA.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of methacryloyl chloride.[12]
-
Inert Atmosphere: Prevents side reactions and potential peroxide formation.
-
Inhibitor (MEHQ): Crucial for preventing the spontaneous free-radical polymerization of the methacrylate product, a common and significant challenge.[5][7]
-
Triethylamine (Base): Acts as an HCl scavenger, neutralizing the acid byproduct to form triethylammonium chloride, a salt that can be easily removed during workup.[7]
-
Low-Temperature Addition: Methacryloyl chloride's reaction with the alcohol is highly exothermic. Slow, controlled addition at 0 °C is critical to prevent overheating, which can lead to side reactions and polymerization.[7][8]
Experimental Protocol: Synthesis of ECPMA
Warning: Methacryloyl chloride is highly flammable, corrosive, and toxic.[12][13] This procedure must be performed in a well-ventilated chemical fume hood.
Table 3: Reagents for ECPMA Synthesis
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |
| 1-Ethylcyclopentanol | C₇H₁₄O | 114.19 | 11.42 g | 0.10 | 1.0 |
| Methacryloyl Chloride | C₄H₅ClO | 104.53 | 11.5 g (10.7 mL) | 0.11 | 1.1 |
| Triethylamine | (C₂H₅)₃N | 101.19 | 12.1 g (16.7 mL) | 0.12 | 1.2 |
| MEHQ (inhibitor) | C₇H₈O₂ | 124.14 | 20 mg | - | - |
| Anhydrous THF | C₄H₈O | 72.11 | 200 mL | - | - |
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-ethylcyclopentanol, anhydrous tetrahydrofuran (THF), triethylamine, and the MEHQ inhibitor.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add the methacryloyl chloride dropwise to the cooled solution over 30-45 minutes using a syringe or dropping funnel. Ensure the internal temperature does not exceed 5 °C. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate (2 x 50 mL) to remove any unreacted acid chloride, followed by deionized water (1 x 50 mL), and finally brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Purification and Quality Control
Achieving the high purity required for applications in lithography and drug delivery necessitates a robust purification protocol.
Purification by Vacuum Distillation
The crude ECPMA must be purified by fractional distillation under reduced pressure. This is critical to prevent thermal polymerization at atmospheric boiling temperatures.[1]
-
Typical Conditions: 60 °C at ~4.7 kPa (35 Torr).[1]
-
Self-Validation: The collection of a clear, colorless distillate at a constant temperature and pressure is indicative of a pure compound. Any discoloration or increase in viscosity suggests potential decomposition or polymerization. A small amount of inhibitor (e.g., MEHQ or BHT) should be added to the distillation flask.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure. Key signals to identify include the vinyl protons of the methacrylate group (~6.1 and 5.5 ppm), the methyl group on the double bond (~1.9 ppm), and the signals corresponding to the ethylcyclopentyl group.
-
FT-IR Spectroscopy: To verify the presence of key functional groups, particularly the C=O stretch of the ester (~1720 cm⁻¹) and the C=C stretch of the vinyl group (~1640 cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity (typically >98%) and confirm the molecular weight (m/z = 182.26).
Conclusion
This guide outlines a reliable and high-yield synthetic pathway to this compound, a monomer of increasing importance in advanced materials science. The chosen strategy, centered on a Grignard reaction followed by a controlled, low-temperature acylation, mitigates the primary challenge of premature polymerization inherent in methacrylate synthesis. By understanding the rationale behind each step—from the choice of reagents and solvents to the critical need for inhibitors and controlled reaction conditions—researchers can confidently and safely produce this valuable compound with the high degree of purity required for demanding applications in drug delivery and semiconductor technology.
References
- 1. Buy this compound | 266308-58-1 [smolecule.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labproinc.com [labproinc.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1-Ethylcyclopentanol synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. 1-Ethylcyclopentanol | 1462-96-0 [chemicalbook.com]
- 12. Methacryloyl chloride | C4H5ClO | CID 13528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methacryloyl chloride - Wikipedia [en.wikipedia.org]
A Predictive Spectroscopic Guide to 1-Ethylcyclopentyl Methacrylate for Advanced Research and Development
This technical guide provides an in-depth, predictive analysis of the spectroscopic characteristics of 1-Ethylcyclopentyl methacrylate (ECPMA). In the absence of publicly available experimental spectra, this document leverages fundamental spectroscopic principles and comparative data from analogous structures to offer a robust, theoretical framework for researchers, scientists, and professionals in drug development and material science. This guide is designed to aid in the identification, characterization, and quality control of ECPMA in a laboratory setting.
Introduction to this compound
This compound (CAS No. 266308-58-1) is a monomer increasingly utilized in the synthesis of advanced polymers.[1][] Its molecular formula is C₁₁H₁₈O₂, with a molecular weight of 182.26 g/mol .[1][] The structure features a methacrylate functional group attached to a 1-ethylcyclopentyl moiety. This unique combination of a reactive vinyl group and a bulky, alicyclic ester group imparts desirable properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific solubility profiles.[3][4] These characteristics make ECPMA a valuable component in the formulation of high-performance materials, including coatings, adhesives, and specialty polymers for biomedical applications and advanced lithography.[1][5]
A thorough understanding of its spectroscopic signature is paramount for confirming its synthesis, assessing its purity, and studying its polymerization kinetics.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to show distinct signals corresponding to the different proton groups in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the ester group and the overall molecular geometry.
Predicted ¹H NMR Data (Reference Solvent: CDCl₃)
| Proton Assignment (Label) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Justification for Prediction |
| a (CH₂=) | ~6.1 | Singlet | 1H | Vinylic proton cis to the carbonyl group. Similar to other methacrylates.[6] |
| b (CH₂=) | ~5.5 | Singlet | 1H | Vinylic proton trans to the carbonyl group.[6] |
| c (-C-CH₃) | ~1.9 | Singlet | 3H | Methyl group attached to the double bond. |
| d (-O-C-CH₂-CH₂) | ~1.9 - 1.7 | Multiplet | 4H | Methylene protons of the cyclopentyl ring adjacent to the quaternary carbon. |
| e (-CH₂-CH₃) | ~1.7 - 1.5 | Quartet | 2H | Methylene protons of the ethyl group. |
| f (-CH₂-CH₂-CH₂-) | ~1.6 - 1.4 | Multiplet | 4H | Remaining methylene protons of the cyclopentyl ring. |
| g (-CH₂-CH₃) | ~0.8 | Triplet | 3H | Methyl protons of the ethyl group. |
The prediction is based on the analysis of similar acrylate and methacrylate derivatives.[6] For instance, the vinylic protons in methacrylates typically appear as two singlets between 5.5 and 6.2 ppm.[7][8] The alkyl protons of the cyclopentyl and ethyl groups are expected in the upfield region, with their exact shifts and multiplicities determined by their proximity to the ester oxygen and neighboring protons.
Caption: Molecular structure of this compound with proton assignments.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides complementary information to ¹H NMR, detailing the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Predicted ¹³C NMR Data (Reference Solvent: CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification for Prediction |
| Carbonyl (-C=O) | ~167 | Typical for methacrylate esters.[6] |
| Quaternary vinyl (=C(CH₃)-) | ~137 | |
| Methylene vinyl (=CH₂) | ~125 | |
| Quaternary cyclopentyl (-O-C-) | ~85 | |
| Cyclopentyl methylenes (-CH₂-) | ~35 and ~23 | Two distinct signals for the different sets of methylene carbons in the ring. |
| Ethyl methylene (-CH₂-CH₃) | ~30 | |
| Methacrylate methyl (-CH₃) | ~18 | |
| Ethyl methyl (-CH₂-CH₃) | ~8 |
These predicted chemical shifts are based on established values for methacrylate and cycloalkyl groups. The carbonyl carbon is the most downfield signal, while the aliphatic carbons of the ethyl and cyclopentyl groups are found in the upfield region.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the ester and alkene functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3100-2850 | C-H stretch | Aliphatic (cyclopentyl and ethyl) and vinylic (=C-H) | Medium-Strong |
| ~1720 | C=O stretch | α,β-Unsaturated Ester | Strong, Sharp |
| ~1635 | C=C stretch | Alkene | Medium |
| ~1450 and ~1375 | C-H bend | Alkanes | Medium |
| ~1160 | C-O stretch | Ester | Strong |
The most prominent peak will be the strong, sharp carbonyl (C=O) stretch of the methacrylate ester group, typically appearing around 1720-1730 cm⁻¹.[9] The presence of the carbon-carbon double bond will give rise to a C=C stretching vibration around 1635 cm⁻¹.[6] Strong C-O stretching bands associated with the ester linkage are expected in the 1300-1100 cm⁻¹ region.[9] The C-H stretching vibrations of the alkyl and vinyl groups will be observed in the 3100-2850 cm⁻¹ range.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, with a molecular weight of 182.26 g/mol , the molecular ion peak [M]⁺ should be observed at m/z = 182 in an electron ionization (EI) mass spectrum.
Predicted Fragmentation Pattern
The fragmentation of methacrylate esters is often characterized by specific cleavage patterns. The McLafferty rearrangement is a common fragmentation pathway for esters.[10]
-
Loss of the ethyl group (-C₂H₅): [M - 29]⁺ at m/z = 153.
-
Loss of the ethylcyclopentyl group (-C₇H₁₃): [M - 97]⁺ leading to the methacryloyloxy cation at m/z = 85.
-
Formation of the 1-ethylcyclopentyl cation: A peak at m/z = 97.
-
Further fragmentation of the cyclopentyl ring: Leading to smaller fragments.
The base peak in the mass spectrum of many alkyl methacrylates is often related to the methacrylate moiety.[11]
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Experimental Protocols
While this guide provides predictive data, the following are generalized, step-by-step methodologies for acquiring experimental data.
1. NMR Spectroscopy Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).
2. Infrared (IR) Spectroscopy
-
For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
3. Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion for electrospray ionization or via a gas chromatograph for electron ionization).
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300).
Conclusion
This predictive guide offers a comprehensive spectroscopic profile of this compound based on established chemical principles and data from analogous compounds. The predicted NMR, IR, and MS data provide a solid foundation for scientists to identify and characterize this important monomer. It is anticipated that this guide will serve as a valuable resource in both academic research and industrial applications, facilitating the confident use of this compound in the development of next-generation materials.
References
- 1. Buy this compound | 266308-58-1 [smolecule.com]
- 3. chembk.com [chembk.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. This compound CAS: 266308-58-1 - Buy this compound, 266308-58-1 Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Ethyl methacrylate(97-63-2) 1H NMR [m.chemicalbook.com]
- 8. Methacrylic acid(79-41-4) 1H NMR spectrum [chemicalbook.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Methacrylic acid, ethyl ester [webbook.nist.gov]
A Technical Guide to the Computational Modeling of 1-Ethylcyclopentyl Methacrylate's Electronic Structure
Abstract
1-Ethylcyclopentyl methacrylate (ECPMA) is a monomer of significant interest in the development of advanced polymers, particularly for photoresist applications in semiconductor manufacturing and specialized materials for drug delivery systems.[1][2][3][] Understanding the electronic structure of ECPMA at a quantum mechanical level is paramount for predicting its reactivity, polymerization kinetics, and the ultimate properties of the resulting polymers. This technical guide provides a comprehensive, step-by-step workflow for modeling the electronic structure of ECPMA using contemporary computational chemistry techniques. We delve into the theoretical underpinnings of Density Functional Theory (DFT), guide the selection of appropriate methodologies and basis sets, and provide a detailed protocol for geometry optimization and the subsequent analysis of key electronic properties, including frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MEP). This document is intended for researchers, chemists, and materials scientists seeking to apply computational modeling to accelerate the design and development of novel methacrylate-based materials.
Introduction: The Rationale for Modeling ECPMA
This compound (C₁₁H₁₈O₂) is a colorless to light yellow liquid primarily used as a monomer in the synthesis of high-performance polymers.[5][6] Its bulky alicyclic ethylcyclopentyl group imparts enhanced etch resistance and pattern resolution, making it a critical component in photoresists for 193nm immersion lithography.[3] Furthermore, its use in formulating polymeric systems for drug delivery highlights the need to understand its molecular interactions and biocompatibility.[]
The electronic structure of a monomer dictates its fundamental chemical behavior. Properties such as the distribution of electrons, the energies of its highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), and its overall charge landscape govern its susceptibility to nucleophilic or electrophilic attack, its polymerization characteristics, and its interactions with other molecules or surfaces.[7][8]
By employing computational modeling, we can elucidate these properties in silico, offering predictive insights that can guide experimental design, reduce development cycles, and provide a mechanistic understanding that is often difficult to obtain through empirical methods alone. This guide provides a validated protocol for achieving this, focusing on robust and widely accessible computational methods.
Theoretical Foundations: Choosing the Right Tools
The goal of electronic structure theory is to solve the time-independent Schrödinger equation for a molecule to determine its energy and wavefunction.[9] For a multi-electron system like ECPMA, exact analytical solutions are impossible, necessitating the use of approximations.
From Hartree-Fock to Density Functional Theory
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the complex many-electron wavefunction as a single Slater determinant.[10][11] It treats each electron as moving in an average field created by all other electrons.[12] While a cornerstone of quantum chemistry, HF theory's primary limitation is its neglect of electron correlation—the way electrons instantaneously avoid each other due to repulsion.[13] This omission can lead to inaccuracies in predicting molecular properties.
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its superior balance of accuracy and computational efficiency.[14][15] DFT is also an ab initio method, but its central tenet, established by the Hohenberg-Kohn theorems, is that the ground-state energy of a molecule is a unique functional of its electron density.[16] This shifts the problem from calculating a complex, high-dimensional wavefunction to determining the much simpler three-dimensional electron density.[15] Electron correlation effects are implicitly included through the exchange-correlation functional, with hybrid functionals like B3LYP being particularly successful for organic molecules.[17][18]
The Role of Basis Sets
To solve the equations of either HF or DFT, the molecular orbitals are constructed from a set of pre-defined mathematical functions known as a basis set .[19] The choice of basis set is critical to the accuracy of the calculation.
-
Minimal Basis Sets (e.g., STO-3G): Use one function per atomic orbital. They are computationally fast but often provide only qualitative accuracy.
-
Split-Valence Basis Sets (e.g., 3-21G, 6-31G): These are more flexible and accurate. They use a single function for core electrons but multiple functions (a "split") for valence electrons, allowing the model to better describe their involvement in chemical bonding.[19][20]
-
Polarization and Diffuse Functions:
-
Polarization functions (e.g., adding a 'd' to carbon, denoted as 6-31G(d) or 6-31G*) allow orbitals to change shape and "polarize" in the asymmetric environment of a molecule. This is crucial for accurately describing bonding.[21]
-
Diffuse functions (e.g., adding a '+' to the basis set name) are large, spread-out functions that are important for describing systems with diffuse electron density, such as anions or molecules with lone pairs.
-
For a molecule like ECPMA, a split-valence basis set with polarization functions, such as 6-31G(d) , provides a robust and computationally efficient starting point for reliable geometry and electronic structure predictions.
The Computational Workflow: A Validated Protocol
This section details the step-by-step methodology for modeling the electronic structure of ECPMA. We recommend the use of widely available quantum chemistry software packages such as ORCA or GAMESS (US) , which are free for academic use.[22][23]
Workflow Overview
Caption: Computational workflow for electronic structure analysis.
Step 1: Molecular Structure Input
The first step is to generate a three-dimensional coordinate file for ECPMA. This can be done using molecular editor software like Avogadro.[24]
-
Launch Avogadro: Open the software.
-
Build Molecule: Use the drawing tools to construct the ECPMA molecule. Ensure correct atom types, bond orders, and add hydrogen atoms.
-
Pre-optimization: Use the built-in molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
Save Coordinates: Save the structure as an XYZ file (e.g., ecpma.xyz).
| Identifier | Value |
| Chemical Formula | C₁₁H₁₈O₂[5] |
| Canonical SMILES | CCC1(CCCC1)OC(=O)C(=C)C[] |
Step 2: Geometry Optimization and Frequency Analysis
The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.
Protocol using ORCA:
-
Create an Input File: Create a text file named ecpma_opt.inp.
-
Add Input Commands: The following is a sample ORCA input file for a geometry optimization and numerical frequency calculation using the B3LYP functional and the 6-31G(d) basis set.
-
! B3LYP 6-31G(d): Specifies the DFT method and basis set.
-
Opt: Keyword for geometry optimization.
-
NumFreq: Keyword to perform a numerical frequency calculation after optimization.
-
* xyz 0 1: Specifies that the coordinates are in XYZ format, with a molecular charge of 0 and a spin multiplicity of 1 (singlet state).
-
-
Run the Calculation: Execute ORCA from the command line: orca ecpma_opt.inp > ecpma_opt.out
-
Verify the Result: A successful optimization is confirmed by two criteria in the output file (ecpma_opt.out):
-
The optimization has converged (search for "OPTIMIZATION HAS CONVERGED").
-
The frequency calculation shows zero imaginary frequencies , confirming the structure is a true energy minimum.
-
Step 3: Electronic Property Analysis
With the optimized geometry, we can now calculate and analyze the key electronic properties from the output file.
A. Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons.[25] The energy difference between them, the HOMO-LUMO gap , is a crucial indicator of chemical reactivity and electronic stability.[26] A smaller gap generally suggests higher reactivity.
B. Molecular Electrostatic Potential (MEP) Map
The MEP map visualizes the charge distribution on the molecule's electron density surface.[27] It is invaluable for identifying reactive sites:
-
Red Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack.[25][28]
-
Blue Regions: Electron-poor areas (positive potential), susceptible to nucleophilic attack.[25][28]
Protocol for Visualization:
-
Open Optimized Structure: Load the optimized XYZ file (ecpma_opt.xyz, generated by ORCA) into a visualization program like Avogadro.
-
Generate Surfaces: Use the software's surface generation tools.[28]
-
Visualize Orbitals: Select to display the HOMO and LUMO. Occupied orbitals are typically colored red/blue, while unoccupied ones are yellow/green.[29]
-
Visualize MEP: Create a molecular surface and color it by the electrostatic potential.[28] This will generate the red-to-blue MEP map.
Data Presentation and Interpretation
The computational output provides quantitative data that should be systematically tabulated for analysis and reporting.
Calculated Electronic Properties of ECPMA
| Property | Value (Hartree) | Value (eV) | Significance |
| HOMO Energy | (Calculated Value) | (Calculated Value) | Correlates with ionization potential; propensity to donate electrons. |
| LUMO Energy | (Calculated Value) | (Calculated Value) | Correlates with electron affinity; propensity to accept electrons. |
| HOMO-LUMO Gap | (Calculated Value) | (Calculated Value) | Indicator of chemical reactivity and electronic excitation energy.[30] |
| Dipole Moment | (Calculated Value) | (Calculated Value) | Measures the overall polarity of the molecule. |
(Note: The actual numerical values would be obtained from the ecpma_opt.out file after running the calculation.)
Interpretation of Visual Data
-
HOMO/LUMO Analysis: For ECPMA, the HOMO is expected to be localized around the C=C double bond and the oxygen atoms of the methacrylate group, indicating these are the primary sites for electron donation (e.g., in radical polymerization). The LUMO (the π* anti-bonding orbital) will also be centered on the methacrylate C=C and C=O bonds, the sites for accepting electrons.
-
MEP Analysis: The MEP map will show a strong negative potential (red) around the carbonyl oxygen due to its high electronegativity and lone pairs of electrons, marking it as a site for electrophilic interaction. Positive potential (blue) may be observed around the hydrogen atoms. This map provides a clear rationale for the molecule's intermolecular interactions.
Caption: Relationship between computational inputs and derived insights.
Conclusion
This guide has outlined a robust and scientifically grounded workflow for the computational modeling of this compound's electronic structure. By leveraging Density Functional Theory with an appropriate basis set, researchers can reliably predict the molecule's optimized geometry and derive critical electronic properties. The analysis of frontier molecular orbitals and the molecular electrostatic potential map provides powerful, predictive insights into the monomer's reactivity, stability, and intermolecular interaction sites. This information is invaluable for professionals in materials science and drug development, enabling a more rational, model-driven approach to the design of advanced polymers and functional materials.
References
- 1. 1-ethylcyclopentyl ester | 266308-58-1 [chemicalbook.com]
- 2. Buy this compound | 266308-58-1 [smolecule.com]
- 3. longchangchemical.com [longchangchemical.com]
- 5. chembk.com [chembk.com]
- 6. High Quality this compound [266308-58-1] | China Manufacturer [gmchemix.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 11. Hartree–Fock — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 12. fiveable.me [fiveable.me]
- 13. insilicosci.com [insilicosci.com]
- 14. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]
- 16. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 17. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 18. researchgate.net [researchgate.net]
- 19. jetir.org [jetir.org]
- 20. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 21. m.youtube.com [m.youtube.com]
- 22. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 23. Orca Computational Chemistry Tutorials (Neese) | VIPEr [ionicviper.org]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 28. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 29. WebMO Help [webmo.net]
- 30. files01.core.ac.uk [files01.core.ac.uk]
Quantum chemistry studies of 1-Ethylcyclopentyl methacrylate polymerization kinetics
An In-Depth Technical Guide to the Quantum Chemistry of 1-Ethylcyclopentyl Methacrylate Polymerization Kinetics
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration into the application of quantum chemistry for elucidating the polymerization kinetics of this compound (ECPMA). Designed for researchers, polymer scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with computational methodologies to offer a deeper understanding of the reaction mechanisms governing ECPMA polymerization. We will delve into the causality behind computational choices, validate theoretical models with experimental insights, and present a clear, structured narrative on this advanced topic.
Introduction: The Significance of this compound (ECPMA)
This compound (ECPMA) is a specialty monomer recognized for its bulky alicyclic pendant group. This unique structure imparts valuable properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and specific mechanical strengths.[1][2] Consequently, poly(ECPMA) and its copolymers are utilized in a range of high-performance applications, from advanced coatings and adhesives to specialized biomedical materials and photoresists for semiconductor manufacturing.[1][3][]
Understanding the kinetics of ECPMA polymerization is paramount for controlling polymer architecture, molecular weight distribution, and ultimately, the final material properties. While experimental techniques provide invaluable macroscopic data, they often struggle to capture the fleeting, high-energy transition states that dictate reaction pathways at the molecular level.[5] This is where quantum chemistry emerges as a powerful predictive tool. By modeling the electronic structure of reacting species, we can calculate thermodynamic and kinetic parameters, offering a granular view of the polymerization mechanism that complements and explains experimental observations.[6][7]
The Foundation: Free-Radical Polymerization
The polymerization of ECPMA, like most methacrylates, typically proceeds via a free-radical mechanism. This is a chain reaction involving three fundamental steps:
-
Initiation: The process begins when an initiator molecule, often an organic peroxide, decomposes under heat to form two free radicals.[8] This highly reactive species then attacks the double bond of an ECPMA monomer, creating a new, monomer-based radical and initiating the polymer chain.[8]
-
Propagation: The newly formed radical rapidly adds to successive ECPMA monomers.[8] This step, which can repeat thousands of times, is the primary chain-building reaction and is central to the study of polymerization kinetics.
-
Termination: The growth of a polymer chain ceases when two radicals meet and react, either by combining to form a single long chain or by disproportionation, where one radical abstracts a hydrogen atom from the other.[8][9]
Quantum chemistry allows for the detailed investigation of each of these stages, providing insights into the energy barriers and reaction rates that govern the entire process.
The Scientist's Toolkit: Computational Methodologies
The accuracy of quantum chemical predictions is intrinsically linked to the chosen theoretical methods and models. For studying systems as complex as polymer radicals, a balance must be struck between computational cost and accuracy.
Density Functional Theory (DFT): The Workhorse of Polymer Chemistry
Density Functional Theory (DFT) is the most widely used quantum chemical method for investigating polymerization kinetics due to its favorable balance of accuracy and computational efficiency. The choice of the functional is critical. For methacrylate polymerization, several functionals have been shown to provide results in good agreement with experimental data:[10][11]
-
Hybrid Functionals (e.g., B3LYP): Often used for geometry optimizations of reactants, products, and transition states.[6][12]
-
Meta-Hybrid Functionals (e.g., M06-2X, MPWB1K): These functionals are often superior for calculating reaction barrier heights (activation energies) and reaction kinetics, as they better account for electron exchange effects.[6][10][13] Studies have shown that methods like MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) yield excellent qualitative agreement with experimental findings for methacrylate propagation kinetics.[10][11]
Modeling the Growing Chain and Environment
Simulating an entire polymer chain is computationally prohibitive. Therefore, smaller, representative models are employed. A common and effective approach is the trimer-to-tetramer reaction model , where the addition of a monomer to a three-unit radical (a trimer) is simulated.[6][7] This model is sufficiently large to capture the crucial electronic and steric effects of the ultimate (the last unit) and penultimate (second to last unit) monomer units on the radical's reactivity.
Furthermore, polymerization reactions rarely occur in a vacuum. The surrounding solvent can influence reaction rates. To account for this, continuum solvation models , such as the SMD (Solvation Model based on Density) model, are often applied to the gas-phase calculations to simulate the condensed-phase environment.[6][7]
From Energies to Rates: Transition State Theory
Once the energy profile of a reaction is calculated, including the energies of the reactants, transition state, and products, Transition State Theory (TST) is used to compute the rate constants.[5][13] TST provides the mathematical framework to connect the calculated activation energy (the energy barrier of the transition state) to the reaction rate, allowing for direct comparison with experimental kinetic data.
Experimental Protocol: A Typical Computational Workflow
-
Model System Definition: Define the model reaction, e.g., the addition of an ECPMA monomer to a trimeric radical ending in an ECPMA unit.
-
Geometry Optimization: Perform geometry optimizations for all species (reactants, transition state, product) using a DFT functional like B3LYP with an appropriate basis set (e.g., 6-31G(d)).[12][14]
-
Frequency Analysis: Calculate vibrational frequencies at the same level of theory to confirm that reactants and products are true minima (zero imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency).
-
Single-Point Energy Calculation: To improve accuracy, perform a higher-level single-point energy calculation on the optimized geometries using a more robust functional and larger basis set (e.g., M06-2X/6-311+G(2df,p)).[6][7]
-
Solvation Energy Correction: Apply a continuum solvation model (e.g., SMD) to the single-point energies to account for solvent effects.[6][7]
-
Rate Constant Calculation: Use the calculated Gibbs free energy of activation in the Transition State Theory equation to determine the temperature-dependent rate constant.
Caption: A typical workflow for quantum chemical studies of polymerization kinetics.
Key Insights into ECPMA Polymerization Kinetics
A seminal study combined quantum chemistry with experimental measurements to investigate the copolymerization of ECPMA with the more common methyl methacrylate (MMA).[6][7][15] This work provides the most detailed insights into the reactivity of ECPMA.
Reactivity and Steric Effects
The computational results revealed several key trends:
-
Enhanced Reactivity of ECPMA Addition: The addition of an ECPMA monomer to a growing radical chain (whether ending in ECPMA or MMA) is generally favored thermodynamically compared to the addition of an MMA monomer.[6][7][15] This suggests that the bulky ethylcyclopentyl group does not sterically hinder the reaction as much as might be intuitively expected and may even have favorable electronic contributions.
-
Influence of the Penultimate Unit: The identity of the monomer unit before the terminal radical (the penultimate unit) was found to have a non-negligible entropic effect on the reaction.[6][7] This highlights the importance of using models larger than a simple monomeric radical to capture the complexities of the polymer chain environment.
-
Conformational Control: The ultimate unit of the growing radical chain significantly affects the preferred conformation of the reactive chain end, which in turn influences the radical's reactivity.[6][7]
Quantitative Data and Model Validation
Quantum chemical calculations can provide explicit rate coefficients, which can then be used to fit terminal model reactivity ratios (r). These ratios describe the preference of a growing radical chain to add its own type of monomer versus the other comonomer.
| Parameter | Description | Computational Insight |
| Activation Energy (Ea) | The energy barrier for the propagation reaction. | Calculated for homo- and cross-propagation steps. |
| Heat of Polymerization (ΔH) | The enthalpy change during polymerization. | Predicted values can be compared to experimental calorimetry.[6] |
| Reactivity Ratios (r) | Ratios of rate constants for homo- and cross-propagation. | Computations provide reasonable quantitative predictions that agree qualitatively with experimental results.[7][15] |
The strong agreement between the computationally predicted reactivity ratios and those derived from experiments provides a powerful validation of the theoretical model.[7][16] It demonstrates that the chosen level of theory (specifically, the ONIOM(B3LYP:B3LYP) method for geometry and M06-2X for energy) successfully captures the essential physics of the ECPMA-MMA copolymerization system.[6][7]
Caption: Propagation pathways in ECPMA and MMA free-radical copolymerization.
Conclusion: A Synergistic Future for Polymer Science
Quantum chemistry has proven to be an indispensable tool for dissecting the complex kinetics of this compound polymerization. It provides a molecular-level rationale for observed macroscopic behavior, explaining the influence of monomer structure on reactivity, conformation, and copolymer composition. The ability to computationally predict kinetic parameters with reasonable accuracy not only deepens our fundamental understanding but also has practical implications for designing and optimizing polymerization processes to create materials with tailored properties.
The most powerful approach remains the synergy between computation and experiment. Theoretical predictions can guide experimental design by identifying key reactions to study, while experimental results provide the ultimate benchmark for refining and validating computational models. As computational resources continue to grow, future studies will likely incorporate more complex models, exploring the kinetics of termination, the role of different initiators and solvents, and the mechanisms of secondary reactions like chain transfer in greater detail, further accelerating innovation in polymer science and materials engineering.
References
- 1. Buy this compound | 266308-58-1 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. longchangchemical.com [longchangchemical.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Computational study of chain transfer to monomer reactions in high-temperature polymerization of alkyl acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Thermal Properties of Poly(1-Ethylcyclopentyl methacrylate)
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: The Critical Role of Thermal Properties in Advanced Polymer Applications
In the realm of materials science, particularly for applications in drug delivery and biomedical devices, a polymer's thermal properties are not mere data points; they are fundamental predictors of performance, stability, and processing viability. For a polymer like poly(1-Ethylcyclopentyl methacrylate) (PECPMA), which holds promise in these advanced fields, a thorough understanding of its behavior under thermal stress is paramount. The bulky, cycloaliphatic side group of PECPMA imparts unique conformational and steric characteristics that significantly influence its glass transition, thermal stability, and decomposition pathways. This guide provides a comprehensive exploration of these properties, grounded in established analytical techniques and a deep understanding of polymer chemistry. We will delve into not only the "what" but, more importantly, the "why" behind the experimental observations and procedural choices, empowering researchers to not only replicate but also innovate.
Section 1: The Molecular Architecture and its Thermal Implications
Poly(this compound) is a member of the polymethacrylate family, distinguished by its ester side-chain containing a 1-ethylcyclopentyl group. This non-planar, bulky cycloaliphatic moiety is the primary determinant of the polymer's thermal characteristics.
1.1. Steric Hindrance and Chain Rigidity: The ethylcyclopentyl group imposes significant steric hindrance, restricting the rotational freedom of the polymer backbone. This inherent rigidity directly impacts the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher degree of chain stiffness necessitates more thermal energy to induce segmental motion, leading to an elevated Tg compared to polymethacrylates with smaller, linear alkyl side chains.
1.2. Influence of Synthesis on Thermal Properties: The thermal properties of PECPMA are intrinsically linked to its synthesis. The chosen polymerization method—be it free-radical, anionic, or another controlled polymerization technique—governs key molecular parameters such as molecular weight, molecular weight distribution (polydispersity), and tacticity (the stereochemical arrangement of the side groups).
-
Molecular Weight: Higher molecular weight polymers generally exhibit higher thermal stability due to a greater number of intermolecular entanglements and secondary forces that must be overcome for chain scission and volatilization.[1]
-
Tacticity: The spatial arrangement of the bulky side groups (isotactic, syndiotactic, or atactic) influences chain packing and intermolecular forces, which in turn affects the glass transition temperature.
For researchers synthesizing PECPMA, it is crucial to recognize that variations in initiator concentration, reaction temperature, and solvent can lead to polymers with different microstructures and, consequently, different thermal profiles.[2]
Section 2: Experimental Determination of Thermal Properties
A robust characterization of PECPMA's thermal behavior relies on a suite of well-established analytical techniques. This section details the experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing not just the steps but the scientific rationale behind them.
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
The glass transition is a critical parameter, indicating the upper service temperature of the amorphous polymer in many applications.
2.1.1. The "Why": The Principle of DSC
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. At the glass transition, the polymer's heat capacity changes, resulting in a step-like transition in the DSC thermogram. This change in heat flow is the signature of the Tg.
2.1.2. Experimental Protocol: A Self-Validating Workflow
A reliable DSC measurement is contingent on a meticulous and well-controlled experimental setup.
Step 1: Sample Preparation
-
Accurately weigh 5-10 mg of the dry PECPMA sample into a standard aluminum DSC pan. The dryness of the sample is critical, as residual solvent can plasticize the polymer, artificially lowering the measured Tg.
-
Crimp the pan with a lid to ensure good thermal contact and prevent any loss of volatile components during the initial heating scan.
Step 2: Instrumental Setup
-
Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation and ensure a stable thermal environment.
Step 3: Thermal Program
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg (e.g., 150 °C). The purpose of this initial scan is to erase the polymer's prior thermal history, including any internal stresses or non-equilibrium conformations from its synthesis and processing.
-
Isothermal Hold: Hold the sample at this elevated temperature for a few minutes to ensure complete relaxation.
-
Controlled Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg (e.g., 0 °C). This creates a uniform thermal history for all samples being compared.
-
Second Heating Scan: Heat the sample again at the same controlled rate (10 °C/min) through the transition region. The Tg is determined from this second heating scan to ensure the data reflects the intrinsic properties of the material under a standardized thermal history.
2.1.3. Data Analysis and Interpretation
The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve from the second heating scan. For PECPMA, a Tg in the range of 85-110 °C can be anticipated, based on data from structurally similar poly(cycloalkyl methacrylates) like poly(cyclohexyl methacrylate) (PcHMA), which has a reported Tg of approximately 86 °C.[3]
Thermal Stability and Decomposition by Thermogravimetric Analysis (TGA)
TGA provides critical information on the thermal stability of PECPMA and the temperature range over which it decomposes.
2.2.1. The "Why": The Principle of TGA
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. As the polymer degrades, volatile byproducts are formed, leading to a decrease in mass. The resulting TGA curve provides the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass.
2.2.2. Experimental Protocol: A Systematic Approach to Degradation Analysis
Step 1: Sample Preparation
-
Place a small, accurately weighed sample (5-10 mg) of PECPMA into a TGA pan (typically ceramic or platinum).
Step 2: Instrumental Setup
-
Position the sample pan in the TGA furnace.
-
Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to study the intrinsic thermal stability without oxidative effects. To investigate thermo-oxidative stability, a controlled flow of air or oxygen would be used.
Step 3: Thermal Program
-
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature where complete decomposition is expected (e.g., 600 °C).
2.2.3. Data Analysis and Interpretation
The TGA thermogram plots percentage weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates. For polymethacrylates, the primary degradation mechanism is typically depolymerization, yielding the corresponding monomer.[1][4] For PECPMA, the main volatile product is expected to be this compound. The thermal stability of poly(cycloalkyl methacrylates) is generally comparable to that of poly(methyl methacrylate) (PMMA).[5] Therefore, the onset of decomposition for PECPMA is likely to be in the range of 250-300 °C under an inert atmosphere.
Section 3: Synthesis of Poly(this compound)
The synthesis of PECPMA can be achieved through various polymerization techniques. Free-radical polymerization is a common and robust method.
Free-Radical Polymerization Protocol
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Purification of Monomer: Pass the this compound monomer through a column of basic alumina to remove any inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound and AIBN (typically 0.1-1 mol% relative to the monomer) in toluene.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at a specific temperature (e.g., 60-80 °C) and stir for a defined period (e.g., 6-24 hours). The reaction time and temperature will influence the molecular weight and conversion.
-
Termination and Precipitation: Cool the reaction mixture to room temperature and pour it into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Purification: Filter the precipitated polymer, redissolve it in a small amount of a good solvent (e.g., tetrahydrofuran), and re-precipitate it into methanol. Repeat this step to ensure the removal of unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Section 4: Summary of Expected Thermal Properties and Data
Based on the structural analogies with other poly(cycloalkyl methacrylates) and the general behavior of polymethacrylates, the following table summarizes the expected thermal properties of poly(this compound). It is important to note that these are estimated values and will vary depending on the specific molecular characteristics of the synthesized polymer.
| Property | Analytical Technique | Expected Value/Behavior | Rationale/Influencing Factors |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | 85 - 110 °C | The bulky ethylcyclopentyl side group restricts chain mobility, leading to a relatively high Tg. The exact value is influenced by molecular weight and tacticity. |
| Thermal Decomposition Onset (Td) | Thermogravimetric Analysis (TGA) | 250 - 300 °C (in N2) | Comparable to other polymethacrylates with bulky side groups. Higher molecular weight generally leads to a higher Td. |
| Primary Decomposition Mechanism | TGA coupled with Mass Spectrometry or FTIR | Depolymerization to this compound monomer | This is the characteristic thermal degradation pathway for polymethacrylates. |
| Residue at 600 °C (in N2) | Thermogravimetric Analysis (TGA) | < 5% | Complete or near-complete decomposition is expected for a pure polymethacrylate. |
Conclusion: A Foundation for Rational Polymer Design
This technical guide has provided a comprehensive overview of the thermal properties of poly(this compound), grounded in the principles of polymer science and established analytical methodologies. For researchers and professionals in drug development, this understanding is not merely academic. It informs critical decisions regarding material selection, processing conditions for formulating drug delivery systems, and predicting the long-term stability of biomedical devices. By appreciating the causal links between molecular structure, synthesis, and thermal behavior, scientists are better equipped to tailor the properties of PECPMA and other advanced polymers to meet the demanding requirements of their specific applications. The protocols and insights presented herein serve as a robust foundation for both the routine characterization and the innovative development of next-generation polymeric materials.
References
Glass transition temperature (Tg) of poly(1-Ethylcyclopentyl methacrylate)
An In-Depth Technical Guide to the Glass Transition Temperature (Tg) of Poly(1-Ethylcyclopentyl methacrylate)
Authored by: A Senior Application Scientist
Introduction
Poly(this compound) (PECPMA) is a polymer of significant interest in advanced material science, particularly within the pharmaceutical and biomedical fields. Its unique cycloaliphatic side-chain structure imparts a combination of desirable properties, including thermal stability and chemical resistance, making it a candidate for sophisticated applications such as drug delivery systems.[1][] The performance of a polymer in such applications is critically dependent on its thermomechanical properties, chief among them being the glass transition temperature (Tg).
The glass transition temperature (Tg) represents a crucial physical parameter of amorphous and semi-crystalline polymers. It is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state upon heating.[3] This transition is not a sharp melting point but occurs over a temperature range. Below its Tg, a polymer is hard and brittle, while above it, the polymer chains have sufficient mobility to allow for viscous flow.[3][4] Consequently, the Tg dictates the material's mechanical properties, including tensile strength, modulus of elasticity, and impact resistance, and is a determining factor in its processing conditions and end-use applications.[3] For drug development professionals, understanding the Tg of a polymer like PECPMA is paramount, as it influences the stability, drug release kinetics, and mechanical integrity of the final formulation.[5][6]
This guide provides a comprehensive technical overview of the glass transition temperature of poly(this compound). While specific experimental data for this polymer is not widely published, this document will establish a strong theoretical framework to predict its Tg, provide a detailed experimental protocol for its determination using Differential Scanning Calorimetry (DSC), and discuss the implications of this property for research and drug development.
Theoretical Framework: Predicting the Tg of Poly(this compound)
The glass transition temperature of a polymer is intrinsically linked to its molecular structure. Several factors govern the temperature at which segmental motion of the polymer chains begins, including molecular weight, chain flexibility, and intermolecular forces.[4] For the family of poly(methacrylates), the structure of the ester side group is a dominant factor.
The general principle is that features that restrict chain mobility lead to a higher Tg. The bulky 1-ethylcyclopentyl side group in PECPMA is expected to significantly hinder the rotation of the polymer backbone, thus requiring more thermal energy to induce segmental motion. This steric hindrance will lead to a substantially higher Tg compared to poly(methacrylates) with simple, linear alkyl side chains.
To contextualize this prediction, a comparative analysis with other poly(methacrylates) is instructive.
Comparative Analysis of Poly(methacrylate) Tg Values
The following table summarizes the glass transition temperatures of various poly(methacrylates). This data clearly illustrates the impact of the side-chain structure on the Tg.
| Polymer | Repeating Unit | Tg (°C) |
| Poly(methyl methacrylate) (PMMA) | -[CH2-C(CH3)(COOCH3)]- | 105 |
| Poly(ethyl methacrylate) (PEMA) | -[CH2-C(CH3)(COOCH2CH3)]- | 65 |
| Poly(n-butyl methacrylate) (PBMA) | -[CH2-C(CH3)(COOC4H9)]- | 20 |
| Poly(isobutyl methacrylate) (PiBuMA) | -[CH2-C(CH3)(COOCH2CH(CH3)2)]- | 53 |
| Poly(cyclohexyl methacrylate) (PCHMA) | -[CH2-C(CH3)(COOC6H11)]- | 104 |
| Poly(N,N-dimethylaminoethyl methacrylate) | -[CH2-C(CH3)(COOCH2CH2N(CH3)2)]- | 19[7] |
| Poly(2-hydroxyethyl methacrylate) | -[CH2-C(CH3)(COOCH2CH2OH)]- | 109 (HEMA block)[8] |
Note: Tg values are approximate and can vary with factors like molecular weight and tacticity. The values for PMMA, PEMA, PBMA, PiBuMA, and PCHMA are widely accepted literature values.
From this data, a clear trend emerges:
-
Linear Side Chains: As the length of the linear alkyl side chain increases from methyl to butyl, the Tg decreases. This is due to the plasticizing effect of the longer, flexible side chains, which increases the free volume between the main polymer chains.
-
Branched and Cyclic Side Chains: Branching in the side chain, as in poly(isobutyl methacrylate), increases the Tg compared to its linear counterpart, poly(n-butyl methacrylate), due to increased steric hindrance. The introduction of a bulky, rigid cycloaliphatic group, as in poly(cyclohexyl methacrylate), results in a significantly higher Tg, comparable to that of PMMA.
Prediction for Poly(this compound):
Based on this established structure-property relationship, we can predict that the Tg of poly(this compound) will be substantially high. The cyclopentyl ring is a bulky group that will severely restrict the mobility of the polymer backbone. The addition of an ethyl group at the 1-position of this ring further increases this steric hindrance. Therefore, it is reasonable to predict that the Tg of PECPMA will be higher than that of poly(cyclohexyl methacrylate) (104°C) and likely in the range of 120-150°C . The definitive value, however, must be determined experimentally.
Experimental Determination of Tg by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the most common and reliable technique for determining the glass transition temperature of polymers.[9] It measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the material.[10]
Experimental Workflow Diagram
Caption: Workflow for Tg determination using DSC.
Detailed Step-by-Step Protocol
This protocol is a self-validating system designed to ensure accuracy and reproducibility.
1. Sample Preparation:
- Rationale: Proper sample preparation is crucial to ensure intimate thermal contact with the DSC pan and to obtain a representative measurement.
- Step 1.1: Accurately weigh 5-10 mg of the dry poly(this compound) sample into a standard aluminum DSC pan.
- Step 1.2: Place a lid on the pan and hermetically seal it using a sample crimper. This prevents any loss of volatile components during heating.
- Step 1.3: Prepare an empty, sealed aluminum pan to be used as a reference.
2. DSC Instrument Setup and Calibration:
- Rationale: Instrument calibration is essential for accurate temperature and enthalpy measurements.
- Step 2.1: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) according to the manufacturer's guidelines.
- Step 2.2: Place the sealed sample pan in the sample cell and the reference pan in the reference cell of the DSC.
- Step 2.3: Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a reproducible atmosphere and prevent oxidative degradation.
3. Thermal Cycling Program:
- Rationale: A heat-cool-heat cycle is employed. The first heating scan erases the thermal history of the polymer (e.g., from processing or storage). The Tg is determined from the second heating scan for greater reproducibility.[11]
- Step 3.1 (First Heat): Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C). Heat the sample to a temperature well above the expected Tg (e.g., 200°C) at a controlled rate, typically 10°C/min or 20°C/min.[12]
- Step 3.2 (Cool): Cool the sample back down to the starting temperature (25°C) at a controlled rate (e.g., 10°C/min).
- Step 3.3 (Second Heat): Heat the sample again to 200°C at the same rate as the first heating scan. The data from this scan will be used for Tg determination.
4. Data Analysis and Interpretation:
- Rationale: The glass transition appears as a step change in the heat flow curve. The midpoint of this transition is typically reported as the Tg.[13]
- Step 4.1: Plot the heat flow (W/g) as a function of temperature (°C) for the second heating scan.
- Step 4.2: The glass transition will be visible as an endothermic shift in the baseline.
- Step 4.3: Determine the Tg using the analysis software. The most common method is the midpoint method, where tangents are drawn to the baselines before and after the transition, and the Tg is the temperature at which the heat capacity is halfway between these two tangents.[14][15]
Significance of Tg in Drug Development
The glass transition temperature of poly(this compound) is a critical parameter for its application in drug delivery.
-
Mechanical Properties and Stability: For solid dosage forms or medical devices, a polymer used below its Tg will be rigid and dimensionally stable.[3] A high Tg, as predicted for PECPMA, ensures that a device or formulation maintains its structural integrity at physiological and storage temperatures.
-
Drug Release Kinetics: The mobility of polymer chains significantly influences the diffusion of an encapsulated drug. Above the Tg, the increased chain mobility can lead to faster drug release.[6] Therefore, the relationship between the Tg and the temperature of use is a key factor in designing controlled-release profiles.
-
Processing and Formulation: Knowledge of the Tg is essential for manufacturing processes such as hot-melt extrusion or spray drying, where the polymer must be processed in its rubbery or molten state.
Conclusion
This guide provides a detailed, field-proven methodology for the empirical determination of this crucial thermal property using Differential Scanning Calorimetry. For researchers, scientists, and drug development professionals, understanding and accurately measuring the Tg of poly(this compound) is a fundamental step in harnessing its potential for creating advanced and reliable biomedical materials and drug delivery systems.
References
- 1. chembk.com [chembk.com]
- 3. protolabs.com [protolabs.com]
- 4. fiveable.me [fiveable.me]
- 5. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 8. polymersource.ca [polymersource.ca]
- 9. azom.com [azom.com]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. scispace.com [scispace.com]
- 12. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 13. thermalsupport.com [thermalsupport.com]
- 14. researchgate.net [researchgate.net]
- 15. tainstruments.com [tainstruments.com]
An In-Depth Technical Guide to the Solubility of 1-Ethylcyclopentyl Methacrylate in Organic Solvents
Abstract
1-Ethylcyclopentyl methacrylate (ECPMA) is a specialty monomer increasingly utilized in the formulation of high-performance polymers for advanced applications, including photolithographic resists and drug delivery systems.[1][2][] The performance of ECPMA in these contexts is critically dependent on its interaction with organic solvents, making a thorough understanding of its solubility characteristics paramount for researchers, scientists, and formulation professionals. This guide provides a comprehensive overview of the theoretical principles governing the solubility of ECPMA, detailed experimental protocols for its quantitative determination, and a practical guide to solvent selection based on physicochemical properties. By synthesizing theoretical knowledge with actionable experimental workflows, this document serves as a foundational resource for optimizing the use of ECPMA in research and development.
Introduction to this compound (ECPMA)
This compound is an organic ester characterized by a methacrylate functional group, a central cyclopentyl ring, and an ethyl substituent.[2] This unique molecular architecture imparts desirable properties to polymers derived from it, such as enhanced thermal stability, chemical resistance, and specific glass transition behaviors.[1][4] Its role as a monomer in polymerization processes necessitates its dissolution in appropriate organic solvents for creating homogenous reaction mixtures and for subsequent processing of the resulting polymers.
Physicochemical Properties of ECPMA
A clear understanding of ECPMA's intrinsic properties is the first step in predicting its solubility behavior. Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈O₂ | [1][2][5] |
| Molecular Weight | 182.26 g/mol | [2][][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][][4] |
| Density (Predicted) | 0.95 ± 0.1 g/cm³ | [1][5] |
| Boiling Point (Predicted) | 225.9 ± 9.0 °C | [1][5] |
| Flash Point | 85 °C | [2][][6] |
| LogP | 2.8 - 3.1 | [][6] |
| Topological Polar Surface Area | 26.3 Ų | [] |
| Hydrogen Bond Acceptors | 2 | [] |
| Hydrogen Bond Donors | 0 | [] |
The high LogP value and the absence of hydrogen bond donors indicate that ECPMA is a predominantly non-polar, lipophilic compound, which is a primary indicator of its solubility profile.
Key Applications and the Role of Solubility
ECPMA's utility spans several advanced technology sectors:
-
Polymer Synthesis: It serves as a key monomer for creating high-performance polymethacrylates used in coatings, inks, and adhesives.[1] Homogenous solubility in reaction solvents is essential for controlling polymerization kinetics and achieving desired molecular weights.
-
Semiconductor Lithography: ECPMA is a component in photoresist formulations, where its solubility characteristics influence film casting, development, and the ultimate resolution of fabricated micro-circuits.[2][4]
-
Drug Delivery Systems: It is employed in formulating polymeric systems for the controlled release of therapeutic agents.[] The solubility of the monomer and the resulting polymer in biocompatible solvents is critical for manufacturing and for controlling drug encapsulation and release profiles.
Theoretical Foundations of Solubility
Predicting solubility is not arbitrary; it is governed by the fundamental principles of intermolecular forces. For a substance to dissolve, the energy released from solute-solvent interactions must overcome the energy required to break solute-solute and solvent-solvent interactions.
The Principle of "Like Dissolves Like"
This adage remains the most intuitive guide to solubility. It suggests that substances with similar polarities and intermolecular force types are likely to be miscible. ECPMA is a non-polar molecule with its bulk dominated by hydrocarbon structures (ethyl and cyclopentyl groups). While the ester group introduces some polarity, the molecule's overall character is hydrophobic. Therefore, it is expected to be highly soluble in non-polar organic solvents and poorly soluble in highly polar solvents like water.[1]
Hansen Solubility Parameters (HSP): A Predictive Framework
For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool.[7] It deconstructs the total solubility parameter (δt) into three components representing different types of intermolecular forces:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The core principle of HSP is that substances with similar (δD, δP, δH) coordinates will be mutually soluble.[8] The distance (Ra) between the HSP coordinates of two substances in "Hansen space" can be calculated, and a smaller distance implies a higher likelihood of miscibility. While the exact HSP values for ECPMA are not publicly documented, they can be estimated or determined experimentally by testing its solubility in a range of solvents with known HSP values.[8]
Caption: Logical flow for predicting solubility using Hansen Solubility Parameters (HSP).
Experimental Determination of ECPMA Solubility
Theoretical predictions must be validated by empirical data. Several robust methods exist for determining solubility, ranging from rapid qualitative screening to precise quantitative analysis.
Protocol 1: Visual Miscibility Assessment (Qualitative)
This is the simplest method to quickly screen a large number of solvents. It provides a binary "miscible" or "immiscible" result.
Methodology:
-
Preparation: Add 1 mL of the test solvent to a clear glass vial at ambient temperature (~25 °C).
-
Addition of Solute: Using a calibrated pipette, add 1 mL of ECPMA to the solvent.
-
Mixing: Cap the vial and vortex or shake vigorously for 60 seconds.
-
Observation: Allow the vial to stand undisturbed for 5 minutes. Observe the mixture against a well-lit background.
-
Interpretation:
-
Miscible: The solution remains a single, clear, homogenous phase.
-
Immiscible: Two distinct layers form, or the solution appears cloudy/turbid, indicating phase separation.
-
Causality: This direct visual test relies on the macroscopic evidence of phase separation. If the cohesive forces within the ECPMA and within the solvent are stronger than the adhesive forces between them, they will not mix and will form separate phases to minimize their interfacial energy.
Protocol 2: Quantitative Gravimetric Analysis
This classic method provides a precise, quantitative measure of solubility (e.g., in g/100 mL).[9][10] It is considered a gold-standard technique due to its direct measurement of mass.
Methodology:
-
System Preparation: Add an excess amount of ECPMA (e.g., 5 mL) to a known volume of the test solvent (e.g., 10 mL) in a sealed conical flask. The presence of undissolved ECPMA is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer or orbital shaker for a sufficient period (typically 24 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: Cease agitation and allow the mixture to stand undisturbed for at least 2 hours, permitting the undissolved ECPMA to settle.
-
Sample Collection: Carefully pipette a precise volume (e.g., 5 mL) of the clear supernatant (the saturated solvent phase), ensuring no undissolved droplets are transferred.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry evaporating dish. Record the combined initial mass.[9]
-
Drying: Gently evaporate the solvent in a fume hood, followed by drying the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved.
-
Calculation:
-
Mass of dissolved ECPMA = (Mass of dish + residue) - (Mass of empty dish).
-
Solubility ( g/100 mL) = (Mass of dissolved ECPMA / Volume of aliquot taken) * 100.
-
Self-Validation: The protocol's trustworthiness comes from drying to a constant weight.[9] Weighing the sample repeatedly after drying cycles until two consecutive measurements are identical confirms that all solvent has been removed, ensuring the final mass is solely that of the dissolved ECPMA.
Protocol 3: High-Throughput UV/Vis Spectrophotometry
This method is ideal for determining the solubility of multiple samples rapidly, provided the solute has a distinct UV absorbance profile.[12][13]
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of ECPMA in a fully miscible, UV-transparent solvent (e.g., acetonitrile) at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) and plot absorbance vs. concentration to create a calibration curve.
-
Saturated Solution Preparation: Prepare saturated solutions in the test solvents as described in the gravimetric protocol (Steps 1-3).
-
Filtration & Dilution: Filter the supernatant through a 0.22 µm syringe filter to remove any micro-droplets.[14] Accurately dilute a small volume of the filtrate with the calibration solvent (e.g., acetonitrile) to bring the absorbance into the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the diluted filtrate at λ_max.
-
Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration in the original saturated solution, accounting for the dilution factor.
Caption: Experimental workflow for quantitative solubility determination of ECPMA.
Solubility Data and Solvent Selection
Based on its physicochemical properties, ECPMA is soluble in a range of common organic solvents but insoluble in water.[1] The following table summarizes its expected solubility profile.
Disclaimer: The quantitative values presented below are illustrative estimates based on physicochemical principles ("like dissolves like," LogP) and are intended as a practical guide. Actual solubility should be confirmed experimentally using the protocols described herein.
| Solvent Class | Example Solvent | Polarity | Expected Solubility | Illustrative Value (g/100mL @ 25°C) |
| Hydrocarbons | Toluene | Non-polar | High / Miscible | > 100 |
| Hexane | Non-polar | High / Miscible | > 100 | |
| Ethers | Tetrahydrofuran (THF) | Moderately Polar | High / Miscible | > 100 |
| Diethyl Ether | Non-polar | High / Miscible | > 100 | |
| Ketones | Acetone | Polar Aprotic | High / Miscible | > 100 |
| Methyl Ethyl Ketone | Polar Aprotic | High / Miscible | > 100 | |
| Esters | Ethyl Acetate | Moderately Polar | High / Miscible | > 100 |
| Chlorinated | Dichloromethane | Moderately Polar | High / Miscible | > 100 |
| Alcohols | Ethanol | Polar Protic | Moderate | ~20-50 |
| Methanol | Polar Protic | Low | < 10 | |
| Aqueous | Water | Highly Polar | Insoluble | < 0.1 |
Interpretation: The high miscibility of ECPMA in non-polar hydrocarbons, ethers, and moderately polar ketones and esters is consistent with its high LogP value and predominantly non-polar structure. The moderate to low solubility in short-chain alcohols like ethanol and methanol is due to the increasing polarity and strong hydrogen-bonding network of the solvents, which is less favorable for interacting with the non-polar ECPMA molecule. Its insolubility in water is a direct consequence of the large hydrophobic moiety and the energetic penalty of disrupting water's extensive hydrogen-bonding network.[1]
Conclusion
A comprehensive understanding of the solubility of this compound is essential for its effective application in materials science and pharmaceutical development. This guide has established that ECPMA is a non-polar monomer, highly soluble in a wide array of common organic solvents, with limited solubility in polar protic solvents and insolubility in water. The theoretical framework of Hansen Solubility Parameters provides a robust model for predicting miscibility, while detailed experimental protocols for gravimetric and spectrophotometric analysis offer reliable means for quantitative validation. For professionals in drug development and polymer science, this knowledge is critical for rational solvent selection, ensuring process efficiency, formulation stability, and final product performance.
References
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 266308-58-1 [smolecule.com]
- 4. 1-ethylcyclopentyl ester | 266308-58-1 [chemicalbook.com]
- 5. Manufacturer - Quality 1-Ethylcyclopentyl methacrylate_266308-58-1_C11H18O2| UIV Chem [riyngroup.com]
- 6. This compound | CAS#:266308-58-1 | Chemsrc [chemsrc.com]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. researchgate.net [researchgate.net]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmajournal.net [pharmajournal.net]
- 11. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. materialneutral.info [materialneutral.info]
An In-Depth Technical Guide to the Health and Safety of 1-Ethylcyclopentyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for 1-Ethylcyclopentyl methacrylate (CAS No. 2663-08-58-1). As a specialized methacrylate monomer, its unique properties necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols. This document is intended to empower researchers and drug development professionals to work with this compound safely and effectively by providing not just procedures, but the scientific rationale behind them.
Introduction to this compound
This compound is a specialty monomer utilized in the synthesis of polymers with tailored properties.[1][2] Its applications are found in the development of advanced coatings, adhesives, and as a photoresist monomer in microlithography.[2] The incorporation of the ethylcyclopentyl group can impart specific characteristics to the resulting polymer, such as altered thermal stability and mechanical strength.[2] Like other methacrylate esters, it undergoes polymerization, often through free-radical mechanisms.[2] This reactivity is central to its utility but also a key consideration in its safe handling.
Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is limited, a reliable hazard assessment can be constructed by examining its chemical structure, the known toxicology of the methacrylate class of compounds, and available safety data sheets.[2] The primary hazards associated with this compound are its combustibility and its potential to cause skin, eye, and respiratory irritation, as well as skin sensitization.[1][2]
Physicochemical Hazards
This compound is a combustible liquid with a flash point of 85°C.[2] It is a colorless to light yellow liquid and is generally insoluble in water but soluble in many organic solvents.[1] Due to its combustible nature, it is crucial to store and handle it away from heat, sparks, open flames, and other ignition sources.
| Property | Value | Source |
| CAS Number | 266308-58-1 | [2] |
| Molecular Formula | C₁₁H₁₈O₂ | [2] |
| Molecular Weight | 182.26 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Flash Point | 85°C | [2] |
| Specific Gravity | 0.95 at 20°C | [2] |
Toxicological Assessment by Analogy
In the absence of extensive specific data, the toxicological profile of this compound can be inferred from structurally related methacrylate esters. This "read-across" approach is a scientifically accepted method for preliminary hazard assessment.
-
Acute Toxicity: Methacrylate esters generally exhibit low acute toxicity. For instance, the oral LD50 for ethyl methacrylate in rats is approximately 13 g/kg.[3] While a direct value for this compound is not available, it is reasonable to anticipate a low order of acute toxicity via oral and dermal routes.
-
Skin and Eye Irritation: Methacrylates are known to be irritating to the skin and eyes.[1][4] Direct contact can cause redness, dryness, and discomfort.[5] In case of eye contact, immediate and thorough rinsing with water is essential.[4][5]
-
Skin Sensitization: A significant health concern with methacrylate monomers is their potential to cause allergic contact dermatitis.[6][7] Methacrylates are recognized as skin sensitizers, and cross-reactivity between different methacrylate esters can occur.[6][8] Therefore, it is crucial to prevent skin contact through the use of appropriate personal protective equipment. The sensitizing potential of methacrylates is considered to be weak to moderate.[6]
-
Inhalation Toxicity: The lower alkyl methacrylate esters are volatile and can be inhaled during handling.[9] These vapors are irritating to the respiratory system.[9] While this compound has a higher molecular weight and likely lower volatility than smaller esters, inhalation of its vapors or aerosols should still be minimized through the use of effective ventilation.[1]
Exposure Control and Personal Protection
A multi-layered approach to exposure control is essential for safely handling this compound. The hierarchy of controls, a fundamental principle of industrial hygiene, should be applied.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize the inhalation of vapors and aerosols.
Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed SOPs for all procedures involving this chemical should be developed and strictly followed. These should include instructions for safe handling, storage, and emergency procedures.
-
Training: All personnel handling the substance must receive comprehensive training on its hazards, safe handling procedures, and emergency response.
Personal Protective Equipment (PPE)
The last line of defense against chemical exposure is appropriate PPE.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Given that no specific breakthrough time data for this compound is readily available, it is prudent to select gloves made of materials known to be resistant to other methacrylate esters, such as butyl rubber or laminate film gloves. Double-gloving can provide additional protection.
-
Lab Coat: A lab coat should be worn to protect street clothing and skin from accidental splashes.
-
-
Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable levels, or during certain high-risk procedures, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Safe Handling and Storage Procedures
Handling
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not inhale vapors or mists.[1]
-
Use only non-sparking tools to prevent ignition.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Keep away from heat, sparks, and open flames.
Storage
-
Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Methacrylate monomers are often supplied with a polymerization inhibitor. It is important to be aware of the storage conditions required to maintain the effectiveness of the inhibitor.
Emergency Procedures
Rapid and appropriate response to an emergency is critical to minimizing harm.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[5]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Water spray can be used to cool fire-exposed containers.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The combustion of this compound may produce toxic and irritating gases such as carbon monoxide and carbon dioxide.[5]
Accidental Release Measures
A step-by-step protocol for cleaning up a spill of a polymerizable monomer is crucial.
Experimental Protocol: Small Spill Cleanup
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. If the spill is large or in a poorly ventilated area, a respirator may be necessary.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[10][11]
-
Absorb the Monomer: Gently cover the spill with the absorbent material, working from the outside in.[10]
-
Collect the Absorbed Material: Once the liquid has been fully absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.[10][11] Use non-sparking tools for this purpose.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.
-
Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste according to institutional and local regulations.
Waste Disposal
All waste containing this compound, whether in its pure form or mixed with other materials, must be treated as hazardous waste. It should be collected in appropriately labeled, sealed containers and disposed of through a licensed hazardous waste disposal company. Do not pour this chemical down the drain.
Conclusion
This compound is a valuable monomer in polymer synthesis, but its safe use hinges on a thorough understanding of its potential hazards and the diligent application of safety protocols. While specific toxicological data for this compound is not extensive, by leveraging knowledge of the broader methacrylate family and adhering to established principles of chemical safety, researchers can mitigate risks and maintain a safe laboratory environment. The causality behind these experimental choices and safety protocols is rooted in the fundamental principles of toxicology and industrial hygiene, aiming to minimize exposure and prevent adverse health effects. This self-validating system of hazard assessment, exposure control, and emergency preparedness is the cornerstone of responsible chemical research.
References
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 266308-58-1 [smolecule.com]
- 3. Ethyl methacrylate - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. unigel.com.br [unigel.com.br]
- 6. Sensitization | Explore Safe Handling — Methacrylate Producers Association, Inc. [mpausa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methacrylates and Respiratory Irritation | Explore Health Impacts — Methacrylate Producers Association, Inc. [mpausa.org]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Methodological & Application
Application Notes and Protocols for 1-Ethylcyclopentyl Methacrylate in Advanced Immersion Lithography
Introduction: The Role of Alicyclic Monomers in Pushing the Limits of Optical Lithography
Immersion lithography at 193 nm has been a cornerstone of high-volume semiconductor manufacturing, enabling the fabrication of features smaller than 45 nanometers[1]. This technique enhances resolution by replacing the air gap between the final projection lens and the photoresist-coated wafer with a high refractive index liquid, typically ultrapure water[1]. The success of this technology is critically dependent on the sophisticated polymer chemistry of the photoresist. Chemically amplified resists (CARs), which rely on a photoacid generator (PAG) to catalyze reactions that alter the polymer's solubility, are the industry standard[2].
1-Ethylcyclopentyl methacrylate (ECPMA) has emerged as a key functional monomer in the design of advanced photoresist polymers for 193 nm immersion lithography.[3][4][5] Its unique molecular architecture, featuring a bulky, hydrophobic alicyclic group, imparts several crucial properties to the final photoresist formulation.[3] This guide provides a comprehensive overview of the application of ECPMA, detailing its function, formulation protocols, and the scientific rationale behind its use for researchers and professionals in the field.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is essential for its effective application.
| Property | Value | Source |
| CAS Number | 266308-58-1 | [5] |
| Molecular Formula | C₁₁H₁₈O₂ | |
| Molecular Weight | 182.26 g/mol | |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 225.9 ± 9.0 °C (Predicted) | [5][7] |
| Density | 0.95 ± 0.1 g/cm³ (Predicted) | [5][7] |
| Solubility | Soluble in organic solvents (e.g., PGMEA, alcohols, ethers); insoluble in water. | [6] |
The Scientific Rationale for ECPMA in Immersion Photoresists
The incorporation of ECPMA into a methacrylate-based polymer backbone is a deliberate design choice to address several challenges in 193 nm immersion lithography.
-
Enhanced Etch Resistance: The alicyclic cyclopentyl group provides a higher carbon-to-hydrogen ratio compared to linear alkyl chains. This structure is more robust against plasma etching processes used to transfer the patterned image to the underlying substrate.[3]
-
Hydrophobicity and Control of Leaching: A significant challenge in immersion lithography is the potential for photoresist components, such as the photoacid generator (PAG) and quencher, to leach into the immersion fluid (water).[8] This can contaminate the exposure tool's optics and alter the resist's performance. The hydrophobic nature of the ethylcyclopentyl group helps to create a more hydrophobic polymer matrix, reducing the ingress of water and the egress of small molecules from the resist film.[9]
-
Dissolution Control: In chemically amplified positive-tone resists, the exposed regions become soluble in an aqueous alkaline developer (typically tetramethylammonium hydroxide, TMAH). The hydrophobic ECPMA units, in concert with acid-labile groups, help to modulate the dissolution contrast between exposed and unexposed regions, preventing issues like polymer swelling.[9]
-
Transparency at 193 nm: (Meth)acrylate-based polymers generally exhibit good optical transparency at the 193 nm wavelength of ArF excimer lasers, which is a fundamental requirement for any photoresist material at this node.[9]
Experimental Protocols
The following sections provide detailed protocols for the synthesis of an ECPMA-containing polymer and its subsequent use in an immersion lithography process. These are representative protocols and may require optimization based on specific equipment and performance targets.
Protocol 1: Synthesis of a Terpolymer Photoresist
This protocol describes the synthesis of a terpolymer comprising this compound (ECPMA), a lactone-containing methacrylate for adhesion and dissolution control, and an acid-labile methacrylate for the chemical amplification mechanism.
Workflow for Terpolymer Synthesis
Caption: Free-radical polymerization workflow for an ECPMA-based terpolymer.
Materials:
-
This compound (ECPMA)
-
γ-Butyrolactone methacrylate (GBLMA)
-
2-Methyl-2-adamantyl methacrylate (MAdMA) (acid-labile monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Propylene glycol monomethyl ether acetate (PGMEA) (solvent)
-
Hexane (non-solvent for precipitation)
Procedure:
-
Monomer Preparation: In a beaker, combine the desired molar ratios of ECPMA, GBLMA, and MAdMA. For a starting point, a 40:30:30 molar ratio can be used.
-
Initiator Addition: Add AIBN as the initiator (e.g., 2 mol% with respect to total monomers).
-
Dissolution: Dissolve the monomer and initiator mixture in PGMEA.
-
Reaction Setup: In a separate reaction vessel equipped with a nitrogen inlet and condenser, add PGMEA and heat to 80°C.
-
Polymerization: Slowly add the monomer/initiator solution to the heated reaction vessel over a period of 1-2 hours. Allow the reaction to proceed for an additional 6-10 hours under a nitrogen atmosphere.
-
Purification: After cooling, precipitate the polymer by slowly adding the reaction mixture to a vigorously stirred excess of hexane.
-
Isolation: Collect the precipitated white polymer by filtration, wash with fresh hexane, and dry in a vacuum oven at 40-50°C for 24 hours.
-
Characterization: Analyze the polymer for molecular weight (Mw) and polydispersity (PDI) using gel permeation chromatography (GPC), and confirm composition using ¹H NMR.
Protocol 2: Photoresist Formulation and Lithographic Processing
This protocol outlines the steps to formulate a photoresist using the synthesized polymer and to pattern a silicon wafer using immersion lithography.
Workflow for Immersion Lithography Processing
Caption: Standard workflow for patterning with an ECPMA-based photoresist.
Materials:
-
Synthesized ECPMA-based terpolymer
-
Photoacid Generator (PAG) (e.g., Triphenylsulfonium nonaflate)
-
Base Quencher (e.g., Tri-n-octylamine)
-
PGMEA (casting solvent)
-
Silicon wafers
-
Bottom Anti-Reflective Coating (BARC)
-
0.26 N Tetramethylammonium hydroxide (TMAH) developer
-
Deionized (DI) water
Procedure:
-
Photoresist Formulation:
-
Dissolve the synthesized polymer in PGMEA to achieve the desired solids content (e.g., 5-10 wt%).
-
Add the PAG (e.g., 3-5 wt% relative to polymer) and a base quencher (e.g., 0.1-0.3 wt% relative to polymer).
-
Stir the solution until all components are fully dissolved.
-
Filter the final formulation through a 0.2 µm PTFE filter.
-
-
Wafer Preparation and Coating:
-
Start with a clean silicon wafer. Perform a dehydration bake at 200°C for 2 minutes.
-
Apply a suitable BARC and bake according to the manufacturer's instructions.
-
Spin coat the formulated ECPMA photoresist onto the BARC-coated wafer. A spin speed of 1500-3000 rpm for 30-60 seconds is typical to achieve a desired thickness (e.g., 100-150 nm).
-
Perform a Post-Apply Bake (PAB) on a hotplate. A typical condition is 110°C for 60 seconds to remove the casting solvent.
-
-
Exposure:
-
Expose the coated wafer using a 193 nm immersion scanner through a photomask. The exposure dose will need to be optimized but typically falls in the range of 10-50 mJ/cm². Ultrapure water is used as the immersion fluid.[1]
-
-
Post-Exposure Bake (PEB):
-
Immediately after exposure, perform a PEB on a hotplate. A typical condition is 100-120°C for 60 seconds. This step drives the acid-catalyzed deprotection of the acid-labile groups (MAdMA).[2]
-
-
Development:
-
Develop the wafer by dispensing a 0.26 N TMAH developer, typically for 30-60 seconds.
-
Rinse the wafer thoroughly with DI water and spin dry.
-
-
Inspection:
-
Analyze the patterned features using a scanning electron microscope (SEM) to determine resolution, line-edge roughness (LER), and overall pattern fidelity.
-
Key Process Considerations and Causality
-
PAB and PEB Temperatures: The PAB temperature is chosen to be high enough to remove the solvent without initiating thermal degradation or deprotection of the acid-labile groups. The PEB temperature is a critical control point; it must be high enough to facilitate the deprotection reaction but not so high as to cause significant acid diffusion, which would degrade pattern resolution.
-
Base Quencher Concentration: The base quencher is added to neutralize stray acid in the unexposed regions, sharpening the image contrast and improving process latitude. Its concentration must be carefully tuned.
Safety and Handling
This compound should be handled with appropriate safety precautions.[12][6] As with other methacrylate monomers, it may cause skin, eye, and respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the monomer and its solutions in a well-ventilated fume hood to avoid inhaling vapors.[6]
-
Storage: Store ECPMA in a cool, dry place, away from light and heat sources, as it can polymerize upon exposure to high temperatures or UV radiation.[7] The material is often supplied with an inhibitor like MEHQ to prevent premature polymerization.[7][13]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable building block for the synthesis of advanced photoresist polymers for 193 nm immersion lithography. Its alicyclic structure provides a favorable combination of etch resistance, hydrophobicity, and dissolution control, addressing key challenges of the immersion process.[3] By understanding the fundamental properties of ECPMA and following systematic formulation and processing protocols, researchers can leverage this monomer to develop next-generation materials for micro- and nanofabrication.
References
- 1. Immersion lithography - Wikipedia [en.wikipedia.org]
- 2. Hexafluoroalcohol-functionalized Methacrylate Monomers for Lithographic/nanopatterning materials [sigmaaldrich.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. US20110053083A1 - Chemically amplified photoresist composition and process for its use - Google Patents [patents.google.com]
- 5. This compound CAS: 266308-58-1 - Buy this compound, 266308-58-1 Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]
- 6. chembk.com [chembk.com]
- 7. 1-ethylcyclopentyl ester | 266308-58-1 [chemicalbook.com]
- 8. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Critical Surface Tension and Contact Angle with Water for Various Polymers (sort by contact angle) [accudynetest.com]
- 12. Buy this compound | 266308-58-1 [smolecule.com]
- 13. chemscene.com [chemscene.com]
Controlled radical polymerization of 1-Ethylcyclopentyl methacrylate
An Application Guide to the Synthesis of Well-Defined Poly(1-Ethylcyclopentyl Methacrylate) via Controlled Radical Polymerization
Introduction: Beyond Conventional Polymerization
This compound (ECPMA) is a specialty monomer recognized for the unique properties it imparts to polymers.[1] The bulky, alicyclic ethylcyclopentyl group enhances thermal stability, chemical resistance, and mechanical hardness, making the resultant polymer, poly(this compound) (PECPMA), a valuable material for advanced applications.[2][3] These include high-performance coatings, adhesives, and, notably, photoresist resins for 193nm immersion lithography, where its structure contributes to improved etch resistance and pattern resolution.[3][4]
While conventional free-radical polymerization can produce PECPMA, it offers little command over the polymer's architecture, resulting in high molecular weight dispersity and limited functionalization.[1] To unlock the full potential of this monomer, particularly for high-technology applications, a more precise synthetic approach is required. Controlled Radical Polymerization (CRP), also known as Reversible Deactivation Radical Polymerization (RDRP), provides this precision.[5] Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization enable the synthesis of polymers with predetermined molecular weights, low dispersity (Đ < 1.5), and complex architectures (e.g., block copolymers, star polymers).[5][6]
This guide provides detailed application notes and starting-point protocols for researchers, scientists, and drug development professionals aiming to synthesize well-defined PECPMA using ATRP and RAFT techniques. We emphasize the causality behind experimental choices to empower users to rationally design and optimize their polymerization systems.
Part I: Monomer Properties and Pre-Polymerization Handling
The quality of the monomer is paramount for a successful controlled polymerization. Impurities or the presence of inhibitors can significantly hinder or terminate the reaction.
Physicochemical Properties of this compound (ECPMA)
| Property | Value | Source |
| CAS Number | 266308-58-1 | [1][2] |
| Molecular Formula | C₁₁H₁₈O₂ | [1][] |
| Molecular Weight | 182.26 g/mol | [1][] |
| Appearance | Colorless to light yellow clear liquid | [2][4] |
| Flash Point | 85 °C | [1][] |
| Purity | >98.0% (GC) | [] |
| Storage | 2-8°C, often stabilized with MEHQ | [3][8] |
Protocol: Monomer Purification
-
Rationale: Commercially available ECPMA is typically stabilized with an inhibitor like monomethyl ether hydroquinone (MEHQ) to prevent spontaneous polymerization during storage. This inhibitor must be removed immediately before use as it will consume radicals, effectively preventing the CRP process from initiating.
-
Procedure:
-
Prepare a short column (e.g., in a glass pipette or chromatography column) packed with basic alumina.
-
Add the required volume of ECPMA monomer to the top of the column.
-
Allow the monomer to pass through the alumina via gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Use the purified monomer immediately. Do not store it for extended periods without an inhibitor.
-
Part II: Core Principles of Controlled Radical Polymerization
CRP techniques introduce a dynamic equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant species. This equilibrium ensures that all polymer chains grow at a similar rate, leading to a controlled molecular weight and low dispersity.[5][9]
References
- 1. Buy this compound | 266308-58-1 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. 1-ethylcyclopentyl ester | 266308-58-1 [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. mdpi.com [mdpi.com]
Application and Protocol: Synthesis of Well-Defined Poly(1-Ethylcyclopentyl methacrylate) Block Copolymers via Atom Transfer Radical Polymerization (ATRP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of block copolymers incorporating poly(1-Ethylcyclopentyl methacrylate) (pECPMA) using Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful controlled/"living" radical polymerization technique that enables the precise synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1] The bulky 1-ethylcyclopentyl side group of ECPMA imparts unique thermal and mechanical properties to the resulting polymers, making them attractive for applications in areas such as specialty coatings, adhesives, and biomedical materials.[2] This guide details the synthesis of a pECPMA homopolymer as a macroinitiator, followed by its chain extension with a second monomer (e.g., methyl methacrylate, MMA) to form a well-defined block copolymer. We will delve into the mechanistic rationale behind the experimental design, provide step-by-step protocols, and outline the necessary characterization and purification techniques.
Introduction to ATRP and the Significance of this compound
Atom Transfer Radical Polymerization (ATRP) has emerged as one of the most versatile and widely used methods for controlled radical polymerization.[1] The core of ATRP lies in a reversible halogen atom transfer between a dormant alkyl halide species (the polymer chain end) and a transition metal complex, typically copper-based, in a lower oxidation state. This process establishes a dynamic equilibrium between the dormant species and a low concentration of active propagating radicals, which minimizes termination reactions and allows for the controlled growth of polymer chains.[1] This control affords polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and high end-group fidelity, which is crucial for the synthesis of block copolymers.[1][3]
This compound (ECPMA) is a methacrylate monomer characterized by a bulky, alicyclic side group. This structural feature is known to influence the physical properties of the resulting polymer, such as increasing its glass transition temperature (Tg) and enhancing its thermal stability compared to polymethacrylates with smaller side chains.[2] The incorporation of pECPMA segments into block copolymers can, therefore, be used to tailor the material's properties for specific high-performance applications.
Mechanistic Principles of ATRP
The fundamental equilibrium in a copper-catalyzed ATRP is depicted below. A transition metal complex in its lower oxidation state (e.g., Cu(I)Br complexed with a ligand) acts as an activator, abstracting a halogen atom from an initiator (R-X) or the dormant polymer chain end (Pn-X) to form a radical (R• or Pn•) and the metal complex in its higher oxidation state (e.g., X-Cu(II)Br/Ligand), which acts as a deactivator. This deactivator can then donate the halogen back to the propagating radical, reforming the dormant species.
Figure 1: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound (ECPMA) | BOC Sciences | >98.0% | Inhibitor should be removed by passing through a column of basic alumina. |
| Methyl methacrylate (MMA) | Sigma-Aldrich | 99% | Inhibitor should be removed by passing through a column of basic alumina. |
| Ethyl α-bromoisobutyrate (EBiB) | Sigma-Aldrich | 98% | Used as received. |
| Copper(I) bromide (CuBr) | Sigma-Aldrich | 98% | Purified by washing with acetic acid, then ethanol, and dried under vacuum. |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Sigma-Aldrich | 99% | Used as received. |
| Anisole | Sigma-Aldrich | 99.7% (Anhydrous) | Used as received. |
| Methanol | Fisher Scientific | ACS Grade | Used for precipitation. |
| Tetrahydrofuran (THF) | Fisher Scientific | HPLC Grade | Used for GPC analysis. |
Protocol 1: Synthesis of pECPMA Macroinitiator
This protocol details the synthesis of a pECPMA homopolymer which will serve as a macroinitiator for the subsequent block copolymerization. Due to the bulky nature of the ethylcyclopentyl group, which can slow down the polymerization kinetics, a higher temperature and longer reaction time compared to the ATRP of MMA may be necessary.[4]
Reaction Scheme:
Figure 2: Synthesis of pECPMA macroinitiator via ATRP.
Step-by-Step Procedure:
-
Catalyst Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with argon.
-
Reaction Mixture Preparation: In a separate vial, prepare a solution of ECPMA (3.64 g, 20 mmol) and anisole (4 mL). Bubble argon through this solution for 30 minutes to remove dissolved oxygen.
-
Ligand Addition: To the Schlenk flask containing CuBr, add PMDETA (20.8 µL, 0.1 mmol) via a degassed syringe.
-
Monomer and Solvent Addition: Transfer the degassed ECPMA/anisole solution to the Schlenk flask via a degassed syringe.
-
Initiator Addition and Polymerization: Place the Schlenk flask in a preheated oil bath at 90 °C. Once the solution is thermally equilibrated, add the initiator, EBiB (14.7 µL, 0.1 mmol), via a degassed syringe to start the polymerization.
-
Monitoring the Reaction: Periodically take samples (e.g., every hour) using a degassed syringe to monitor the monomer conversion by ¹H NMR and the evolution of molecular weight and dispersity by Gel Permeation Chromatography (GPC).
-
Termination: After the desired conversion is reached (e.g., 4-6 hours), terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air.
-
Purification: Dilute the reaction mixture with THF (approx. 10 mL) and precipitate the polymer into a large excess of cold methanol (approx. 200 mL). Filter the white precipitate, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Table 1: Representative Reaction Conditions for pECPMA Synthesis
| Parameter | Value |
| [ECPMA]₀/[EBiB]₀/[CuBr]₀/[PMDETA]₀ | 200:1:1:1 |
| Solvent | Anisole (50% v/v) |
| Temperature | 90 °C |
| Target DP | 200 |
| Expected Mₙ ( g/mol ) | ~36,500 |
| Expected Đ | < 1.3 |
Protocol 2: Synthesis of pECPMA-b-pMMA Block Copolymer
This protocol describes the chain extension of the pECPMA-Br macroinitiator with methyl methacrylate (MMA) to form a diblock copolymer. The high end-group fidelity of the ATRP-synthesized pECPMA is critical for efficient initiation of the second block.
Workflow:
Figure 3: Workflow for the synthesis of pECPMA-b-pMMA block copolymer.
Step-by-Step Procedure:
-
Catalyst Preparation: In a dry Schlenk flask, add CuBr (7.2 mg, 0.05 mmol). Deoxygenate as described in Protocol 1.
-
Reaction Mixture Preparation: In the same Schlenk flask, add the purified pECPMA-Br macroinitiator (e.g., 1.83 g, 0.05 mmol, assuming Mₙ ≈ 36,500 g/mol ). Further deoxygenate the flask.
-
Monomer and Solvent Addition: In a separate vial, prepare a solution of MMA (1.0 g, 10 mmol) in anisole (2 mL). Degas this solution with argon for 30 minutes.
-
Ligand and Monomer Transfer: Add PMDETA (10.4 µL, 0.05 mmol) to the Schlenk flask containing the catalyst and macroinitiator. Then, transfer the degassed MMA/anisole solution to the Schlenk flask.
-
Polymerization: Place the flask in a preheated oil bath at 90 °C and stir.
-
Monitoring and Termination: Monitor the reaction progress and terminate the polymerization as described in Protocol 1.
-
Purification: Purify the block copolymer by precipitation in cold methanol, followed by filtration and drying under vacuum.
Table 2: Representative Reaction Conditions for pECPMA-b-pMMA Synthesis
| Parameter | Value |
| [MMA]₀/[pECPMA-Br]₀/[CuBr]₀/[PMDETA]₀ | 200:1:1:1 |
| Solvent | Anisole |
| Temperature | 90 °C |
| Target DP of pMMA block | 200 |
| Expected Mₙ of block copolymer ( g/mol ) | ~56,600 |
| Expected Đ | < 1.4 |
Characterization of the Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a crucial tool for determining monomer conversion and the composition of the block copolymer.
-
pECPMA: The ¹H NMR spectrum will show characteristic peaks for the ethyl and cyclopentyl protons, as well as the methacrylate backbone protons.
-
pECPMA-b-pMMA: The appearance of a new prominent peak around 3.6 ppm corresponding to the methoxy protons (-OCH₃) of the pMMA block confirms the successful copolymerization. The ratio of the integrals of the pECPMA side-chain protons to the pMMA methoxy protons can be used to calculate the block copolymer composition.
Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the polymers.[1]
-
pECPMA Macroinitiator: A successful ATRP should yield a polymer with a narrow and symmetric molecular weight distribution (Đ < 1.3).
-
pECPMA-b-pMMA Block Copolymer: A clear shift of the GPC trace to a higher molecular weight region compared to the pECPMA macroinitiator, with the preservation of a low dispersity, indicates successful chain extension and the formation of the block copolymer.
Data Presentation
Table 3: Summary of Expected Polymer Characteristics
| Polymer | Target Mₙ ( g/mol ) | GPC Mₙ ( g/mol ) | Đ | ¹H NMR Composition (ECPMA:MMA) |
| pECPMA Macroinitiator | 36,500 | ~35,000 - 38,000 | < 1.3 | 100:0 |
| pECPMA-b-pMMA | 56,600 | ~54,000 - 59,000 | < 1.4 | ~50:50 (molar ratio) |
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The controlled nature of ATRP means that the experimental molecular weights determined by GPC should be in close agreement with the theoretical molecular weights calculated from the monomer-to-initiator ratio and the monomer conversion. A linear evolution of Mₙ with conversion and the maintenance of a low Đ throughout the polymerization are key indicators of a well-controlled process. Any significant deviation from these trends would suggest issues with the polymerization, such as termination or inefficient initiation.
References
Application Notes and Protocols for RAFT Polymerization of 1-Ethylcyclopentyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing Controlled Polymer Architecture for Advanced Applications
1-Ethylcyclopentyl methacrylate (ECPMA) is a bulky cyclic methacrylate monomer that imparts unique properties to polymers, including high glass transition temperature (Tg), enhanced thermal stability, and distinct solubility characteristics.[1] These attributes make poly(this compound) (PECPMA) a valuable material in specialized applications such as photoresists for microelectronics and as a component in advanced drug delivery systems.[2][3]
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a premier controlled radical polymerization (CRP) technique, offering exceptional control over polymer molecular weight, polydispersity (Đ), and complex architectures like block copolymers.[4][5] The RAFT process operates via a degenerative chain transfer mechanism mediated by a thiocarbonylthio compound, known as a chain transfer agent (CTA).[6] This control is crucial for tailoring the physicochemical properties of PECPMA to meet the stringent demands of its applications.
This document provides a comprehensive guide to the RAFT polymerization of ECPMA, detailing the underlying principles, a robust experimental protocol, and methods for polymer characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocol for their specific needs.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is essential for accurate reagent calculations and safe handling.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₈O₂ | [1] |
| Molecular Weight | 182.26 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | ~0.95 g/cm³ at 20 °C | [1] |
| Boiling Point | ~225.9 °C | [1] |
| Flash Point | 85 °C | [1] |
| Solubility | Soluble in organic solvents (e.g., toluene, THF, dioxane), insoluble in water. | [1] |
The RAFT Polymerization Mechanism: A Step-by-Step Overview
The RAFT process allows for the synthesis of polymers with a low polydispersity index (Đ < 1.3) and predictable molecular weights. The mechanism can be broken down into several key steps, as illustrated below.
Caption: The RAFT polymerization process, from initiation to termination.
Experimental Protocol: RAFT Polymerization of ECPMA
This protocol is a representative method adapted from established procedures for the RAFT polymerization of bulky methacrylates.[7] Researchers should optimize conditions to achieve their desired polymer characteristics.
Materials and Equipment
| Reagents | Grade/Purity | Supplier (Example) |
| This compound (ECPMA) | >98% (inhibitor removed) | TCI, Sigma-Aldrich |
| 2-Cyano-2-propyl dithiobenzoate (CPDB) | >97% | Sigma-Aldrich |
| Azobisisobutyronitrile (AIBN) | >98% (recrystallized) | Sigma-Aldrich |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich |
| Methanol | ACS reagent grade | VWR |
| Dichloromethane (DCM) | ACS reagent grade | VWR |
| Basic Alumina | Activated | Sigma-Aldrich |
Equipment:
-
Schlenk flasks and Schlenk line with a vacuum/inert gas manifold
-
Rubber septa and glass stoppers
-
Magnetic stirrer and stir bars
-
Oil bath with temperature controller
-
Cannulas and syringes
-
Rotary evaporator
-
Freeze-dryer or vacuum oven
Reagent Preparation and Purification
-
Monomer Purification: To remove the inhibitor (typically MEHQ), pass the ECPMA monomer through a short column of basic alumina immediately before use.
-
Initiator Purification: AIBN should be recrystallized from methanol and dried under vacuum before use to remove any degradation products.
-
Solvent: Use anhydrous toluene to minimize potential side reactions with water.
Experimental Workflow
The following workflow outlines the key stages of the RAFT polymerization process.
Caption: A streamlined workflow for the RAFT polymerization of ECPMA.
Step-by-Step Polymerization Procedure
This procedure targets a polymer with a degree of polymerization (DP) of 100.
Target Molecular Weight Calculation:
-
Theoretical Mₙ = (DP × Mₙ of Monomer) + Mₙ of CTA
-
Theoretical Mₙ = (100 × 182.26 g/mol ) + 221.36 g/mol = 18447.36 g/mol
Reagent Amounts for a 5 mL Reaction in Toluene (50% v/v):
| Reagent | Molar Ratio | Molar Mass ( g/mol ) | Amount (mmol) | Mass (mg) / Volume (mL) |
| ECPMA | 100 | 182.26 | 13.6 | 2.5 mL (2.48 g) |
| CPDB (CTA) | 1 | 221.36 | 0.136 | 30.1 mg |
| AIBN (Initiator) | 0.2 | 164.21 | 0.0272 | 4.47 mg |
| Toluene | - | - | - | 2.5 mL |
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CPDB (30.1 mg) and AIBN (4.47 mg).
-
Addition of Monomer and Solvent: Add purified ECPMA (2.5 mL) and anhydrous toluene (2.5 mL) to the Schlenk flask.
-
Degassing: Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[7]
-
Freeze the reaction mixture in liquid nitrogen until solid.
-
Apply vacuum for 10-15 minutes.
-
Close the flask to the vacuum and thaw the mixture in a water bath.
-
Backfill with an inert gas (e.g., Argon or Nitrogen).
-
Repeat the cycle two more times.
-
-
Polymerization: After the final thaw and backfill, place the Schlenk flask in a preheated oil bath at 70 °C. Allow the polymerization to proceed with stirring for the desired time (e.g., 6-24 hours). The reaction time will influence the final monomer conversion and molecular weight.
-
Quenching and Isolation: To quench the reaction, remove the flask from the oil bath and expose the mixture to air by removing the septum. The polymer can be isolated by precipitating the viscous solution into a large excess of cold methanol (e.g., 200 mL).
-
Purification: The precipitated polymer should be redissolved in a minimal amount of a suitable solvent like DCM and re-precipitated into cold methanol. This process should be repeated at least twice to remove unreacted monomer and other impurities.
-
Drying: The purified polymer is then collected by filtration or centrifugation and dried under vacuum or in a freeze-dryer until a constant weight is achieved.
Characterization of Poly(this compound)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To determine monomer conversion.
-
Procedure: Dissolve a small sample of the crude polymerization mixture in a deuterated solvent (e.g., CDCl₃). Compare the integration of a monomer vinyl proton peak (typically ~5.5-6.1 ppm) to a polymer backbone proton peak.
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
-
Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).
-
Conditions: A typical setup would involve a THF mobile phase at 40 °C with polystyrene standards for calibration. A well-controlled RAFT polymerization should yield a narrow, monomodal distribution with a low Đ value (ideally < 1.3).
Troubleshooting and Scientific Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Broad Polydispersity (Đ > 1.5) | - Inappropriate CTA for methacrylates. - Insufficient degassing (oxygen inhibition). - Initiator concentration too high. | - Ensure the use of a suitable CTA like a dithiobenzoate or trithiocarbonate. - Perform at least three rigorous freeze-pump-thaw cycles. - Decrease the initiator-to-CTA ratio (e.g., to 1:10). |
| Low Monomer Conversion | - Reaction time is too short. - Polymerization temperature is too low. - Impurities in the monomer or solvent. | - Increase the polymerization time. - Increase the temperature in 5-10 °C increments (e.g., to 80 °C). - Ensure all reagents are properly purified before use. |
| Bimodal GPC Trace | - High molecular weight shoulder: Initiation is too fast compared to chain transfer. - Low molecular weight tailing: Chain transfer to solvent or monomer. | - Lower the polymerization temperature to slow initiation. - Use an initiator with a slower decomposition rate. - Ensure the use of a high-purity, anhydrous solvent. |
Conclusion
This guide provides a detailed framework for the successful RAFT polymerization of this compound. By understanding the underlying principles and meticulously following the experimental protocol, researchers can synthesize well-defined PECPMA with controlled molecular architecture. The ability to tailor the properties of this polymer opens up new possibilities for its application in high-performance materials, particularly in the fields of microelectronics and advanced drug delivery.
References
- 1. Buy this compound | 266308-58-1 [smolecule.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. wlv.openrepository.com [wlv.openrepository.com]
- 7. m.youtube.com [m.youtube.com]
Application Note & Protocol: Synthesis and Characterization of Poly(1-Ethylcyclopentyl methacrylate-co-methyl methacrylate) for Advanced Drug Delivery Applications
Introduction: Engineering Next-Generation Methacrylate Copolymers
Methacrylate-based copolymers are foundational materials in the development of advanced drug delivery systems, prized for their biocompatibility and tunable physicochemical properties.[1] The copolymerization of conventional monomers, such as methyl methacrylate (MMA), with more sterically demanding counterparts like 1-Ethylcyclopentyl methacrylate (ECPMA) presents a compelling strategy for creating polymers with unique thermal and mechanical characteristics. The bulky, non-polar nature of the 1-ethylcyclopentyl group can be leveraged to modulate drug release profiles, enhance encapsulation of hydrophobic active pharmaceutical ingredients (APIs), and optimize the performance of transdermal patches and medical device coatings.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of poly(this compound-co-methyl methacrylate) via free-radical polymerization. We will delve into the underlying principles of this copolymerization, offer a detailed experimental protocol, and outline the essential characterization techniques to validate the synthesis and understand the properties of the resulting copolymer.
Scientific Principles: Understanding the Copolymerization of ECPMA and MMA
The free-radical copolymerization of ECPMA and MMA is a chain-growth process involving the sequential addition of monomer units to a growing polymer chain initiated by a free radical. The composition and microstructure of the final copolymer are dictated by the relative reactivities of the two monomers towards the propagating radical chains. This relationship is quantified by the monomer reactivity ratios, r_ECPMA and r_MMA.
A combined computational and experimental study has elucidated the crosspropagation kinetics of ECPMA and MMA.[3][4] Computational modeling suggests that the addition of an ECPMA monomer to the growing radical is generally favored over the addition of an MMA monomer.[3][4] This is attributed to the electronic and steric effects of the bulky 1-ethylcyclopentyl group, which can influence the conformation and reactivity of the radical chain end.[3][4] Understanding these reactivity ratios is critical for predicting the copolymer composition at various monomer feed ratios and for tailoring the polymer microstructure for specific applications.
Experimental Protocol: Free-Radical Copolymerization of ECPMA and MMA
This protocol details the synthesis of poly(ECPMA-co-MMA) using a conventional free-radical polymerization approach with azobisisobutyronitrile (AIBN) as the thermal initiator.
Materials and Reagents
| Material | Grade | Supplier | Notes |
| This compound (ECPMA) | ≥98% | Inhibitor should be removed before use. | |
| Methyl methacrylate (MMA) | ≥99% | Inhibitor should be removed before use. | |
| Azobisisobutyronitrile (AIBN) | 98% | Recrystallize from methanol before use. | |
| Toluene | Anhydrous, ≥99.8% | ||
| Methanol | ACS Reagent Grade | For precipitation. | |
| Dichloromethane (DCM) | ACS Reagent Grade | For dissolution. |
Procedure
-
Monomer Purification: To remove the polymerization inhibitor (typically hydroquinone or MEHQ), pass both ECPMA and MMA through a column of activated basic alumina immediately before use.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the desired molar ratio of purified ECPMA and MMA in anhydrous toluene. A typical starting point is a 1:1 molar ratio to investigate the inherent reactivity differences. The total monomer concentration should be around 2 M.
-
Initiator Addition: Add AIBN to the monomer solution. A typical initiator concentration is 0.1-1.0 mol% with respect to the total monomer content.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70 °C and stir for 4-24 hours. The reaction time will influence the final conversion and molecular weight.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the viscous solution to a large excess of cold methanol (a non-solvent) while stirring vigorously.
-
Collect the precipitated white polymer by vacuum filtration.
-
Redissolve the polymer in a minimal amount of dichloromethane and re-precipitate in cold methanol to remove any unreacted monomers and low molecular weight oligomers.
-
Repeat the dissolution-precipitation cycle two more times.
-
Dry the purified polymer in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization of Poly(ECPMA-co-MMA)
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the copolymer.
Structural Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool to determine the copolymer composition.[5] By integrating the characteristic proton signals of the ECPMA and MMA units, the molar ratio of the two monomers in the copolymer can be calculated.
-
MMA: The methoxy protons (-OCH₃) typically appear as a singlet around 3.6 ppm.
-
ECPMA: The ethyl and cyclopentyl protons will have characteristic signals in the aliphatic region (typically 0.8-2.0 ppm).
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.[5] A narrow PDI (typically < 2.0 for free-radical polymerization) indicates a more uniform distribution of polymer chain lengths.
Thermal Properties: Differential Scanning Calorimetry (DSC)
DSC is employed to measure the glass transition temperature (Tg) of the copolymer.[5] The Tg is a critical parameter for drug delivery applications as it relates to the material's physical state and mechanical properties at physiological temperatures. The incorporation of the bulky ECPMA monomer is expected to influence the Tg of the resulting copolymer compared to pure PMMA.
| Property | Technique | Expected Outcome |
| Copolymer Composition | ¹H NMR | Determination of the molar ratio of ECPMA and MMA units. |
| Molecular Weight (Mn, Mw) | GPC | Typically in the range of 10,000 - 100,000 g/mol for this method. |
| Polydispersity Index (PDI) | GPC | Expected to be between 1.5 and 2.5 for conventional free-radical polymerization. |
| Glass Transition Temperature (Tg) | DSC | A single Tg value indicates a random copolymer. Its value will depend on the copolymer composition. |
Visualizing the Workflow
References
- 1. Making the best of it: nitroxide-mediated polymerization of methacrylates via the copolymerization approach with functional styrenics - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01458F [pubs.rsc.org]
- 2. eng.uc.edu [eng.uc.edu]
- 3. mdpi.com [mdpi.com]
- 4. research-archive.org [research-archive.org]
- 5. researchgate.net [researchgate.net]
Application Note: Leveraging 1-Ethylcyclopentyl Methacrylate for the Synthesis of Advanced High-Performance Coatings
Abstract
The demand for coatings with superior durability, environmental resistance, and specific functional properties is ever-increasing. 1-Ethylcyclopentyl methacrylate (ECPMA) is a specialty monomer that offers a unique combination of properties, making it an excellent candidate for formulating high-performance coatings.[1][2][3] Its distinct cyclic structure significantly enhances key characteristics such as hardness, toughness, weather and chemical resistance, and optical transparency in the resulting polymer.[2] This application note provides a comprehensive guide to the synthesis of ECPMA-based polymers and their formulation into advanced coatings. Detailed protocols for synthesis, formulation, and performance evaluation are presented to enable researchers to harness the full potential of this versatile monomer.
Introduction to this compound (ECPMA)
This compound (ECPMA) is an organic compound with the chemical formula C₁₁H₁₈O₂.[1][3] It is a colorless to light yellow liquid, soluble in organic solvents and insoluble in water.[1] The key feature of ECPMA is its molecular architecture, which integrates a methacrylate functional group with a bulky, cyclic 1-ethylcyclopentyl ester group.[3] This alicyclic structure is pivotal in imparting enhanced thermal stability, mechanical strength, and chemical resistance to polymers derived from it.[2][3]
The incorporation of ECPMA into a polymer backbone disrupts the close packing of polymer chains that can occur with linear monomers, leading to a higher glass transition temperature (Tg). This contributes to improved hardness and thermal resistance of the final coating. Furthermore, the hydrophobic nature of the ethylcyclopentyl group enhances the water and chemical resistance of the coating. ECPMA is commonly used as a monomer in the synthesis of specialty polymers for applications in high-performance coatings, adhesives, and advanced materials for lithography.[2][3]
Chemical Structure of this compound```dot
Caption: Workflow for the synthesis of an ECPMA-based copolymer.
Formulation of a High-Performance Coating
The synthesized ECPMA-based polymer serves as the primary binder in the coating formulation. The selection of other components is crucial for achieving the desired performance characteristics. [4]
Protocol: Formulation of a Clear Protective Coating
Components:
| Component | Function | Example Weight % |
| Poly(ECPMA-co-MMA) | Primary binder | 30% |
| Toluene/Xylene Blend (1:1) | Solvent | 65% |
| Leveling Agent | Improves surface finish | 0.5% |
| UV Stabilizer | Protects against UV degradation | 1.5% |
| Adhesion Promoter | Enhances substrate adhesion | 3% |
Procedure:
-
Dissolution of Binder: In a suitable mixing vessel, dissolve the synthesized Poly(ECPMA-co-MMA) in the solvent blend under moderate agitation until a clear, homogeneous solution is obtained.
-
Addition of Additives: Sequentially add the leveling agent, UV stabilizer, and adhesion promoter to the polymer solution while stirring. Ensure each additive is fully dispersed before adding the next.
-
Viscosity Adjustment: If necessary, adjust the viscosity of the formulation by adding more solvent to meet the requirements of the intended application method (e.g., spraying, dipping, or brushing).
-
Filtration: Filter the final coating formulation through a fine-mesh filter to remove any undissolved particles or contaminants.
Coating Application and Performance Evaluation
The performance of the ECPMA-based coating must be rigorously evaluated to validate its high-performance characteristics. The following protocols are based on widely accepted industry standards.
Experimental Workflow for Coating Formulation and Evaluation
Caption: Workflow for coating formulation, application, and performance testing.
Mechanical Properties
The mechanical properties of a coating are critical to its durability and protective function. [5][6] Protocol: Adhesion Testing (ASTM D3359)
-
Apply the coating to a clean, flat substrate and allow it to cure completely.
-
Make a series of parallel cuts through the coating to the substrate using a sharp blade and a cutting guide.
-
Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down.
-
Rapidly pull the tape off at a 180° angle.
-
Evaluate the adhesion by visually inspecting the amount of coating removed from the substrate.
Protocol: Hardness Testing (Pencil Hardness - ASTM D3363)
-
Place the coated panel on a firm, level surface.
-
Using a set of calibrated pencils of increasing hardness (e.g., 6B to 6H), push the pencil at a 45° angle with uniform pressure across the coating surface.
-
The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.
Protocol: Impact Resistance (ASTM D2794)
-
This test evaluates the coating's resistance to rapid deformation. [7]2. A standard weight is dropped from a specified height onto the coated panel. [7]3. The coating is then examined for cracking, peeling, or other signs of failure.
Thermal Stability
Thermogravimetric analysis (TGA) is an effective method for determining the thermal stability of polymers by monitoring mass changes as a function of temperature. [8] Protocol: Thermogravimetric Analysis (TGA) (ASTM E2550)
-
Place a small, known weight of the cured coating film into a TGA sample pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the sample weight as a function of temperature.
-
The onset temperature of decomposition is a key indicator of the material's thermal stability. [9]
Chemical Resistance
Chemical resistance testing assesses the ability of a coating to withstand exposure to various chemicals without degradation. [10][11][12] Protocol: Spot Testing (ASTM D1308)
-
Apply several drops of the test chemical (e.g., acid, alkali, solvent) onto the surface of the cured coating. [13]2. Cover the spots with a watch glass to prevent evaporation.
-
After a specified exposure time (e.g., 24 hours), remove the watch glass and clean the surface.
-
Visually inspect the coating for any changes, such as discoloration, blistering, softening, or loss of adhesion. [13][14]
Optical Properties
For applications where appearance is important, the optical properties of the coating, such as gloss and clarity, must be evaluated.
Protocol: Specular Gloss (ASTM D523)
-
Use a gloss meter to measure the specular gloss of the cured coating at different angles (e.g., 20°, 60°, 85°).
-
The instrument directs a beam of light at a specific angle onto the coating and measures the amount of reflected light. [7]3. Higher gloss values indicate a more reflective, smoother surface.
Expected Performance Enhancements with ECPMA
The incorporation of ECPMA into coating formulations is expected to yield significant improvements in performance compared to standard acrylic coatings.
| Performance Metric | Expected Outcome with ECPMA | Rationale |
| Hardness | Increased | The bulky, cyclic structure of ECPMA restricts polymer chain mobility, leading to a harder film. [2] |
| Thermal Stability | Improved | The alicyclic ring structure enhances the thermal degradation temperature of the polymer. [2] |
| Chemical Resistance | Enhanced | The hydrophobic nature of the ethylcyclopentyl group provides a better barrier against chemical attack. [1][2] |
| Weather Resistance | Superior | The stable chemical structure of ECPMA contributes to better resistance to UV degradation and environmental weathering. [2] |
| Adhesion | Excellent | Can be tailored with appropriate comonomers and adhesion promoters. |
Conclusion
This compound is a highly effective monomer for the development of advanced, high-performance coatings. Its unique chemical structure imparts a desirable combination of hardness, thermal stability, and chemical and weather resistance. The protocols detailed in this application note provide a solid foundation for researchers and formulators to synthesize ECPMA-based polymers and evaluate their performance in coating applications. By leveraging the unique properties of ECPMA, it is possible to create coatings that meet the demanding requirements of a wide range of industries.
References
- 1. chembk.com [chembk.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. Buy this compound | 266308-58-1 [smolecule.com]
- 4. highperformancecoatings.org [highperformancecoatings.org]
- 5. stablemicrosystems.com [stablemicrosystems.com]
- 6. azom.com [azom.com]
- 7. highperformancecoatings.org [highperformancecoatings.org]
- 8. m.youtube.com [m.youtube.com]
- 9. store.astm.org [store.astm.org]
- 10. atslab.com [atslab.com]
- 11. Coatings Chemical Resistance Testing – Oil & Gas Protection | Element [element.com]
- 12. Chemical Resistance - Charter Coating [chartercoating.com]
- 13. ASTM Standards For Chemical Resistance In Coatings [croccoatings.com]
- 14. specialchem.com [specialchem.com]
Formulation of High-Performance Adhesives with 1-Ethylcyclopentyl Methacrylate: Application Notes and Protocols
Introduction: The Role of Cyclic Monomers in Advanced Adhesives
In the ever-evolving landscape of high-performance adhesives, formulators are continually seeking monomers that impart superior thermal and mechanical properties to the final cured product. 1-Ethylcyclopentyl methacrylate (ECPMA) has emerged as a specialty monomer of significant interest. Its unique cyclic structure, when incorporated into a polymer backbone, offers a distinct combination of rigidity and toughness, leading to adhesives with enhanced performance characteristics.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and application of adhesives based on this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into the expected performance of these advanced adhesive systems.
The core advantage of incorporating cyclic monomers like ECPMA lies in the restriction of rotational freedom of the polymer chains, which can lead to a higher glass transition temperature (Tg) and improved thermal stability.[2] The ethylcyclopentyl group, a bulky alicyclic moiety, contributes to increased hardness, toughness, and resistance to both weathering and chemical attack.[1][3] These attributes make ECPMA an excellent candidate for structural adhesives designed for demanding applications.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is fundamental to successful formulation. The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₂ | [2][] |
| Molecular Weight | 182.26 g/mol | [2][] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Density | ~0.95 g/cm³ at 20°C | [2] |
| Boiling Point | 220-227 °C (Predicted) | [5] |
| Flash Point | 85 °C | [2][] |
| Storage | Refrigerated (0-10°C) | [][6] |
| Purity | >98.0% (GC) | [][6] |
Formulation of a Two-Part ECPMA-Based Structural Adhesive: A Starting Point
Methacrylate structural adhesives are typically supplied as two-part systems to ensure a long shelf-life and rapid curing upon mixing.[7] The formulation below is a representative starting point for a two-part adhesive, with "Part A" containing the monomer blend and initiator, and "Part B" containing the accelerator. The mix ratio for this formulation is 1:1 by weight or volume, which simplifies application.[8][9]
Component Breakdown and Rationale
-
Part A: Adhesive Base
-
Monomers (45-65 wt%):
-
Toughening Agent (10-30 wt%):
-
Styrene Acrylonitrile (SAN) Copolymer: Dissolved or suspended in the monomer blend, SAN copolymers enhance the load-bearing capability and toughness of the cured adhesive.[8]
-
-
Impact Modifier (5-20 wt%):
-
Methyl Methacrylate Butadiene Styrene (MBS) Copolymer: These core-shell polymers are crucial for improving the impact resistance and peel strength of the adhesive, preventing brittle failure.[8]
-
-
Polyfunctional Monomer (Cross-linker) (1-10 wt%):
-
Triethylene Glycol Dimethacrylate (TEGDMA): A cross-linking agent that forms a three-dimensional polymer network, significantly increasing the strength, stiffness, and chemical resistance of the adhesive.[9]
-
-
Adhesion Promoter (0.5-3 wt%):
-
Methacrylic Acid: The acid functionality can etch the substrate surface on a microscopic level and form strong hydrogen bonds, improving adhesion to polar substrates like metals.[10]
-
-
Initiator (0.5-3 wt%):
-
Cumene Hydroperoxide (CHP): A common peroxide initiator for room temperature cure systems.
-
-
Cure Inhibitor (0.1-0.5 wt%):
-
Butylated Hydroxytoluene (BHT): A stabilizer that prevents premature polymerization of the monomers in Part A during storage.[8]
-
-
-
Part B: Activator
-
Monomer (45-65 wt%):
-
Methyl Methacrylate (MMA): Serves as a carrier for the accelerator and participates in the polymerization.
-
-
Toughening Agent (10-30 wt%):
-
Styrene Acrylonitrile (SAN) Copolymer: Included in Part B as well to maintain the 1:1 mix ratio and consistent properties.[8]
-
-
Impact Modifier (5-20 wt%):
-
Methyl Methacrylate Butadiene Styrene (MBS) Copolymer: Similar to its inclusion in Part A.[8]
-
-
Cure Accelerator (1-5 wt%):
-
Chelating Agent (0.1-1 wt%):
-
Ethylenediaminetetraacetic acid (EDTA): Can be added to chelate metal ions that might otherwise interfere with the cure reaction.
-
-
Experimental Workflow for Adhesive Formulation
Caption: Workflow for the preparation and application of a two-part ECPMA-based structural adhesive.
Detailed Protocols
Protocol 1: Preparation of a Two-Part ECPMA Adhesive
Materials and Equipment:
-
This compound (ECPMA)
-
Methyl Methacrylate (MMA)
-
Styrene Acrylonitrile (SAN) copolymer
-
Methyl Methacrylate Butadiene Styrene (MBS) copolymer
-
Triethylene Glycol Dimethacrylate (TEGDMA)
-
Methacrylic Acid
-
Cumene Hydroperoxide (CHP)
-
Butylated Hydroxytoluene (BHT)
-
N,N-Dimethylaniline (DMA)
-
High-shear mixer
-
Opaque storage containers
-
Balance
-
Fume hood
Procedure:
Part A: Adhesive Base
-
In a suitable mixing vessel under a fume hood, combine the desired amounts of ECPMA and MMA.
-
While mixing at a moderate speed, slowly add the SAN and MBS copolymers. Continue mixing until all solids are completely dissolved. This may require several hours.
-
Reduce the mixing speed and add the methacrylic acid. Mix for 15-20 minutes until the solution is homogeneous.
-
Add the BHT and mix for another 10-15 minutes.
-
In the final step, gently stir in the cumene hydroperoxide. Avoid high-speed mixing to prevent incorporating air bubbles.
-
Transfer the resulting Part A to an opaque, airtight container for storage.
Part B: Activator
-
In a separate mixing vessel, add the required amount of MMA.
-
Slowly add the SAN and MBS copolymers while mixing and continue until fully dissolved.
-
Add the N,N-dimethylaniline and mix until the solution is clear and homogeneous.
-
Transfer Part B to a separate, clearly labeled, opaque, and airtight container.
Safety Precautions:
-
Always work in a well-ventilated area, preferably a fume hood, when handling methacrylate monomers and other volatile components.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Methacrylate monomers can be irritating to the skin, eyes, and respiratory system.[3]
-
The polymerization reaction is exothermic and can generate significant heat, especially in larger quantities.
Protocol 2: Performance Testing - Lap Shear Strength
Objective: To determine the shear strength of the cured ECPMA-based adhesive according to standards such as EN ISO 527-1 and EN ISO 527-2.[12]
Materials and Equipment:
-
Substrate coupons (e.g., aluminum, steel, or composite)
-
Abrasive paper
-
Solvent for cleaning (e.g., acetone or isopropanol)
-
Dual-cartridge dispensing system with a static mixing nozzle
-
Fixturing clamps
-
Universal testing machine (Instron or similar) with tensile grips
Procedure:
-
Substrate Preparation:
-
Cut the substrate material into standardized coupon dimensions (e.g., 100 mm x 25 mm x 1.6 mm).
-
Lightly abrade the bonding area of each coupon with abrasive paper.
-
Degrease the abraded surface by wiping with a solvent-soaked cloth and allow it to fully evaporate.
-
-
Adhesive Application:
-
Load the prepared Part A and Part B into a dual-cartridge system.
-
Attach a static mixing nozzle and dispense a small amount of adhesive to waste to ensure a proper mix.
-
Apply a consistent bead of the mixed adhesive to the prepared surface of one coupon.
-
-
Assembly:
-
Place the second coupon over the adhesive, creating a bonded overlap of a specified length (e.g., 12.5 mm).
-
Apply light pressure with clamps to ensure a consistent bond line thickness.
-
-
Curing:
-
Allow the bonded specimens to cure at room temperature for at least 24 hours before testing.
-
-
Testing:
-
Mount the cured specimen in the tensile grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until failure.
-
Record the maximum load at failure.
-
-
Calculation:
-
Calculate the lap shear strength by dividing the maximum load by the bonded area.
-
Logical Relationship of Formulation Components
Caption: The interplay of key components in the ECPMA-based adhesive formulation.
Expected Performance and Conclusion
Adhesives formulated with this compound are anticipated to exhibit superior performance compared to those based solely on linear methacrylate monomers. The incorporation of the ethylcyclopentyl group is expected to yield:
-
Higher Thermal Stability: An increased glass transition temperature (Tg), allowing the adhesive to maintain its structural integrity at elevated temperatures.
-
Enhanced Mechanical Strength: The rigidity of the cyclic structure contributes to higher tensile and shear strength.
-
Improved Durability: Increased resistance to environmental factors such as moisture, chemicals, and weathering.[1][3]
The provided formulation and protocols offer a robust starting point for the development of high-performance structural adhesives. Further optimization of component ratios and the exploration of alternative tougheners, initiators, and adhesion promoters can be undertaken to tailor the adhesive properties to specific application requirements. The principles and methodologies outlined in this guide provide a solid foundation for innovation in the field of advanced adhesive technology.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. Buy this compound | 266308-58-1 [smolecule.com]
- 3. chembk.com [chembk.com]
- 5. High Quality this compound [266308-58-1] | China Manufacturer [gmchemix.com]
- 6. This compound | 266308-58-1 | TCI AMERICA [tcichemicals.com]
- 7. Methyl Methacrylate (MMA) Adhesive Characteristics [gluespec.com]
- 8. EP3161027A1 - Methacrylate structural adhesive formulation and process for the use thereof - Google Patents [patents.google.com]
- 9. US20150376473A1 - Methacrylate structural adhesive formulation and process for the use thereof - Google Patents [patents.google.com]
- 10. raajournal.com [raajournal.com]
- 11. gluegun.com [gluegun.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Ethylcyclopentyl Methacrylate as a Monomer for Dental Composites
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for researchers and material scientists interested in the formulation and evaluation of 1-Ethylcyclopentyl methacrylate (ECPMA) as a novel monomer in dental composite resins. Recognizing the limitations of current methacrylate monomers, such as Bisphenol A glycidyl methacrylate (BisGMA), particularly concerning polymerization shrinkage and potential biocompatibility issues, this document explores the promising attributes of ECPMA. Its cycloaliphatic structure is hypothesized to reduce volumetric shrinkage and enhance the durability of dental restorations. Detailed, field-proven-style protocols for the synthesis of ECPMA, formulation of an experimental dental composite, and its subsequent characterization for key performance indicators including mechanical strength, polymerization kinetics, and in vitro cytotoxicity are presented. This guide is structured to provide not only step-by-step methodologies but also the scientific rationale behind the experimental choices, empowering researchers to innovate in the field of dental biomaterials.
Introduction: The Quest for an Ideal Dental Composite Monomer
Modern dentistry relies heavily on resin-based composites for aesthetic and durable restorations. The organic matrix of these composites is typically composed of methacrylate monomers, with BisGMA being a common constituent. However, the high viscosity of BisGMA necessitates the use of co-monomers like triethylene glycol dimethacrylate (TEGDMA), which can increase polymerization shrinkage and water sorption, potentially compromising the longevity of the restoration. Furthermore, concerns about the release of Bisphenol A (BPA) from BisGMA-based materials have spurred the search for alternative monomers.
This compound (ECPMA) emerges as a promising candidate. Its bulky, non-aromatic cycloaliphatic structure is anticipated to offer several advantages:
-
Reduced Polymerization Shrinkage: The rigid, cyclic structure of ECPMA is expected to limit the reduction in intermolecular distances during polymerization, leading to lower volumetric shrinkage compared to linear monomers.
-
Improved Mechanical Properties: The incorporation of a cycloaliphatic moiety can enhance the stiffness and toughness of the resulting polymer network.
-
Lower Viscosity: While still a relatively large molecule, ECPMA is expected to have a lower viscosity than BisGMA, potentially reducing the need for reactive diluents.
-
Enhanced Biocompatibility: As a non-bisphenol A derivative, ECPMA may offer a more favorable biocompatibility profile.
This document serves as a practical guide for the synthesis, formulation, and evaluation of ECPMA-based dental composites, providing a framework for systematic research and development.
Synthesis of this compound (ECPMA)
The synthesis of ECPMA is typically achieved through the esterification of methacrylic acid with 1-ethylcyclopentanol.[1][2] A reliable method for the synthesis of 1-ethylcyclopentanol is the Grignard reaction between ethylmagnesium bromide and cyclopentanone.[3]
Synthesis of 1-Ethylcyclopentanol
Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings. Slowly add a solution of bromoethane in anhydrous tetrahydrofuran (THF) to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Reaction with Cyclopentanone: Cool the Grignard reagent to 0-5°C in an ice bath. Add a solution of cyclopentanone in anhydrous THF dropwise, maintaining the temperature below 10°C.
-
Quenching and Extraction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Slowly pour the mixture into a beaker of crushed ice and aqueous ammonium chloride solution to quench the reaction. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. Purify the crude 1-ethylcyclopentanol by vacuum distillation.
Esterification to this compound
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 1-ethylcyclopentanol, methacrylic acid, a suitable acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone). Use a solvent that forms an azeotrope with water, such as toluene.
-
Esterification: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected.
-
Workup: Once the theoretical amount of water has been collected, cool the reaction mixture. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude ECPMA by vacuum distillation to obtain a colorless to light yellow liquid.[2]
Formulation of an Experimental ECPMA-Based Dental Composite
This section outlines a protocol for the formulation of a light-curable experimental dental composite. The formulation is a two-part system comprising an organic resin matrix and an inorganic filler.
Materials and Reagents
-
Monomers: this compound (ECPMA), Urethane dimethacrylate (UDMA, as a co-monomer), Triethylene glycol dimethacrylate (TEGDMA, as a reactive diluent, if necessary).
-
Photoinitiator System: Camphorquinone (CQ) and Ethyl-4-dimethylaminobenzoate (EDMAB).
-
Inhibitor: Butylated hydroxytoluene (BHT).
-
Inorganic Filler: Silanized barium glass or silica nanoparticles (mean particle size ~0.7 µm).
-
Silane Coupling Agent: 3-Methacryloxypropyltrimethoxysilane (for filler treatment, if not pre-silanized).
Exemplary Resin Matrix Formulations
The following table provides starting point formulations for an experimental ECPMA-based resin matrix and a control BisGMA-based matrix.
| Component | Experimental Group (wt%) | Control Group (wt%) | Rationale |
| ECPMA | 50 | - | Primary monomer under investigation. |
| BisGMA | - | 50 | Standard high-viscosity monomer for comparison. |
| UDMA | 20 | 20 | Co-monomer to enhance mechanical properties. |
| TEGDMA | 30 | 30 | Reactive diluent to adjust viscosity. |
| CQ | 0.5 | 0.5 | Photoinitiator for visible light curing. |
| EDMAB | 1.0 | 1.0 | Co-initiator to accelerate polymerization. |
| BHT | 0.05 | 0.05 | Inhibitor to prevent premature polymerization. |
Composite Paste Preparation Protocol
-
Resin Matrix Preparation: In a light-proof container, combine the monomers (ECPMA, UDMA, TEGDMA), photoinitiator system (CQ, EDMAB), and inhibitor (BHT). Mix thoroughly until a homogenous solution is obtained.
-
Filler Incorporation: Gradually add the silanized inorganic filler to the resin matrix in small increments. After each addition, mix thoroughly with a dental spatula until the filler is well-dispersated.
-
Homogenization: For optimal filler dispersion and to minimize air voids, use a dual asymmetric centrifugal mixer. Mix the paste in cycles (e.g., 1 minute of mixing followed by 2 minutes of rest, repeated 3-4 times).
-
Storage: Store the final composite paste in a light-proof syringe at a cool, dark place until further use.
Characterization and Performance Evaluation
This section provides standardized protocols for evaluating the key properties of the formulated ECPMA-based dental composite.
Mechanical Properties: Flexural Strength and Modulus
Flexural strength is a critical indicator of a material's ability to withstand chewing forces. The three-point bending test is the standard method for its determination.
Protocol (based on ISO 4049): [4][5][6][7][8]
-
Specimen Preparation: Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) by filling a stainless-steel mold with the composite paste. Cover the mold with Mylar strips and glass slides, and apply pressure to extrude excess material.
-
Light Curing: Cure the specimens by irradiating them with a dental curing light from both sides, following the manufacturer's recommendations for the curing unit. Ensure overlapping irradiations to cover the entire length of the specimen.
-
Post-Curing Storage: Remove the specimens from the mold and store them in distilled water at 37°C for 24 hours.
-
Three-Point Bending Test: Mount the specimen on a universal testing machine with a three-point bending fixture (20 mm span). Apply a compressive load at the center of the specimen at a crosshead speed of 0.5 mm/min until fracture.
-
Calculation: Calculate the flexural strength (σ) and flexural modulus (E) using the following formulas:
-
σ = 3FL / 2bh²
-
E = (F/d) * (L³ / 4bh³)
-
Where F is the maximum load at fracture, L is the span length, b is the specimen width, h is the specimen height, and d is the deflection of the specimen.
-
Expected Outcome: Due to its rigid cycloaliphatic structure, it is hypothesized that ECPMA-based composites will exhibit comparable or superior flexural strength and modulus compared to BisGMA-based composites.
Polymerization Kinetics
The degree of conversion indicates the percentage of monomer double bonds that have reacted during polymerization. A higher DC is generally associated with improved mechanical properties and biocompatibility. Fourier Transform Infrared (FTIR) spectroscopy is a common method for measuring DC.[9][10][11][12][13]
Protocol:
-
Uncured Spectrum: Record the FTIR spectrum of the uncured composite paste by placing a small amount between two KBr pellets.
-
Cured Specimen Preparation: Prepare a thin disc-shaped specimen (approximately 0.5 mm thick) and cure it with a dental curing light.
-
Cured Spectrum: Record the FTIR spectrum of the cured specimen.
-
Calculation: Determine the DC by comparing the peak heights of the aliphatic C=C stretching vibration (at ~1638 cm⁻¹) and an internal standard peak (e.g., aromatic C=C stretching at ~1608 cm⁻¹ for BisGMA-containing resins, or another suitable peak for ECPMA-based resins) in the cured and uncured spectra. The formula is: DC (%) = [1 - ( (Peak Height of Aliphatic C=C) / (Peak Height of Internal Standard) )_cured / ( (Peak Height of Aliphatic C=C) / (Peak Height of Internal Standard) )_uncured ] * 100
Expected Outcome: The less constrained nature of the ECPMA monomer may allow for greater mobility during polymerization, potentially leading to a higher degree of conversion.
Lower polymerization shrinkage is crucial for reducing stress at the tooth-restoration interface and preventing marginal leakage. The Archimedes' principle is a common method for its measurement.[14][15][16][17][18][19]
Protocol:
-
Initial Weight: Weigh a small, uncured sample of the composite paste in air (W_air, uncured).
-
Weight in Water: Weigh the same uncured sample while suspended in water (W_water, uncured).
-
Curing: Cure the sample with a dental curing light.
-
Cured Weight: Weigh the cured sample in air (W_air, cured) and then suspended in water (W_water, cured).
-
Calculation:
-
Volume_uncured = (W_air, uncured - W_water, uncured) / ρ_water
-
Volume_cured = (W_air, cured - W_water, cured) / ρ_water
-
Volumetric Shrinkage (%) = [ (Volume_uncured - Volume_cured) / Volume_uncured ] * 100
-
Where ρ_water is the density of water at the measurement temperature.
-
Expected Outcome: The bulky cycloaliphatic structure of ECPMA is expected to significantly reduce volumetric polymerization shrinkage compared to BisGMA-based composites.
Biocompatibility: In Vitro Cytotoxicity
Biocompatibility is a critical requirement for any dental material. In vitro cytotoxicity tests provide an initial assessment of a material's potential to cause cell damage.
Protocol (based on ISO 10993-5): [15][20][21][22][23]
-
Cell Culture: Culture a suitable cell line, such as human gingival fibroblasts, in an appropriate medium.
-
Material Extracts: Prepare extracts of the cured composite material by incubating it in the cell culture medium for a defined period (e.g., 24 or 72 hours).
-
Cell Exposure: Expose the cultured cells to different concentrations of the material extracts.
-
Cytotoxicity Assay: After a specified incubation period, assess cell viability using a quantitative method, such as the MTT assay, which measures mitochondrial activity.
-
Data Analysis: Compare the viability of cells exposed to the material extracts with that of control cells (exposed to medium only). A significant reduction in cell viability indicates a cytotoxic effect.
Expected Outcome: As ECPMA does not contain Bisphenol A, it is hypothesized that ECPMA-based composites will exhibit lower cytotoxicity compared to BisGMA-based materials.
Data Presentation and Visualization
Tabulated Representative Data
The following table presents hypothetical, yet representative, data comparing the expected performance of an ECPMA-based composite with a traditional BisGMA-based control. These values are based on the anticipated benefits of the cycloaliphatic monomer structure.
| Property | ECPMA-Based Composite (Experimental) | BisGMA-Based Composite (Control) |
| Flexural Strength (MPa) | 130 - 150 | 110 - 130 |
| Flexural Modulus (GPa) | 10 - 12 | 8 - 10 |
| Degree of Conversion (%) | 65 - 75 | 55 - 65 |
| Volumetric Shrinkage (%) | 1.5 - 2.0 | 2.5 - 3.5 |
| In Vitro Cell Viability (%) | > 90 | 70 - 80 |
Experimental Workflow Diagrams
Caption: Overall workflow from ECPMA synthesis to composite formulation and evaluation.
Caption: Workflow for mechanical properties testing based on ISO 4049.
Conclusion
This compound holds significant promise as a next-generation monomer for dental composites, potentially addressing key challenges associated with current materials. The protocols outlined in this document provide a robust framework for the systematic investigation of ECPMA-based formulations. While the provided data is representative, it underscores the potential for developing dental composites with reduced polymerization shrinkage, enhanced mechanical properties, and improved biocompatibility. Further research following these methodologies will be crucial in validating the clinical potential of this novel monomer.
References
- 1. Buy this compound | 266308-58-1 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. 1-Ethylcyclopentanol synthesis - chemicalbook [chemicalbook.com]
- 4. BS EN ISO 4049:2019 - TC | 30 Jun 2019 | BSI Knowledge [knowledge.bsigroup.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. scribd.com [scribd.com]
- 7. BS EN ISO 4049:2019 Dentistry. Polymer-based restorative materials [en-standard.eu]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. INFRARED SPECTROSCOPY: A TOOL FOR DETERMINATION OF THE DEGREE OF CONVERSION IN DENTAL COMPOSITES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. thejcdp.com [thejcdp.com]
- 13. researchgate.net [researchgate.net]
- 14. Method to measure the polymerization shrinkage of light-cured composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biocompatibility Testing for Medical Devices Under ISO 10993-1:2025 - Accuprec [accuprec.com]
- 16. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new method to measure the polymerization shrinkage kinetics of composites using a particle tracking method with computer vision | Pocket Dentistry [pocketdentistry.com]
- 18. VOLUMETRIC POLYMERIZATION SHRINKAGE OF CONTEMPORARY COMPOSITE RESINS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alliedacademies.org [alliedacademies.org]
- 20. patientguard.com [patientguard.com]
- 21. tuvsud.com [tuvsud.com]
- 22. mddionline.com [mddionline.com]
- 23. x-cellr8.com [x-cellr8.com]
Application Notes & Protocols for 1-Ethylcyclopentyl Methacrylate (ECPMA) Based Photoresists
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of ECPMA in Advanced Lithography
1-Ethylcyclopentyl methacrylate (ECPMA) is an alicyclic methacrylate monomer integral to the formulation of advanced photoresists, particularly those designed for deep ultraviolet (DUV) lithography at wavelengths such as 193 nm.[1][2] Its molecular structure is characterized by a methacrylate functional group, an ethyl substituent, and a cyclopentyl ring.[3] This unique architecture imparts several critical properties to the final resist polymer. The bulky, cyclic nature of the ethylcyclopentyl group enhances the polymer's resistance to plasma etching, a crucial step in semiconductor manufacturing.[1] Furthermore, it contributes to the overall thermal stability and mechanical strength of the polymer.[1][3]
ECPMA is typically co-polymerized with other monomers to create a polymer backbone that is insoluble in a developer solution. This backbone is then formulated with a Photoacid Generator (PAG) and a casting solvent. Upon exposure to DUV radiation, the PAG releases a strong acid, which, during a subsequent post-exposure bake (PEB), catalyzes a deprotection reaction in the polymer, rendering the exposed regions soluble. This change in solubility allows for the creation of high-resolution patterns.[4] The choice of ECPMA as a leaving group monomer has been shown to significantly increase the dissolution rate of the resist compared to bulkier adamantyl-containing monomers, enabling finer feature definition.[4]
This document provides a comprehensive guide to the spin coating process for ECPMA-based resists, detailing the underlying principles, critical parameters, and step-by-step protocols to achieve uniform, high-quality thin films.
The Spin Coating Process: From Liquid to Solid Film
Spin coating is a fundamental technique for depositing uniform thin films onto flat substrates.[5][6] The process leverages centrifugal force to spread a liquid resist solution, while solvent evaporation solidifies the film.[6] Understanding the distinct stages and controlling the associated parameters is paramount for achieving reproducible results.
The process can be broken down into four key stages:
-
Dispense: A controlled volume of the photoresist solution is dispensed onto the center of the substrate. This can be done statically (before spinning) or dynamically (during a slow rotation).
-
Spin-Up (Acceleration): The substrate rapidly accelerates to a set rotational speed. The majority of the excess resist is flung from the substrate during this stage.
-
Spin-Off (Constant Speed): The substrate rotates at a constant high speed. Fluid flows radially outward due to centrifugal force, while solvent evaporation begins to increase the viscosity of the remaining fluid. The final film thickness is largely determined during this stage.
-
Evaporation (Drying): Once the film is sufficiently thin, viscous forces dominate over centrifugal force, and further thinning by fluid flow ceases. The final stage is dominated by solvent evaporation, which solidifies the film.[7]
The final thickness of the film (hf) is primarily a function of the spin speed (ω) and the solution's viscosity (η), with the general relationship being that a higher spin speed results in a thinner film.[8]
Critical Parameters and Optimization
Achieving the target film thickness and uniformity requires careful control over several interconnected parameters. These must be optimized for each specific resist formulation and substrate combination.
Spin Speed and Acceleration
This is the most common parameter used to control film thickness. The final thickness is inversely proportional to the square root of the final spin speed (hf ∝ 1/√ω).[8] A typical spin speed range for photoresists is 1000 to 4000 RPM, which can produce films around 1 µm thick.[6] A rapid acceleration helps in achieving better uniformity across the wafer.
Solution Properties (Viscosity & Solid Content)
The viscosity of the resist solution, determined by the polymer's molecular weight and the solid content dissolved in the solvent, directly impacts film thickness.[9][10] Higher viscosity and higher solid content lead to thicker films at a given spin speed. It is crucial to ensure the resist is at thermal equilibrium with the processing environment, as temperature fluctuations can alter viscosity.
Post-Apply Bake (PAB) / Soft Bake
After spin coating, a PAB is performed on a hot plate. This step is critical for two primary reasons:
-
Solvent Removal: It drives off the residual casting solvent from the film.[6][11] Incomplete solvent removal can alter the resist's photosensitivity and development characteristics.
-
Film Annealing: It anneals the polymer film, reducing internal stresses built up during the rapid drying of the spin coating process.
The PAB temperature and time must be carefully optimized. Excessive temperature or time can degrade the photoacid generator (PAG) or cause the polymer to reflow, compromising pattern fidelity.[11] For methacrylate-based resists, a PAB is typically performed at 90-110°C for 60-90 seconds.[11][12]
| Parameter | Typical Range | Primary Effect on Film | Causality and Expert Insight |
| Spin Speed | 500 - 6000 RPM | Thickness | Higher speed increases centrifugal force, leading to greater radial flow and a thinner final film.[8] |
| Acceleration | 1000 - 10,000 RPM/s | Uniformity | High acceleration ensures the substrate reaches its final speed quickly, minimizing thickness variations that can occur during prolonged ramp-up times. |
| Solution Viscosity | Varies by formulation | Thickness | Higher viscosity increases the fluid's resistance to flow, resulting in a thicker film for a given spin speed.[9] |
| PAB Temperature | 90 - 110 °C | Adhesion, Sensitivity | Removes residual solvent to stabilize the film.[11] Temperature must be kept below the polymer's glass transition temperature (Tg) to prevent reflow and pattern degradation.[11] |
| PAB Time | 60 - 90 seconds | Adhesion, Sensitivity | Must be sufficient for complete solvent evaporation without causing thermal degradation of resist components like the PAG.[13] |
Detailed Experimental Protocols
These protocols provide a starting point for processing ECPMA-based resists. Note: Optimization is always required for specific process needs and resist formulations.[12]
Protocol 1: Substrate Preparation
Objective: To ensure a pristine, particle-free surface with proper adhesion characteristics.
Materials:
-
Substrate (e.g., Silicon wafer)
-
Acetone (ACS grade)
-
Isopropyl Alcohol (IPA, ACS grade)
-
Deionized (DI) water
-
Nitrogen (N2) gun
-
Hot plate
Procedure:
-
Place the substrate in a beaker with acetone and sonicate for 5 minutes. This removes organic residues.
-
Transfer the substrate to a beaker with IPA and sonicate for 5 minutes to remove acetone residues.
-
Rinse the substrate thoroughly with DI water.
-
Dry the substrate under a stream of high-purity nitrogen.
-
Perform a dehydration bake on a hot plate set to 180°C for at least 1 minute to remove any adsorbed moisture from the surface.[12]
-
Allow the substrate to cool to room temperature before coating.
Protocol 2: Spin Coating & Post-Apply Bake
Objective: To deposit a uniform thin film of ECPMA-based resist.
Materials:
-
Prepared substrate
-
ECPMA-based photoresist
-
Spin coater
-
Hot plate
Procedure:
-
Center the Substrate: Place the cooled, prepared substrate onto the spin coater chuck and ensure it is centered. Apply vacuum to secure it.
-
Dispense Resist: Dispense a sufficient amount of resist to form a puddle covering approximately 2/3 of the substrate diameter. Avoid introducing air bubbles.
-
Initiate Spin Program: Start the spin coating process immediately after dispensing. A typical two-step program is recommended:
-
Spread Step: 500 RPM for 10 seconds. (Acceleration: 500 RPM/s). This allows the resist to spread evenly across the substrate.
-
Thinning Step: 3000 RPM for 45 seconds. (Acceleration: 5000 RPM/s). This step determines the final film thickness.
-
-
Transfer to Hot Plate: Once the spin cycle is complete, carefully remove the substrate from the chuck using wafer tweezers.
-
Post-Apply Bake (PAB): Immediately place the substrate on a hot plate pre-heated to 100°C for 60 seconds.[11] The transfer should be swift to minimize uncontrolled solvent evaporation.
-
Cool Down: After the bake, remove the substrate and allow it to cool to room temperature on a level, clean surface. The film is now ready for exposure.
Protocol 3: Generating a Spin Curve
Objective: To empirically determine the relationship between spin speed and film thickness for a specific resist.
Procedure:
-
Prepare a set of identical substrates using Protocol 1.
-
Using the spin coating program from Protocol 2, vary only the "Thinning Step" speed for each substrate. Use a range of speeds (e.g., 1000, 1500, 2000, 2500, 3000, 3500, 4000 RPM). Keep the time constant (e.g., 45 seconds).
-
Perform the PAB on all coated substrates under identical conditions.
-
Measure the film thickness of each substrate using an ellipsometer or profilometer.
-
Plot the resulting film thickness (nm) as a function of spin speed (RPM). This graph is the spin curve and is essential for process control.
Troubleshooting Common Spin Coating Defects
| Defect | Appearance | Probable Cause(s) | Corrective Action(s) |
| Center Spot (Chuck Mark) | Thick spot or void at the center of the substrate. | Too much resist dispensed, or resist wicked under the substrate to the chuck. | Reduce dispense volume. Ensure a clean chuck surface. |
| Comets / Streaks | Radial lines originating from a point. | Particulate contamination on the substrate or in the resist. | Improve substrate cleaning. Filter the photoresist before use. |
| Striations | Radial spokes, especially visible on thicker films. | Sub-optimal solvent evaporation rate; high ambient humidity. | Increase acceleration ramp. Process in a controlled, low-humidity environment. |
| Edge Bead | Thickened rim of resist around the substrate periphery. | Surface tension effects pulling resist back from the edge during spinning. | Implement an edge bead removal (EBR) step using a solvent wash if the process tool allows. Increase final spin speed or time. |
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. This compound CAS: 266308-58-1 - Buy this compound, 266308-58-1 Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]
- 3. Buy this compound | 266308-58-1 [smolecule.com]
- 4. US8975001B2 - Photoresist compositions and methods of forming photolithographic patterns - Google Patents [patents.google.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. spincoating.com [spincoating.com]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. stanford.edu [stanford.edu]
Application Notes & Protocols: The Role of 1-Ethylcyclopentyl Methacrylate in Enhancing Photoresist Etch Resistance
These application notes provide a comprehensive technical guide on the utilization of 1-Ethylcyclopentyl methacrylate (ECPMA) as a key monomer in advanced photoresist formulations. The primary focus is on the mechanism by which ECPMA enhances plasma etch resistance, a critical requirement for high-fidelity pattern transfer in semiconductor manufacturing. This document is intended for researchers, material scientists, and process engineers in the fields of microlithography and drug development.
The Imperative for Etch-Resistant Photoresists in Advanced Lithography
Modern semiconductor fabrication relies on photolithography to define the intricate circuitry on a substrate. A photoresist, a light-sensitive polymer, is patterned with the desired circuit design and then acts as a sacrificial mask during the etching process, which transfers the pattern to the underlying material (e.g., silicon, silicon dioxide).
The transition to shorter exposure wavelengths, such as 193 nm (ArF lithography), has necessitated a move away from traditional aromatic-based polymers (e.g., novolac resins) due to their high absorbance at these wavelengths. Consequently, modern resists are often based on poly(meth)acrylate platforms. While these materials offer excellent optical transparency and resolution, they frequently exhibit poor resistance to the aggressive plasma environments used in dry etching.[1][2][3] This low etch resistance can lead to degradation of the resist mask during pattern transfer, resulting in a loss of critical dimension (CD) control, increased line-edge roughness, and ultimately, device failure. Therefore, enhancing the intrinsic etch durability of the resist polymer is a paramount objective.
This compound (ECPMA): A Structural Solution
This compound (ECPMA) is a specialty monomer specifically designed to address the challenge of etch resistance in (meth)acrylate-based photoresists.[4][5] Its efficacy stems directly from its unique chemical structure.
Physicochemical Properties of ECPMA
A summary of the key properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 266308-58-1 | [6][7][] |
| Molecular Formula | C₁₁H₁₈O₂ | [][9][10] |
| Molecular Weight | 182.26 g/mol | [4][][10] |
| Appearance | Colorless to light yellow liquid | [4][7][9] |
| Density | ~0.95 g/cm³ at 20°C | [7][10] |
| Boiling Point | ~220-227 °C | [4][11] |
| Flash Point | 85 °C | [7][][10] |
| Purity | Typically >98.0% | [7][] |
Mechanism of Enhanced Etch Resistance: The Alicyclic Advantage
The superior performance of ECPMA is attributed to its bulky alicyclic (1-ethylcyclopentyl) group. During a plasma etch process, the resist is subjected to both physical bombardment by energetic ions and chemical attack by reactive radical species.
The mechanism for enhancement can be understood through established empirical models for polymer etch resistance, such as the Ohnishi and Ring Parameters .[12][13]
-
Ohnishi Parameter: This relates etch rate to the ratio of total atoms to the number of carbon atoms in the polymer. A lower Ohnishi number generally corresponds to higher etch resistance.
-
Ring Parameter: This parameter accounts for the mass fraction of cyclic carbon in the polymer. A higher ring parameter is indicative of greater etch durability.
The incorporation of the ECPMA monomer into a polymer backbone improves both of these metrics. The rigid, carbon-rich alicyclic structure is inherently more resistant to plasma-induced chain scission and sputtering than linear aliphatic chains, such as those found in poly(methyl methacrylate) (PMMA).[6][12][14] This leads to a significantly lower erosion rate of the photoresist mask during the etching process.
Application Protocol: Formulation and Polymer Synthesis
ECPMA is not used as a homopolymer but is instead co-polymerized with other functional monomers to create a final resin with a balance of properties including etch resistance, photosensitivity, adhesion, and solubility.[15][16]
Polymer Design Strategy
A typical photoresist polymer for 193 nm lithography is a terpolymer or tetrapolymer. ECPMA provides the etch resistance. Other monomers are included to impart different functionalities:
-
Acid-Labile Monomer: Provides the chemical amplification mechanism. This monomer contains a protecting group (e.g., adamantyl, also an etch-resistant alicyclic) that is cleaved by a photo-generated acid, changing the polymer's solubility.[7]
-
Lactone-Containing Monomer: Improves substrate adhesion and modulates the dissolution properties of the polymer in the developer.[15]
-
Polar Monomer: A monomer with a hydroxyl group can further enhance adhesion and solubility characteristics.
Protocol: Synthesis of a Poly(ECPMA-co-Monomer X) Resin
This protocol describes a representative free-radical polymerization for synthesizing a photoresist resin incorporating ECPMA.
Materials:
-
This compound (ECPMA)
-
Co-monomer(s) (e.g., 2-Methyl-2-adamantyl methacrylate, γ-Butyrolactone methacrylate)
-
Free-radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF, or Propylene glycol methyl ether acetate, PGMEA)
-
Precipitation solvent (e.g., Methanol or Hexane)
-
Nitrogen gas (high purity)
-
Round-bottom flask with condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the reaction flask, condenser, and nitrogen inlet. Ensure all glassware is dry.
-
Monomer Charging: To the flask, add the desired molar ratios of ECPMA and the other co-monomers. Add the anhydrous reaction solvent (e.g., THF) to achieve a target solids concentration of ~20-30 wt%.
-
Degassing (Causality: Critical Step): Begin stirring the solution and bubble nitrogen gas through it for at least 30 minutes. This step is essential to remove dissolved oxygen, which acts as a radical scavenger and can inhibit or terminate the polymerization reaction.
-
Initiator Addition: While maintaining a nitrogen atmosphere, add the AIBN initiator (typically 1-5 mol% relative to total monomers).
-
Polymerization Reaction: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 65-70 °C for AIBN in THF) and maintain for 4-8 hours under nitrogen. The solution will become more viscous as the polymer forms.
-
Precipitation and Purification: After cooling to room temperature, slowly pour the viscous polymer solution into a stirred, large excess of the precipitation solvent (e.g., 10x volume of methanol). The polymer will precipitate as a white solid.
-
Isolation and Drying: Collect the precipitated polymer by filtration. Wash with additional precipitation solvent. Dry the polymer in a vacuum oven at 40-50 °C for 24-48 hours until a constant weight is achieved.
-
Characterization: The resulting resin should be characterized for molecular weight (Mw) and polydispersity (PDI) using Gel Permeation Chromatography (GPC).
Performance Evaluation: Quantifying Etch Resistance
The primary method for evaluating the performance of an ECPMA-containing resist is to measure its etch rate in a relevant plasma chemistry and compare it to a standard resist.
Experimental Workflow for Etch Rate Determination
Protocol: Photoresist Film Preparation
-
Formulation: Dissolve the synthesized ECPMA-containing resin and a suitable Photoacid Generator (PAG) in a casting solvent like PGMEA.
-
Substrate Preparation: Use a clean silicon wafer.
-
Spin Coating: Dispense the resist solution onto the wafer and spin at a speed (e.g., 1500-3000 rpm) calculated to achieve a target thickness (e.g., 100-200 nm).
-
Post-Apply Bake (PAB): Bake the coated wafer on a hotplate (e.g., 90-110 °C for 60 seconds) to remove residual solvent.
-
Thickness Measurement: Measure the initial film thickness (t_initial) using an ellipsometer or profilometer.
Protocol: Reactive Ion Etching (RIE)
This protocol outlines a general RIE process for etching a silicon dioxide substrate, a common application.
Equipment:
-
Reactive Ion Etcher (RIE) or Inductively Coupled Plasma (ICP) Etcher
Typical Parameters for SiO₂ Etch:
-
Gases: Trifluoromethane (CHF₃) or Tetrafluoromethane (CF₄) and Oxygen (O₂)
-
Flow Rates: CHF₃: 40-50 sccm; O₂: 5-10 sccm
-
Pressure: 10-50 mTorr
-
RF Power: 100-300 W
-
Etch Time: 60 seconds (or as required)
Procedure:
-
Load the resist-coated wafer into the RIE chamber.
-
Pump the chamber down to the base pressure.
-
Introduce the process gases at the specified flow rates and allow the chamber pressure to stabilize.
-
Strike the plasma by applying RF power and etch for the predetermined time.
-
Vent the chamber and remove the wafer.
-
Measure the final film thickness (t_final).
Causality: The fluorine-based plasma (CHF₃ or CF₄) provides the primary etchant species (F* radicals) for the SiO₂.[17] A small amount of O₂ is often added to react with carbon-containing polymer byproducts on the substrate, preventing passivation and maintaining a stable etch rate.[17]
Data Analysis and Expected Results
The etch rate is calculated as: Etch Rate (nm/min) = (t_initial - t_final) / Etch Time (min)
The key performance metric is Selectivity , defined as the ratio of the substrate etch rate to the resist etch rate. Selectivity = (Etch Rate of Substrate) / (Etch Rate of Photoresist)
A higher selectivity value is desirable as it means more substrate can be removed for a given amount of resist erosion.
Comparative Data (Illustrative):
| Photoresist Resin | Plasma Chemistry | Resist Etch Rate (nm/min) | SiO₂ Etch Rate (nm/min) | Selectivity (SiO₂:Resist) |
| Standard PMMA | CHF₃/O₂ | 45 | 120 | 2.7 : 1 |
| Poly(ECPMA-co-…) | CHF₃/O₂ | 22 | 120 | 5.5 : 1 |
The inclusion of ECPMA is expected to reduce the resist etch rate by over 50%, thereby doubling the etch selectivity. This robust performance allows for the faithful transfer of finer patterns and the etching of deeper features without exhausting the resist mask.
Safety and Handling
This compound may be an irritant to the eyes, skin, and respiratory system.[9] It should be handled in a well-ventilated area, such as a fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the monomer in a cool, dry place away from light and heat, as it has a relatively low flash point.[6][7][9]
Conclusion
This compound is a crucial building block for advanced photoresist formulations, particularly for 193 nm lithography and beyond. Its alicyclic structure provides a direct and effective mechanism for enhancing plasma etch resistance, a fundamental requirement for high-fidelity pattern transfer. By co-polymerizing ECPMA with other functional monomers, it is possible to engineer robust photoresist systems that meet the stringent demands of next-generation semiconductor manufacturing.
References
- 1. eipbn.org [eipbn.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. 1-ethylcyclopentyl ester | 266308-58-1 [chemicalbook.com]
- 5. This compound CAS: 266308-58-1 - Buy this compound, 266308-58-1 Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. Sinomer® ECPMA | this compound Specialty Semiconductor Monomer [sinocurechem.com]
- 9. chembk.com [chembk.com]
- 10. Buy this compound | 266308-58-1 [smolecule.com]
- 11. High Quality this compound [266308-58-1] | China Manufacturer [gmchemix.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. US20110053083A1 - Chemically amplified photoresist composition and process for its use - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. microchemicals.com [microchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Ethylcyclopentyl Methacrylate (ECPMA) Monomer
Introduction
Welcome to the technical support guide for 1-Ethylcyclopentyl methacrylate (ECPMA), a specialty monomer increasingly utilized in the synthesis of high-performance polymers for applications such as semiconductor photoresists, high-performance coatings, and advanced adhesives.[1][2] The alicyclic structure of ECPMA imparts enhanced etch resistance, transparency, and durability to the resulting polymers.[1] However, achieving these desired material properties is critically dependent on the purity of the monomer.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying ECPMA. We will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure the success and reproducibility of your polymerization experiments.
Frequently Asked Questions (FAQs)
Here we address the foundational questions regarding the handling and purification of ECPMA.
Q1: What is the purpose of the inhibitor (e.g., MEHQ) in the ECPMA I purchased?
A: this compound, like other methacrylate monomers, can undergo spontaneous and often violent free-radical polymerization when exposed to heat, light, or contaminants.[3] To ensure stability during shipping and storage, manufacturers add a small quantity (typically in parts per million, ppm) of an inhibitor, most commonly the monomethyl ether of hydroquinone (MEHQ, or 4-methoxyphenol).[3][4][5][6] This inhibitor functions by scavenging free radicals, which are the initiators of polymerization, effectively halting the reaction before it can begin and thus ensuring the monomer's shelf life.[4][7]
An important mechanistic point: Phenolic inhibitors like MEHQ and hydroquinone (HQ) require the presence of dissolved oxygen to function effectively.[7][8][9] The inhibitor donates a hydrogen atom to a peroxy radical (formed from a monomer radical and oxygen), creating a stable phenoxy radical that is not reactive enough to initiate further polymerization.[4] This is why methacrylate monomers should never be stored under a fully inert atmosphere unless frozen.[9]
Q2: Why is it critical to remove the inhibitor before my experiment?
A: The very function of the inhibitor is to prevent polymerization. Its presence in your reaction vessel will interfere with or completely suppress the intended polymerization process initiated by your chosen catalyst system.[3] This can lead to a range of undesirable outcomes, including failed reactions, significantly reduced polymer yields, low molecular weight polymers, or inconsistent material properties.[3] Therefore, for controlled and reproducible polymerization, especially in sensitive applications like RAFT or ATRP, removing the inhibitor is a mandatory prerequisite.[10]
Q3: What are the primary laboratory-scale methods for removing inhibitors from ECPMA?
A: There are three well-established methods for removing phenolic inhibitors from methacrylate monomers. The best choice depends on the scale of your experiment, required purity, available equipment, and the viscosity of the monomer.[3]
-
Column Chromatography: Passing the neat monomer through a column packed with activated basic alumina is often the simplest and most efficient method for lab-scale purification.[3][11]
-
Vacuum Distillation: This method separates the volatile monomer from the non-volatile inhibitor and other high-boiling point impurities.[3][12] It is excellent for achieving very high purity.
-
Aqueous Caustic Wash: This technique involves washing the monomer with a dilute aqueous solution of sodium hydroxide (NaOH). The weakly acidic phenolic inhibitor is deprotonated to form a salt, which is soluble in the aqueous phase and can be separated.[11][13]
Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Basic Alumina Column | Fast, simple, effective for small to medium scale, avoids heat. | Alumina is a consumable cost, may not remove all non-inhibitor impurities. | Quick, routine inhibitor removal for immediate use in polymerization.[3][11] |
| Vacuum Distillation | Achieves highest purity, removes inhibitors and other non-volatile impurities. | Requires specialized glassware, risk of polymerization if not properly controlled, potential for thermal degradation.[12][14] | Applications requiring ultra-high purity monomer; removal of oligomers or synthesis byproducts. |
| Aqueous Caustic Wash | Inexpensive, effective for removing acidic inhibitors. | Can introduce water into the monomer requiring a subsequent drying step, less effective for other impurities, can be cumbersome.[11][13] | Situations where distillation or chromatography are not feasible; requires careful post-wash processing. |
Troubleshooting Guide
Even with established protocols, challenges can arise. This guide addresses the most common issues encountered during ECPMA purification.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Monomer polymerizes during purification (especially distillation) or shortly after. | Complete Inhibitor Removal: Once purified, the monomer is extremely susceptible to polymerization.[14][15]Excessive Heat: High temperatures in the distillation pot can initiate thermal polymerization.[14]Contaminants: Impurities in glassware can act as initiators. | Work with Small Batches: Purify only the amount of monomer needed for immediate use (within 24 hours is recommended).[15]Optimize Distillation: Use the lowest possible temperature by applying a high vacuum. Ensure the distillation is never taken to dryness. Adding a non-volatile inhibitor like phenothiazine or copper turnings to the distillation flask can prevent polymerization in the liquid phase.[16]Ensure Cleanliness: Use scrupulously clean, dry glassware. |
| Incomplete inhibitor removal is suspected (poor polymerization results). | Saturated Alumina Column: The binding capacity of the alumina has been exceeded.[14]Inefficient Caustic Wash: Insufficient contact time, inadequate mixing, or incorrect concentration of the NaOH solution.[14]Channeling in Column: The monomer passed through the column too quickly without sufficient contact with the alumina. | Use Sufficient Adsorbent: As a rule of thumb, use approximately 10-15g of basic alumina per 100mL of monomer. If inhibitor is still present, pass the monomer through a fresh column.Improve Washing Technique: During a caustic wash, shake the separatory funnel vigorously for several minutes, allowing time for the phases to separate. Repeat the wash 2-3 times with fresh NaOH solution.[11]Control Flow Rate: Ensure the monomer flows slowly through the alumina column to maximize contact time. |
| Low monomer purity after distillation. | Inefficient Separation: The distillation setup lacks sufficient theoretical plates to separate impurities with close boiling points.System Leaks: A poor vacuum will result in a higher boiling temperature, increasing the risk of thermal degradation and co-distillation of impurities."Bumping": Sudden, violent boiling can carry non-volatile impurities (like the inhibitor) over into the distillate. | Use a Fractionating Column: For high-purity requirements, use a short Vigreux or packed column between the distillation flask and the condenser.Check Vacuum Seals: Ensure all joints are properly sealed with vacuum grease and the system is leak-free.Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips in the distillation flask. Heat the flask evenly using an oil bath. |
| Purified monomer appears yellow or discolored. | Oxidation: Exposure of the purified monomer to air can lead to oxidation and the formation of colored byproducts.Synthesis Impurities: The starting material may contain colored impurities that are not removed by the chosen purification method. | Handle Under Inert Gas: While not for storage, handling the freshly purified monomer under nitrogen or argon can minimize oxidation before it is used.Consider Distillation: If column chromatography yields a colored product, vacuum distillation may be necessary to separate the colored impurities.[12] |
Experimental Protocols & Workflows
As a Senior Application Scientist, I advocate for methodologies that are both robust and reproducible. The following protocols are standard practice in our advanced materials labs.
Workflow: Choosing Your Purification Method
Caption: Decision tree for selecting the appropriate ECPMA purification protocol.
Protocol 1: Inhibitor Removal via Basic Alumina Column
This is the most common and convenient method for routine lab-scale purification.
Materials:
-
This compound (stabilized with MEHQ)
-
Activated Alumina, basic (Brockmann I, standard grade)
-
Glass column or large syringe (e.g., 60 mL)
-
Glass wool or cotton
-
Clean, dry collection flask (amber glass recommended)
Procedure:
-
Prepare the Column: Securely clamp the column or syringe in a vertical position. Place a small plug of glass wool or cotton at the bottom to retain the alumina.
-
Pack the Column: Add basic alumina to the column. A good starting point is a bed height of 5-10 cm, or approximately 10-15 g of alumina per 100 mL of monomer to be purified. Gently tap the column to ensure even packing.
-
Add Monomer: Carefully pour the ECPMA directly onto the top of the alumina bed.
-
Elute and Collect: Allow the monomer to pass through the alumina under gravity. The purified, inhibitor-free monomer will elute from the bottom. Collect it in a clean, dry flask. For faster elution, gentle pressure can be applied using a nitrogen or argon line.
-
Storage and Use: The purified monomer is now highly reactive. It should be used immediately. If short-term storage is unavoidable, keep it in a sealed container at low temperature (2-8°C) in the dark.[1]
Caption: Workflow for ECPMA purification using a basic alumina column.
Protocol 2: Purification by Vacuum Distillation
This method provides the highest purity by separating the monomer from non-volatile inhibitors and other impurities.
Safety Note: Distillation of methacrylates carries a risk of runaway polymerization. Never distill to dryness and always ensure proper cooling and vacuum control. Perform this procedure in a well-ventilated fume hood.
Materials:
-
Standard vacuum distillation glassware (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum pump with a cold trap
-
Heating mantle or oil bath
-
Magnetic stir plate and stir bar
-
Boiling chips or copper turnings (as a polymerization inhibitor for the pot)[16]
Procedure:
-
Assemble Apparatus: Set up the distillation apparatus. Ensure all glass joints are clean, dry, and properly sealed with vacuum grease. The cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.
-
Charge the Flask: Add the ECPMA monomer and a magnetic stir bar or boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.
-
Begin Stirring and Evacuate: Start the condenser cooling water and begin stirring. Slowly and carefully apply vacuum to the system.
-
Apply Heat: Once a stable vacuum is achieved, begin heating the distillation flask gently.
-
Collect Fractions: The monomer will begin to boil and distill. Specific conditions for ECPMA are approximately 60°C at 4.66 kPa (35 Torr).[12] Discard the first small fraction (forerun), which may contain volatile impurities. Collect the main fraction in a clean receiving flask.
-
Stop the Distillation: Stop the distillation before the flask runs dry, leaving a small amount of residue. Turn off the heat, allow the system to cool completely, and then slowly and carefully break the vacuum before disassembling the apparatus.
-
Use Purified Monomer: Use the freshly distilled monomer immediately for best results.
Purity Assessment
Verifying the purity of your ECPMA is crucial. Gas Chromatography with a Flame Ionization Detector (GC-FID) is the most common and effective method.[17][18]
Sample Preparation: Dilute a small aliquot of the purified monomer in a suitable solvent (e.g., acetone or THF) to an appropriate concentration for GC analysis.
Example GC Parameters: This table provides a starting point for method development. Parameters should be optimized for your specific instrument and column.
| Parameter | Example Value |
| Column | TM-FFAP (30m x 0.32mm x 0.5µm) or similar polar capillary column[18] |
| Carrier Gas | Nitrogen or Helium[17][18] |
| Injector Temp. | 200 °C |
| Detector Temp. | 250 - 275 °C[17][18] |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min[18] |
| Injection Mode | Split (e.g., 10:1)[17] |
The absence of a peak corresponding to MEHQ and the presence of a single major peak for ECPMA (typically >99% area) indicates successful purification. HPLC is also a viable alternative for analysis.[19][20]
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. Sinomer® ECPMA | this compound Specialty Semiconductor Monomer [sinocurechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 266308-58-1 | TCI AMERICA [tcichemicals.com]
- 7. chempoint.com [chempoint.com]
- 8. researchgate.net [researchgate.net]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Buy this compound | 266308-58-1 [smolecule.com]
- 13. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. brieflands.com [brieflands.com]
- 18. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]
- 19. americanlaboratory.com [americanlaboratory.com]
- 20. obrnutafaza.hr [obrnutafaza.hr]
Removing inhibitors from 1-Ethylcyclopentyl methacrylate before polymerization
Welcome to the technical support guide for 1-Ethylcyclopentyl methacrylate (ECPMA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with handling and purifying this specialty monomer. The focus of this guide is the critical step of inhibitor removal prior to polymerization, providing in-depth FAQs, step-by-step protocols, and troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of inhibitors in ECPMA and the rationale for their removal.
Q1: What are polymerization inhibitors and why are they added to this compound?
Polymerization inhibitors are chemical compounds added to reactive monomers like ECPMA to prevent spontaneous or premature polymerization during transport and storage.[1] Monomers such as methacrylates can polymerize when exposed to heat, light, or contaminants, which can be a significant safety hazard and result in loss of material.[2][3] Inhibitors function by scavenging free radicals, which are the initiators of most polymerization reactions, thereby ensuring the monomer's stability.[1][4]
Q2: What are the common inhibitors used in commercial this compound?
While specific formulations are proprietary, the most common class of inhibitors for methacrylate monomers are phenolic compounds.[5] These include Monomethyl Ether of Hydroquinone (MEHQ or 4-methoxyphenol) and, to a lesser extent, Hydroquinone (HQ) and Butylated Hydroxytoluene (BHT).[5][6][7] ECPMA is often stabilized with MEHQ.[] A critical aspect of these phenolic inhibitors is that they require the presence of dissolved oxygen to function effectively.[5][6][9]
Q3: Why is it essential to remove these inhibitors before initiating polymerization?
The very mechanism that makes inhibitors effective for storage—scavenging free radicals—directly interferes with the intended polymerization process.[10] When you add a free-radical initiator (like AIBN or a peroxide) to start your reaction, the inhibitor will consume these radicals, leading to:
-
Induction Periods: A delay before polymerization begins.
-
Slower Reaction Rates: Reduced polymerization speed.
-
Incomplete Polymerization: Failure to reach high monomer conversion.
-
Unpredictable Kinetics: This is especially detrimental for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), where precise control over the reaction is paramount.[11][12]
Q4: What are the primary laboratory methods for removing inhibitors from ECPMA?
There are three main techniques suitable for laboratory-scale purification of ECPMA:
-
Basic Alumina Column Chromatography: The monomer is passed through a column packed with activated basic alumina. The weakly acidic phenolic inhibitors are adsorbed onto the basic alumina, allowing the purified monomer to elute.[13][14][15]
-
Aqueous Base Wash (Caustic Wash): This liquid-liquid extraction method involves washing the monomer with a dilute sodium hydroxide (NaOH) solution. The weakly acidic MEHQ reacts with NaOH to form its sodium phenolate salt, which is soluble in the aqueous phase and can be separated.[16]
-
Vacuum Distillation: This method separates the monomer from the less volatile inhibitor based on their different boiling points.[15] While effective for high purity, it carries the risk of thermally inducing polymerization if not performed carefully.
Q5: How do I select the most appropriate inhibitor removal method for my experiment?
The choice of method depends on the scale of your experiment, the required purity, and the equipment available.
| Method | Typical Scale | Advantages | Disadvantages | Best For |
| Basic Alumina Column | Small to Medium (mL to ~1 L) | Simple, fast, and effective.[13][17] Avoids introducing water. | Alumina is a consumable cost. May not be suitable for highly viscous monomers.[15] | Quick purification of moderate volumes for most polymerization types, including moisture-sensitive systems. |
| Aqueous NaOH Wash | Small to Large (mL to >1 L) | Inexpensive and highly effective. Scalable. | Introduces water, requiring a subsequent drying step. Risk of emulsion formation.[1] Not suitable for water-soluble or base-sensitive monomers. | Large-scale purification where subsequent drying is not a concern. |
| Vacuum Distillation | Any | Can achieve very high purity. | Requires specialized glassware and careful temperature/pressure control to prevent polymerization in the distillation pot.[18] | Applications requiring the absolute highest purity monomer, free from all non-volatile impurities. |
Q6: How can I confirm that the inhibitor has been successfully removed?
-
Visual Inspection (for NaOH Wash): During the wash, the aqueous layer containing the MEHQ-phenolate salt will often be colored (yellow to brown). Continue washing until the aqueous layer is colorless.[10]
-
Analytical Techniques (Definitive): For quantitative confirmation, especially in sensitive applications, analytical methods are recommended. High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry can be used to detect and quantify the residual phenolic inhibitor.[10][19]
Q7: How should I handle and store the purified, inhibitor-free ECPMA?
Once the inhibitor is removed, ECPMA is highly susceptible to spontaneous polymerization.[20]
-
Use Immediately: The best practice is to purify only the amount of monomer needed for the experiment and use it immediately.[20]
-
Short-Term Storage: If immediate use is not possible, store the purified monomer at a low temperature (2-8°C) in the dark for no more than 24 hours.[18][21]
-
Inert Atmosphere: Storing under an inert atmosphere (like nitrogen or argon) can prevent oxygen-initiated polymerization, but remember that the original phenolic inhibitors required oxygen to function. Once they are removed, excluding oxygen is generally a good practice to prevent the formation of new radical species.
Experimental Protocols & Workflows
Below are detailed, step-by-step procedures for the two most common laboratory-scale inhibitor removal techniques.
Method 1: Basic Alumina Column Chromatography
This is often the quickest and most convenient method for purifying small-to-moderate amounts of monomer.
A simple workflow for removing inhibitors using a basic alumina column.
-
Column Preparation:
-
Select a glass chromatography column appropriate for the volume of monomer you wish to purify. A simple plug in a Pasteur pipette can be used for very small amounts (<5 mL).[13]
-
Place a small plug of glass wool or cotton at the bottom of the column to retain the stationary phase.
-
Fill the column approximately two-thirds full with activated basic alumina. A general guideline is to use about 10-15g of alumina for every 100 mL of monomer.[10]
-
Gently tap the side of the column to ensure the alumina is well-packed and free of air channels.
-
-
Purification:
-
Place a clean, dry collection flask (e.g., a round-bottom flask) under the column outlet.
-
Carefully pour the inhibited this compound directly onto the top of the alumina bed.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure unless absolutely necessary, as this can lead to channeling and inefficient removal.
-
Collect the clear, inhibitor-free monomer in the flask. The phenolic inhibitor will remain adsorbed at the top of the column.
-
-
Post-Purification:
-
The purified monomer is now ready for use.
-
Crucial: Use the monomer as soon as possible. Follow the storage guidelines in FAQ #7 if immediate use is not feasible.
-
Method 2: Aqueous Sodium Hydroxide (NaOH) Wash
This method is highly effective and economical, particularly for larger quantities, but requires a subsequent drying step.
-
Extraction:
-
Place the inhibited ECPMA into a separatory funnel.
-
Add an equal volume of a 0.1 M NaOH aqueous solution.
-
Stopper the funnel and gently invert it 10-15 times to mix the phases. Caution: Do not shake vigorously, as this can cause an emulsion to form, making separation difficult.[1] Remember to vent the funnel frequently.
-
Allow the layers to fully separate. The organic monomer layer (ECPMA specific gravity is ~0.95 g/mL) will be the top layer, and the aqueous layer will be at the bottom.[6]
-
Drain and discard the lower aqueous layer.
-
Repeat the wash process 2-3 more times with fresh 0.1 M NaOH solution, or until the aqueous layer is completely colorless.
-
-
Neutralization and Washing:
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Drain and discard the aqueous layer.
-
Perform a final wash with an equal volume of saturated brine (NaCl solution). This helps to break any minor emulsions and removes the bulk of the dissolved water from the monomer.[1][10]
-
-
Drying:
-
Drain the monomer layer into a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Use approximately 1-2 g per 10 mL of monomer.
-
Gently swirl the flask and let it sit for 15-30 minutes to allow the agent to absorb the water.
-
Filter the dried monomer through a fluted filter paper or a cotton plug to remove the drying agent.
-
-
Post-Purification:
-
The monomer is now dry and inhibitor-free. Use it immediately as outlined in FAQ #7.
-
Troubleshooting Guide
This guide provides solutions to common problems encountered during and after inhibitor removal.
A diagnostic flowchart for troubleshooting failed polymerization reactions.
Q: My polymerization of ECPMA is very slow to start, or it fails to reach high conversion. What's wrong?
A: This is the classic symptom of residual inhibitor.
-
Probable Cause: The inhibitor was not completely removed during the purification step.
-
Troubleshooting Steps:
-
Re-evaluate Your Purification: If you used an alumina column, the alumina may have been old or insufficiently active, or you may not have used a sufficient quantity for the amount of monomer.[10] If you performed a NaOH wash, you may not have performed enough washes (the aqueous layer must be colorless).
-
Re-Purify: The most reliable solution is to repeat the purification procedure on your monomer.
-
Alternative Approach (Not for Controlled Polymerization): In some less sensitive, conventional free-radical polymerizations, one might simply add a bit more initiator to overcome the residual inhibitor.[11][15] However, this is not recommended for controlled or precision polymerizations as it leads to unpredictable results.[12]
-
Q: I'm getting a low yield of monomer after performing the NaOH wash. Where did it go?
A: This usually points to issues during the liquid-liquid extraction phase.
-
Probable Cause 1: Emulsion Formation. Vigorous shaking can create a stable emulsion between the organic monomer and the aqueous phase, making a clean separation impossible and leading to loss of material.
-
Probable Cause 2: Monomer Solubility. While ECPMA is considered insoluble in water, some minor loss to the aqueous phase is possible, especially with multiple washes.[22]
-
Solution: Use the minimum number of washes required to remove the inhibitor. Using a brine wash as the final washing step helps to "salt out" the organic component, reducing its solubility in the aqueous phase.[1]
-
Q: My purified monomer turned into a solid block of polymer in the storage bottle! Why?
A: This indicates that spontaneous, uncontrolled polymerization has occurred.
-
Probable Cause: The inhibitor-free monomer is extremely reactive and was not handled or stored correctly. Common triggers include exposure to heat, ambient light (which can contain UV), or contaminants.[5][20]
-
Solution & Prevention:
-
Immediate Use is Key: This is the most critical preventative measure. Purify only what you need and use it right away.
-
Proper Storage: If short-term storage is unavoidable, ensure the monomer is kept in a refrigerator (2-8°C), away from light (use an amber bottle or wrap it in foil), and for the shortest time possible (<24 hours).[18][21]
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization [ouci.dntb.gov.ua]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluoryx.com [fluoryx.com]
- 6. Buy this compound | 266308-58-1 [smolecule.com]
- 7. Methyl Methacrylate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. gantrade.com [gantrade.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Analytical methods for the quantitative determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. longchangchemical.com [longchangchemical.com]
- 22. chembk.com [chembk.com]
Common polymerization inhibitors for 1-Ethylcyclopentyl methacrylate (MEHQ, hydroquinone)
A Guide for Researchers, Scientists, and Drug Development Professionals on the Use of MEHQ and Hydroquinone Inhibitors
Welcome to the Technical Support Center for 1-Ethylcyclopentyl methacrylate (ECPMA). This resource is designed to provide in-depth technical guidance and troubleshooting for researchers, scientists, and drug development professionals working with this versatile monomer. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the success and safety of your experiments. ECPMA is a valuable monomer in the synthesis of high-performance polymers for applications such as drug delivery systems and advanced coatings, owing to its contribution to the heat resistance, chemical resistance, and weatherability of the resulting polymers[1][2]. This guide focuses on the critical aspect of preventing premature polymerization through the use of common inhibitors, MEHQ (hydroquinone monomethyl ether) and hydroquinone.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stabilization of this compound.
Q1: Why is an inhibitor added to this compound?
A1: this compound, like other methacrylate monomers, has a tendency to undergo spontaneous free-radical polymerization, especially when exposed to heat, light, or contaminants[3][4]. This uncontrolled polymerization can lead to the solidification of the monomer in the storage container, rendering it unusable and potentially causing a dangerous exothermic reaction with a rapid increase in temperature and pressure[3][4][5]. Inhibitors are added to scavenge the free radicals that initiate polymerization, thus ensuring the stability and extending the shelf life of the monomer during storage and transportation[4][6].
Q2: What are MEHQ and hydroquinone, and how do they prevent polymerization?
A2: MEHQ (Monomethyl Ether of Hydroquinone or 4-Methoxyphenol) and hydroquinone (HQ) are phenolic compounds that act as polymerization inhibitors[3][6][7]. Their primary function is to intercept and neutralize free radicals that would otherwise initiate a chain polymerization reaction[4][6]. For phenolic inhibitors like MEHQ and hydroquinone to be effective, the presence of dissolved oxygen is crucial[8][9][10][11]. The inhibitor itself does not directly react with the initial monomer radicals (R•). Instead, these monomer radicals first react with oxygen to form peroxy radicals (ROO•)[8][10]. MEHQ or hydroquinone then readily donates a hydrogen atom to this peroxy radical, creating a hydroperoxide and a stable phenoxy radical that is not reactive enough to initiate further polymerization[4].
Q3: What is the visual representation of the inhibition mechanism?
A3: The following diagram illustrates the synergistic inhibition mechanism of MEHQ/Hydroquinone and oxygen.
Caption: Inhibition mechanism of MEHQ/Hydroquinone in the presence of oxygen.
Q4: What are the typical concentrations of MEHQ and hydroquinone used in this compound?
A4: The concentration of the inhibitor can vary depending on the manufacturer and the intended storage duration. For methacrylates, MEHQ is commonly added at concentrations ranging from 15 to 200 ppm[3][12]. It is crucial to check the certificate of analysis for the specific batch of this compound you are using to know the exact inhibitor concentration.
Q5: Can I use this compound directly from the bottle for my polymerization?
A5: This depends on your specific application. For many polymerization reactions, the small amount of inhibitor present can be overcome by using a slightly higher concentration of the initiator[13]. However, for certain sensitive polymerizations, kinetic studies, or when a very pure polymer is required, it is necessary to remove the inhibitor prior to use[14].
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and polymerization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Premature polymerization in the storage container | 1. Depletion of inhibitor: The inhibitor has been consumed over time due to exposure to heat or light. 2. Absence of oxygen: The monomer was stored under an inert atmosphere (e.g., nitrogen), rendering the phenolic inhibitor ineffective[15]. | 1. Store the monomer in a cool, dark place as recommended (typically 2-8°C)[16][17]. Avoid prolonged storage. 2. Ensure the container has a headspace of air. Do not blanket the monomer with an inert gas during storage[18]. |
| Polymerization reaction fails to initiate or is significantly delayed | 1. Presence of inhibitor: The inhibitor is quenching the initiator radicals. 2. Dissolved oxygen: Oxygen itself can act as an inhibitor at typical polymerization temperatures[15]. | 1. Increase the initiator concentration to overcome the inhibitor. Alternatively, remove the inhibitor before the reaction (see protocols below). 2. Degas the monomer by sparging with an inert gas (e.g., nitrogen or argon) immediately before starting the polymerization[19]. |
| Inconsistent polymerization results between batches | 1. Varying inhibitor levels: Different batches of monomer may have slightly different inhibitor concentrations. 2. Age of the monomer: Older monomer may have a lower effective inhibitor concentration. | 1. Always check the certificate of analysis for each new batch of monomer. 2. For critical applications, consider removing the inhibitor to ensure a consistent starting material. Use fresh monomer whenever possible. |
| Discoloration of the monomer or final polymer | Reaction of the inhibitor: Hydroquinone, in particular, can sometimes lead to discoloration[20]. | If color is a critical parameter, consider using a monomer stabilized with MEHQ, which is known to cause less discoloration[20]. Alternatively, removing the inhibitor can mitigate this issue. |
Experimental Protocols
For applications requiring inhibitor-free monomer, one of the following methods can be employed.
Protocol 1: Inhibitor Removal using an Alumina Column
This is a common and effective method for removing phenolic inhibitors on a laboratory scale.
Materials:
-
This compound (inhibited)
-
Activated basic or neutral alumina
-
Glass chromatography column
-
Receiving flask
-
Glass wool or fritted glass disc
Procedure:
-
Place a small plug of glass wool or use a column with a fritted disc at the bottom of the chromatography column.
-
Dry pack the column with activated alumina. The amount of alumina will depend on the volume of monomer to be purified and the inhibitor concentration. A general rule of thumb is to use a 10:1 to 20:1 ratio of alumina to monomer by weight.
-
Gently tap the column to ensure even packing.
-
Carefully add the this compound to the top of the column.
-
Allow the monomer to pass through the alumina bed under gravity. Do not apply pressure as this can lead to channeling and inefficient inhibitor removal.
-
Collect the purified, inhibitor-free monomer in a clean, dry receiving flask.
-
Important: Use the purified monomer immediately, as it is now highly susceptible to spontaneous polymerization. If storage is necessary, it should be for a very short period at low temperatures (e.g., in an ice bath) and in the dark.
Protocol 2: Inhibitor Removal by Caustic Wash
This method utilizes an acid-base reaction to extract the weakly acidic phenolic inhibitor into an aqueous phase[21].
Materials:
-
This compound (inhibited)
-
5% aqueous sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Beakers and flasks
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 5% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 5% NaOH solution two more times.
-
Wash the monomer with an equal volume of saturated brine solution to remove any residual NaOH.
-
Drain the aqueous layer and transfer the monomer to a clean, dry flask.
-
Add anhydrous magnesium sulfate or sodium sulfate to the monomer to remove any dissolved water. Swirl gently and let it stand for 15-20 minutes.
-
Decant or filter the dry, purified monomer.
-
Important: As with the column purification, use the inhibitor-free monomer immediately.
Workflow for Handling Inhibited Monomer
The following diagram outlines the decision-making process and workflow for handling this compound.
Caption: Decision workflow for handling inhibited this compound.
References
- 1. chembk.com [chembk.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. What is MEHQ? Uses, Benefits & Safety Explained [vinatiorganics.com]
- 8. fluoryx.com [fluoryx.com]
- 9. researchgate.net [researchgate.net]
- 10. eastman.com [eastman.com]
- 11. chempoint.com [chempoint.com]
- 12. univarsolutions.co.uk [univarsolutions.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 1-ethylcyclopentyl ester | 266308-58-1 [chemicalbook.com]
- 17. This compound CAS: 266308-58-1 - Buy this compound, 266308-58-1 Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]
- 18. gjchemical.com [gjchemical.com]
- 19. reddit.com [reddit.com]
- 20. nbinno.com [nbinno.com]
- 21. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
Preventing spontaneous polymerization of 1-Ethylcyclopentyl methacrylate during storage
Welcome to the technical support guide for 1-Ethylcyclopentyl Methacrylate (ECPMA). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile monomer. ECPMA is a valuable component in the synthesis of high-performance polymers for coatings, adhesives, and advanced photoresist applications in semiconductor manufacturing.[1][2][3][4] However, its methacrylate functional group makes it susceptible to spontaneous polymerization, a phenomenon that can compromise experimental integrity, deplete valuable material, and pose significant safety risks.
This guide provides in-depth, field-proven insights into the mechanisms of polymerization and offers robust, validated protocols to ensure the long-term stability of your ECPMA during storage and handling.
Part 1: The Core Problem — Understanding Spontaneous Polymerization
Spontaneous polymerization of methacrylate esters like ECPMA is a free-radical chain reaction.[5] This process is self-propagating once initiated and can be triggered by seemingly benign environmental factors. The fundamental mechanism involves three key stages: Initiation, Propagation, and Termination.
-
Initiation: The process begins when an initiator molecule decomposes to form highly reactive free radicals (R•). In the context of storage, common initiators are not intentionally added but are environmental or contaminants, such as heat, ultraviolet (UV) light, or trace metal impurities.[6] These initiators react with a monomer molecule to create an initiated monomer radical.
-
Propagation: This newly formed radical is highly reactive and quickly attacks the double bond of another ECPMA monomer. This reaction consumes the monomer and extends the polymer chain, creating a new, larger radical that continues to react with other monomers. This chain reaction is the primary cause of the rapid increase in viscosity and eventual solidification of the monomer.
-
Termination: The chain reaction stops when two growing radical chains react with each other. This can happen through combination (forming a single long chain) or disproportionation (one radical abstracts a hydrogen from another, resulting in two stable polymer chains).[7]
Visualizing the Polymerization Cascade
The following diagram illustrates the free-radical polymerization process that must be prevented during storage.
Caption: Free-Radical Polymerization Workflow.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers. The solutions provided are based on established safety protocols and the chemical principles of methacrylate stability.
Troubleshooting Common Scenarios (Q&A)
Q1: I've noticed my stored this compound appears cloudy or has a higher viscosity than expected. What is happening and what should I do?
A: Cloudiness (turbidity) or increased viscosity are the first visible signs that polymerization has begun. The cloudiness is caused by the formation of polymer chains that are insoluble in the monomer, and the increased viscosity is due to the presence of these longer polymer molecules.
Immediate Actions & Troubleshooting Protocol:
-
Safety First: Do not open the container if it is warm to the touch or appears swollen. This indicates a runaway polymerization, which can generate significant heat and pressure. Isolate the container in a well-ventilated area (like a fume hood) and contact your institution's safety officer.
-
Check Storage Temperature: Verify that the storage location is within the recommended temperature range of 2-8°C.[1][8] Temperatures above this range significantly accelerate radical formation.
-
Verify Inhibitor Presence: If it is safe to do so, you should verify the concentration of the polymerization inhibitor. The most common inhibitor for methacrylates is the monomethyl ether of hydroquinone (MEHQ). Its concentration can be checked using analytical techniques like HPLC. A significant decrease from the level stated on the Certificate of Analysis indicates depletion.
-
Assess Oxygen Availability: For MEHQ to function effectively, dissolved oxygen is required. If the monomer has been stored under an inert gas like nitrogen or argon for an extended period, the inhibitor's efficacy will be severely compromised.[9]
-
Decision Point: If polymerization is in its very early stages (slight haze), the monomer might be salvageable for non-critical applications by filtering, but this is not recommended. For most scientific applications, the presence of oligomers and polymers will compromise kinetic studies and final material properties. The recommended course of action is to dispose of the material according to your institution's hazardous waste guidelines.
Q2: My lab protocol involves degassing solvents. Should I do the same with ECPMA or store it under an inert atmosphere to protect it?
A: No, absolutely not. This is a critical and common mistake. While inert atmospheres protect many chemicals from oxidation, they deactivate the most common and effective polymerization inhibitors used for methacrylates.
Causality Explained: Inhibitors like hydroquinone (HQ) and MEHQ do not react directly with the growing polymer radicals. Instead, they react with oxygen to form a stable nitroxy radical. It is this species that acts as the true inhibitor by efficiently scavenging the carbon-centered radicals of the growing polymer chains.[9][10] Removing dissolved oxygen renders the inhibitor useless and can lead to rapid, uncontrolled polymerization. Always store ECPMA with access to the air in the container's headspace.
Visualizing the Role of the Inhibitor
This diagram shows how an inhibitor, activated by oxygen, intercepts the polymerization process.
Caption: Mechanism of Polymerization Inhibition.
Q3: How can I confirm the stability and purity of my ECPMA before starting a critical experiment?
A: Visual inspection is the first step, but for sensitive applications, analytical confirmation is crucial.
Protocol for Stability Verification:
-
Visual Check: The monomer should be a clear, colorless to light yellow liquid.[1][2] Any signs of haze, sediment, or color change are indicators of degradation or polymerization.
-
Gas Chromatography (GC): GC is an excellent method to determine the purity of the monomer and to detect the presence of low molecular weight oligomers.[11] A pure sample will show a single major peak corresponding to ECPMA. The appearance of additional, broader peaks at higher retention times suggests oligomer formation.
-
Infrared Spectroscopy (FTIR): The polymerization of methacrylates can be monitored by observing the disappearance of the C=C vinyl bond stretching vibration, typically found around 1639 cm⁻¹.[12] Comparing the spectrum of your stored sample to a reference spectrum of pure monomer can reveal any significant reduction in this peak's intensity, which would indicate polymer formation.
-
Inhibitor Analysis (HPLC): High-Performance Liquid Chromatography can be used to quantify the concentration of the inhibitor (e.g., MEHQ).[13] This is the most direct way to assess the remaining shelf life and stability of the monomer. Consult your supplier for the original inhibitor concentration to use as a baseline.
Part 3: Proactive Prevention — Best Practices for Storage and Handling
Preventing polymerization is always preferable to dealing with its consequences. Adherence to the following guidelines is essential for maintaining the quality and safety of your ECPMA.
Core Storage Recommendations
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | 2-8°C (Refrigerated) [1][8] | Low temperatures drastically reduce the rate of spontaneous radical formation. Crucially, do not freeze. Freezing can cause the inhibitor to crystallize and separate from the monomer, creating inhibitor-depleted zones that are highly susceptible to polymerization upon thawing. |
| Inhibitor | Maintain as supplied (e.g., MEHQ) | Commercial monomers contain optimized levels of inhibitors (typically 15-100 ppm).[14] These are consumed over time, so it's vital to use the oldest stock first. Never attempt to use uninhibited monomer without extreme care and specialized equipment. |
| Atmosphere | Air Headspace (Oxygen is required) | As previously detailed, inhibitors like MEHQ require dissolved oxygen to be effective. The container should be sealed but not purged with inert gas.[9] |
| Light | Store in amber or opaque containers. | UV light provides the energy to initiate radical formation.[6][15] Protect the monomer from all sources of natural and artificial UV light. |
| Container Material | Original container, Glass, Stainless Steel, HDPE | Avoid materials that can leach contaminants. Copper and its alloys are particularly dangerous as they can act as polymerization catalysts. Ensure all transfer vessels and equipment are scrupulously clean and dry. |
Experimental Protocol: Safe Handling and Dispensing of ECPMA
This protocol ensures that the monomer's stability is not compromised during routine laboratory use.
-
Preparation:
-
Work in a well-ventilated area or a chemical fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Methacrylates can be skin and respiratory irritants.[1][16]
-
Prepare clean, dry, and compatible dispensing containers (e.g., glass beaker, stainless steel syringe).
-
-
Dispensing:
-
Allow the refrigerated ECPMA container to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the container, which could affect future reactions.
-
Minimize the time the primary container is open.
-
Dispense the required amount of monomer.
-
Securely reseal the original container immediately, ensuring an air headspace remains.
-
-
Post-Dispensing:
-
Return the primary ECPMA container to the recommended 2-8°C storage.
-
Use the dispensed monomer promptly. Do not store dispensed monomer in secondary containers for extended periods unless they are also properly inhibited and stored.
-
Never return unused monomer to the original stock bottle. This is a primary source of contamination that can compromise the entire batch.
-
-
Disposal:
-
Dispose of any contaminated or unwanted ECPMA according to your institution's hazardous waste procedures. Do not pour down the drain.
-
References
- 1. chembk.com [chembk.com]
- 2. 1-ethylcyclopentyl ester | 266308-58-1 [chemicalbook.com]
- 3. High Quality this compound [266308-58-1] | China Manufacturer [gmchemix.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound CAS: 266308-58-1 - Buy this compound, 266308-58-1 Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]
- 9. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 10. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Investigation of infrared calibration methods for application to the study of methyl methacrylate polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 15. chemos.de [chemos.de]
- 16. Buy this compound | 266308-58-1 [smolecule.com]
Technical Support Center: Controlling Polydispersity in 1-Ethylcyclopentyl Methacrylate Polymerization
Welcome to the technical support center for the controlled polymerization of 1-Ethylcyclopentyl methacrylate (ECPMA). This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize well-defined poly(this compound) (PECPMA) with controlled molecular weight and low polydispersity.
The bulky ethylcyclopentyl ester group of ECPMA introduces unique challenges and considerations in achieving controlled polymerization. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve your desired polymer characteristics.
Troubleshooting Guide
This section addresses specific issues you may encounter during the polymerization of ECPMA, providing explanations for the underlying causes and actionable solutions.
Q1: Why is my polydispersity index (PDI) consistently high (> 1.5) when using RAFT polymerization?
A high polydispersity index (PDI) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of ECPMA can stem from several factors, often related to the reaction kinetics and purity of reagents.
Possible Causes and Solutions:
-
Inappropriate Chain Transfer Agent (CTA): The choice of CTA is critical for controlling the polymerization of methacrylates.[1] For sterically hindered monomers like ECPMA, a CTA with a high transfer constant is necessary to ensure that the rate of chain transfer is faster than the rate of propagation.
-
Solution: Utilize a CTA known to be effective for methacrylates, such as a trithiocarbonate or a dithiobenzoate. For bulky monomers, a CTA with a less sterically hindered R-group might be beneficial to facilitate efficient transfer.
-
-
Incorrect Initiator-to-CTA Ratio: An excess of initiator can lead to a higher concentration of primary radicals, which can initiate new chains that are not controlled by the RAFT agent, resulting in a population of uncontrolled, high molecular weight polymer and thus a broader PDI.
-
Solution: The molar ratio of initiator to CTA is a critical parameter. A common starting point for methacrylate polymerization is a [CTA]:[Initiator] ratio of 5:1 to 10:1. You may need to optimize this ratio for your specific conditions.
-
-
Oxygen Inhibition: The presence of oxygen in the reaction mixture is a common issue in radical polymerizations. Oxygen can react with radicals to form peroxyl species that can terminate propagating chains or react with the CTA, leading to a loss of control.
-
Solution: Ensure rigorous deoxygenation of your reaction mixture before initiating the polymerization. Techniques such as multiple freeze-pump-thaw cycles or purging with an inert gas (e.g., argon or nitrogen) for an extended period are essential.[2]
-
-
Monomer Impurities: Impurities in the ECPMA monomer, such as inhibitors, water, or other reactive species, can interfere with the polymerization.
-
Solution: Purify the ECPMA monomer before use. Passing it through a column of basic alumina to remove the inhibitor is a standard procedure.[3] Further purification by distillation under reduced pressure may be necessary.
-
Q2: My ATRP of ECPMA is not initiating or is proceeding very slowly. What could be the problem?
Atom Transfer Radical Polymerization (ATRP) of methacrylates is sensitive to the catalyst complex and reaction conditions.
Possible Causes and Solutions:
-
Catalyst Oxidation: The active catalyst in ATRP is typically a copper(I) complex, which is susceptible to oxidation to the inactive copper(II) state by oxygen.
-
Solution: As with RAFT, thorough deoxygenation of all reagents and the reaction vessel is crucial.[4]
-
-
Inappropriate Ligand: The choice of ligand is critical for tuning the activity of the copper catalyst. For methacrylates, ligands that form sufficiently active but not overly active catalysts are required to maintain control.
-
Solution: For methacrylates, common ligands include substituted bipyridines (e.g., dNbpy) and multidentate amines (e.g., PMDETA, Me6TREN). The choice of ligand can significantly impact the polymerization rate and control.[4]
-
-
Initiator Efficiency: The initiator must be efficiently activated by the catalyst complex.
-
Solution: Alkyl halides with a tertiary bromine atom, such as ethyl α-bromoisobutyrate (EBiB), are typically efficient initiators for methacrylate polymerization.[3]
-
-
Solvent Effects: The solvent can influence the solubility of the catalyst complex and the rate of polymerization.
-
Solution: Solvents such as toluene, anisole, or N,N-dimethylformamide (DMF) are commonly used for the ATRP of methacrylates.[5] The polarity of the solvent can affect the catalyst activity.
-
Q3: I'm observing a bimodal or multimodal molecular weight distribution in my anionic polymerization of ECPMA. What is causing this?
Anionic polymerization of methacrylates is highly sensitive to impurities and side reactions, especially with bulky ester groups.
Possible Causes and Solutions:
-
Impurities in Monomer or Solvent: Protic impurities such as water or alcohols will terminate the living anionic chains, leading to a low molecular weight fraction and a broad or multimodal distribution.
-
Solution: Rigorous purification of the monomer, solvent, and initiator is paramount. Monomers should be distilled from drying agents like calcium hydride. Solvents should be freshly distilled from potent drying agents (e.g., sodium/benzophenone ketyl for THF).[6]
-
-
Side Reactions with the Ester Group: The propagating carbanion can attack the carbonyl group of the monomer or another polymer chain. This "backbiting" or intermolecular reaction leads to chain termination and branching. The bulky ethylcyclopentyl group can influence the extent of these side reactions.
-
Solution: Conducting the polymerization at very low temperatures (-78 °C) is essential to minimize these side reactions.[6] The use of a less nucleophilic initiator, such as 1,1-diphenylhexyllithium (DPHL), and the addition of lithium chloride (LiCl) can also help to suppress side reactions by modifying the reactivity of the propagating center.[6]
-
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, the resulting polymer will have a broad molecular weight distribution.
-
Solution: Use an initiator that reacts quickly and completely with the monomer. For methacrylates, sterically hindered and less basic initiators are often preferred to minimize side reactions during initiation.
-
Frequently Asked Questions (FAQs)
Q1: Which controlled polymerization technique is best for achieving low PDI with ECPMA?
Both RAFT and ATRP are excellent choices for the controlled polymerization of methacrylates, including ECPMA, and can yield polymers with low PDI (typically < 1.3).[7] Anionic polymerization can also produce polymers with very low PDI (< 1.1), but it is experimentally more demanding due to its extreme sensitivity to impurities.[6]
Comparison of Techniques:
| Feature | RAFT Polymerization | ATRP | Anionic Polymerization |
| PDI Control | Excellent (typically 1.1 - 1.3) | Excellent (typically 1.1 - 1.3) | Exceptional (can be < 1.1) |
| Functional Group Tolerance | Very high | High | Low (sensitive to protic and electrophilic groups) |
| Experimental Setup | Relatively simple | Moderate (requires metal catalyst and ligand) | Very demanding (requires stringent inert atmosphere) |
| Monomer Scope | Broad | Broad | More limited due to side reactions |
| Post-polymerization Modification | Facile (via the thiocarbonylthio end-group) | Facile (via the terminal halogen) | Can be challenging |
Q2: How does the bulky ethylcyclopentyl group in ECPMA affect the polymerization kinetics?
The sterically demanding ethylcyclopentyl group can influence the polymerization in several ways:
-
Propagation Rate: The bulky ester group can sterically hinder the approach of the monomer to the propagating radical, potentially leading to a lower propagation rate constant (kp) compared to less bulky methacrylates like methyl methacrylate (MMA).
-
Termination Rate: The bulky side chains can also reduce the rate of bimolecular termination, which can be beneficial for controlled polymerization.
-
Stereocontrol: The steric bulk of the ester group can influence the tacticity of the resulting polymer. For bulky methacrylates, a decrease in syndiotacticity is often observed.
Q3: What is the importance of monomer purification for controlled ECPMA polymerization?
Monomer purity is arguably one of the most critical factors for successful controlled polymerization, especially for anionic polymerization.
Common Impurities and their Effects:
-
Inhibitor (e.g., MEHQ): Radical inhibitors are added to monomers for stabilization during storage. They must be removed before polymerization as they will quench the radicals necessary for propagation.
-
Water: A potent terminating agent in anionic polymerization and can also interfere with the catalyst in ATRP.
-
Other Protic Impurities (e.g., methacrylic acid): These will terminate living anionic chains.
-
Oxygen: A radical scavenger that can inhibit both RAFT and ATRP.
A standard purification procedure for ECPMA involves passing the monomer through a column of basic alumina to remove the inhibitor, followed by degassing with an inert gas or through freeze-pump-thaw cycles.[2][3] For anionic polymerization, further drying over calcium hydride and distillation under reduced pressure is necessary.[6]
Experimental Protocols
The following are model protocols for the controlled polymerization of ECPMA. These should be considered as starting points and may require optimization for your specific experimental setup and desired polymer characteristics.
Protocol 1: RAFT Polymerization of ECPMA
This protocol is adapted from standard procedures for the RAFT polymerization of methacrylates.[8]
Materials:
-
This compound (ECPMA), purified by passing through basic alumina.
-
Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar trithiocarbonate.
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Solvent: Anhydrous toluene or 1,4-dioxane.
-
Schlenk flask, magnetic stir bar, rubber septum, and vacuum/argon line.
Procedure:
-
Preparation of Reagents: In a Schlenk flask, add ECPMA (e.g., 5.0 g, 27.4 mmol), CPADB (e.g., 77.0 mg, 0.274 mmol, for a target DP of 100), and AIBN (e.g., 9.0 mg, 0.055 mmol, for a [CTA]/[I] ratio of 5). Add the solvent (e.g., 5 mL of toluene).
-
Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.[2]
-
Polymerization: After the final thaw cycle, backfill the flask with argon and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring the Reaction: Take aliquots at regular intervals using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination: Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum.
Protocol 2: ATRP of ECPMA
This protocol is based on typical ATRP procedures for methacrylates.[3][9]
Materials:
-
This compound (ECPMA), purified.
-
Catalyst: Copper(I) bromide (CuBr), purified.
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled.
-
Initiator: Ethyl α-bromoisobutyrate (EBiB), distilled.
-
Solvent: Anhydrous anisole or toluene.
-
Schlenk flask, magnetic stir bar, rubber septum, and vacuum/argon line.
Procedure:
-
Catalyst Complex Formation: To a dry Schlenk flask under argon, add CuBr (e.g., 19.7 mg, 0.137 mmol) and a magnetic stir bar. Seal the flask and evacuate and backfill with argon three times. Add the solvent (e.g., 2 mL of anisole) and PMDETA (e.g., 28.7 µL, 0.137 mmol) via a syringe. Stir until a homogeneous solution is formed.
-
Addition of Monomer and Initiator: To the catalyst solution, add the purified ECPMA (e.g., 5.0 g, 27.4 mmol, for a target DP of 200) and EBiB (e.g., 20.2 µL, 0.137 mmol).
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Polymerization: After backfilling with argon, place the flask in a preheated oil bath (e.g., 70 °C).
-
Monitoring and Termination: Follow the same procedure as for the RAFT polymerization.
-
Purification: After polymerization, dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol or hexane, filter, and dry.
Data Presentation
The following table provides typical PDI values that can be achieved for polymethacrylates using different controlled polymerization techniques. Note that specific values for PECPMA may vary depending on the experimental conditions.
| Polymerization Technique | Typical PDI Range for Polymethacrylates |
| RAFT Polymerization | 1.10 - 1.30 |
| Atom Transfer Radical Polymerization (ATRP) | 1.10 - 1.25 |
| Anionic Polymerization | < 1.10 |
| Conventional Free Radical Polymerization | > 2.0 |
Visualizations
Troubleshooting Workflow for High PDI in RAFT Polymerization
Caption: Troubleshooting workflow for addressing high PDI in ECPMA RAFT polymerization.
Mechanism of RAFT Polymerization
Caption: Simplified mechanism of RAFT polymerization.
References
- 1. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. youtube.com [youtube.com]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 9. ATRPの典型的な重合方法 [sigmaaldrich.com]
Technical Support Center: Mitigating Line Edge Roughness in Photoresists with 1-Ethylcyclopentyl Methacrylate
Welcome to our dedicated technical support center for researchers and scientists working with photoresists containing 1-Ethylcyclopentyl methacrylate (ECPMA). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize line edge roughness (LER) and achieve high-fidelity patterns in your lithography experiments.
Frequently Asked Questions (FAQs)
Q1: What is Line Edge Roughness (LER) and why is it a critical issue?
Line edge roughness refers to the small, random deviations of a patterned line edge from its ideal, smooth shape.[1] These imperfections can lead to variations in the critical dimensions of microelectronic features, which in turn can negatively impact device performance and reliability.[1] As feature sizes in semiconductor manufacturing continue to shrink, LER has become a significant challenge.[2][3]
Q2: What is this compound (ECPMA) and what is its role in photoresists?
This compound (ECPMA) is a monomer used in the synthesis of polymers for photoresists.[4][5][6][7][8] Its alicyclic structure enhances the photoresist's etch resistance, transparency, and pattern resolution, making it a valuable component in advanced lithography, particularly for 193nm immersion photoresists.[7]
Q3: What are the primary causes of LER in chemically amplified photoresists containing ECPMA?
LER in chemically amplified resists, including those with ECPMA, arises from a combination of factors:
-
Stochastic Effects: Random fluctuations in the absorption of photons (shot noise) and the statistical distribution of photoacid generators (PAGs) and quenchers within the resist film.[9][10][11]
-
Material Properties: The molecular weight, polydispersity, and conformation of the ECPMA-containing polymer can influence LER.[12][13]
-
Process Conditions: Variations in exposure dose, focus, post-exposure bake (PEB) temperature and time, and development parameters can all contribute to LER.[1][14]
Q4: How does the Post-Exposure Bake (PEB) step influence LER?
The PEB is a critical step for chemically amplified resists.[14] It uses heat to drive the acid-catalyzed deprotection of the polymer, which increases the solubility contrast between exposed and unexposed regions.[14][15] A well-optimized PEB can help to smooth out variations at the line edges, reducing LER.[14] However, excessive heat or time can lead to increased acid diffusion, which can blur the pattern and worsen LER.[14][16]
Q5: What is the function of a quencher in reducing LER?
A quencher, typically a basic compound, is added to the photoresist formulation to control the diffusion of the photo-generated acid.[17][18][19] By neutralizing stray acid molecules at the edges of the exposed areas, quenchers help to sharpen the chemical gradient between exposed and unexposed regions, leading to improved resolution and reduced LER.[17][19][20]
Troubleshooting Guides
Issue 1: Excessive Line Edge Roughness Observed After Development
If you are observing higher than expected LER in your patterned features, follow this troubleshooting guide to diagnose and resolve the issue.
Initial Checks
-
Verify Material Integrity: Ensure that the ECPMA-containing photoresist has been stored correctly and is within its expiration date.
-
Baseline Process Parameters: Confirm that all process parameters (spin speed, bake times and temperatures, exposure dose, developer concentration) match your established recipe.
Systematic Troubleshooting Workflow
This workflow will guide you through a logical sequence of experiments to identify the root cause of the increased LER.
Caption: A systematic workflow for troubleshooting high LER.
Experimental Protocols
The PEB temperature and time are critical for controlling acid diffusion and deprotection kinetics.
Objective: To find the optimal PEB conditions that minimize LER without compromising sensitivity.
Procedure:
-
Prepare a series of wafers coated with the ECPMA-containing photoresist.
-
Expose the wafers with a test pattern at a constant dose.
-
Perform the PEB on each wafer, varying the temperature in small increments (e.g., 2°C) around the recommended value, while keeping the time constant.
-
In a separate experiment, vary the PEB time in small increments (e.g., 5-10 seconds) while keeping the temperature at the newly determined optimum.
-
Develop, rinse, and dry all wafers under identical conditions.
-
Analyze the patterned features using a scanning electron microscope (SEM) to measure the LER for each PEB condition.
Expected Outcome: A PEB window that provides the best trade-off between LER, critical dimension (CD) control, and photospeed. Too low a temperature or time may result in incomplete deprotection and higher LER, while too high a temperature or time can lead to excessive acid diffusion and pattern degradation.[14][16]
| PEB Temperature (°C) | PEB Time (s) | Average LER (nm) |
| 108 | 60 | 4.5 |
| 110 | 60 | 3.8 |
| 112 | 60 | 4.2 |
| 110 | 50 | 4.1 |
| 110 | 70 | 3.9 |
Table 1: Example data for PEB optimization.
Developer concentration and development time can significantly impact the dissolution of the photoresist and the resulting LER.[1][21][22]
Objective: To optimize the development process for reduced LER.
Procedure:
-
Prepare several wafers with the ECPMA-containing photoresist, exposed under the same conditions.
-
Prepare developer solutions with slightly different concentrations of the active ingredient (e.g., tetramethylammonium hydroxide - TMAH). It is generally observed that lower developer concentrations can lead to higher contrast and potentially lower LER, though this may require a longer development time.[23]
-
Develop the wafers for varying amounts of time in each developer concentration.
-
Rinse and dry the wafers uniformly.
-
Measure the LER using SEM.
Expected Outcome: Identification of a developer concentration and time that minimizes resist dissolution at the line edges, thereby reducing LER.
| Developer Concentration | Development Time (s) | Average LER (nm) |
| Standard | 45 | 4.0 |
| Standard - 5% | 45 | 3.7 |
| Standard - 5% | 60 | 3.5 |
| Standard + 5% | 30 | 4.8 |
Table 2: Example data for developer optimization.
Issue 2: Pattern Collapse with High Aspect Ratio Features
For high aspect ratio features, pattern collapse can be a significant issue, often exacerbated by the rinsing and drying steps.
Troubleshooting Steps
-
Evaluate Rinse Solution: The surface tension of the rinse solution can induce capillary forces that cause tall, thin features to collapse.[24][25]
-
Optimize Soft Bake: An insufficient soft bake can leave excess solvent in the resist film, making it more susceptible to swelling and collapse during development.[27]
-
Protocol: Increase the soft bake temperature or time in small increments to ensure adequate solvent removal without degrading the photosensitive components of the resist.[27]
-
-
Consider a Hard Bake: A post-development "hard bake" can improve the mechanical stability of the patterned photoresist, making it more resistant to collapse. However, this should be done carefully to avoid thermal reflow that could alter the feature dimensions.
Caption: Workflow for addressing pattern collapse.
References
- 1. What causes line edge roughness (LER) in photoresists, and how to reduce it? [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. semiengineering.com [semiengineering.com]
- 4. Buy this compound | 266308-58-1 [smolecule.com]
- 5. This compound CAS: 266308-58-1 - Buy this compound, 266308-58-1 Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]
- 6. US20110053083A1 - Chemically amplified photoresist composition and process for its use - Google Patents [patents.google.com]
- 7. longchangchemical.com [longchangchemical.com]
- 8. chembk.com [chembk.com]
- 9. newsroom.lamresearch.com [newsroom.lamresearch.com]
- 10. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]
- 11. lithoguru.com [lithoguru.com]
- 12. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 13. mdpi.com [mdpi.com]
- 14. Understanding post-exposure bake (PEB) and its role in resist chemistry [eureka.patsnap.com]
- 15. Willson Research Group The University of Texas at Austin [willson.cm.utexas.edu]
- 16. microchemicals.com [microchemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.aip.org [pubs.aip.org]
- 22. researchgate.net [researchgate.net]
- 23. 10. Which developers are optimal for photoresist, and how do factors like developer concentration and temperature influence the result? - Allresist EN [allresist.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. 8. What is the function of the softbake of photoresist films after the coating? - Allresist EN [allresist.com]
Minimizing swelling of 1-Ethylcyclopentyl methacrylate-based photoresists during development
A Guide to Minimizing Swelling During Development for Researchers, Scientists, and Drug Development Professionals.
Frequently Asked Questions (FAQs): Understanding the Fundamentals of Photoresist Swelling
This section addresses the fundamental principles behind photoresist swelling, providing the necessary background to effectively troubleshoot and optimize your process.
Q1: What is photoresist swelling and why does it occur in ECPMA-based resists?
A1: Photoresist swelling is the volumetric increase of the photoresist film upon immersion in a developer solution. This phenomenon is primarily caused by the penetration of developer molecules into the polymer matrix of the photoresist.[1][2] ECPMA is a cycloaliphatic acrylic monomer valued for its high etch resistance and thermal stability, making it suitable for applications like 193nm immersion lithography.[1][2] However, the bulky cycloaliphatic group of ECPMA increases the distance between the polymer main chains. This increased intermolecular space facilitates the diffusion of developer molecules into the polymer network, leading to swelling.[1][2]
Q2: What are the consequences of uncontrolled photoresist swelling?
A2: Uncontrolled swelling can lead to a cascade of problems that compromise the fidelity of the patterned features. These issues include:
-
Pattern Collapse: The swollen resist structures can become mechanically unstable and adhere to adjacent features or fall over.
-
Pattern Distortion: Swelling can cause the dimensions of the patterned features to deviate from the intended design.
-
Delamination: In severe cases, the swollen resist can lose adhesion to the substrate and lift off entirely.[1][2]
Q3: How is photoresist swelling quantified?
A3: The degree of swelling can be quantified using several methods. A common laboratory technique involves measuring the weight change of the photoresist film before and after development.[1] The swelling ratio is calculated as the ratio of the weight of the swollen film to the initial weight of the film. More advanced techniques like the quartz crystal microbalance (QCM) can be used to measure the change in thickness of the photoresist film in real-time during development.[1]
Q4: Are ECPMA-based resists positive or negative tone, and how does this affect swelling?
A4: ECPMA can be incorporated into both positive and negative-tone photoresist formulations.
-
In a negative-tone resist, the exposed regions undergo cross-linking, becoming insoluble in the developer.[3][4][5][6] Swelling primarily occurs in these cross-linked, exposed regions as the developer penetrates the polymer network.[1]
-
In a positive-tone resist, the exposed regions become more soluble and are removed by the developer. Swelling can still be a concern at the interface between the exposed and unexposed regions.
The troubleshooting strategies discussed in this guide are broadly applicable, with specific considerations for each tone.
Troubleshooting Guide: From Problem to Solution
This section is designed to help you diagnose and resolve specific swelling-related issues you may encounter during your experiments.
Issue 1: My high-resolution features are collapsing and bridging after development.
This is a classic sign of excessive photoresist swelling. The following troubleshooting steps can help you mitigate this issue.
Step 1: Re-evaluate Your Developer Choice
The choice of developer is a critical factor in controlling swelling. You have two main options: aqueous alkaline developers and organic solvent-based developers.
| Developer Type | Mechanism of Action & Impact on Swelling | Recommendations for ECPMA-Resists |
| Aqueous Alkaline (e.g., TMAH) | Dissolves the soluble portions of the resist. The bulky ECPMA groups can increase the free volume between polymer chains, allowing for significant penetration of the aqueous developer and leading to a higher swelling ratio.[1][2] | While standard, TMAH can exacerbate swelling in resists with high concentrations of bulky monomers. Consider diluting your TMAH developer to reduce its strength.[7] |
| Organic Solvent (e.g., Acetone/Hexane mixture) | Dissolves the unexposed regions in negative-tone resists. Can result in a lower swelling ratio compared to aqueous developers.[1] | For negative-tone ECPMA resists, an organic solvent developer can be an effective strategy to minimize swelling. A mixture of a good solvent (to dissolve the unexposed resist) and a poor solvent (to limit swelling of the exposed resist) is often used.[8] |
Step 2: Optimize Your Baking Processes
The pre-bake (softbake) and post-exposure bake (PEB) steps are crucial for controlling the resist's properties and its interaction with the developer.
Pre-Bake (Softbake) Optimization
The primary purpose of the softbake is to remove residual solvent from the photoresist film after spin-coating.[9]
-
Problem: A softbake that is too cool or too short will leave excess solvent in the film, which can increase the dark erosion rate and contribute to swelling during development.[10]
-
Solution: As a starting point, a softbake temperature of 100°C for 1 minute per µm of resist thickness is recommended.[10] For ECPMA-based resists, you may need to optimize this further. A slightly higher temperature or longer time can help to densify the film and reduce developer penetration. However, excessive baking can degrade the photoactive components.[10]
Post-Exposure Bake (PEB) Optimization
The PEB is critical for chemically amplified resists, where it drives the acid-catalyzed reaction that changes the solubility of the polymer.[11]
-
Problem: An improper PEB temperature can lead to incomplete cross-linking in negative resists, making them more susceptible to swelling. For negative-tone resists, a lower PEB temperature can result in larger swelling deformation.
-
Solution: The optimal PEB temperature is dependent on the glass transition temperature (Tg) of the polymer and the specific chemistry of the photoresist.[1] You may need to perform a temperature matrix experiment to find the ideal PEB conditions for your specific ECPMA formulation. Higher PEB temperatures generally lead to a higher degree of cross-linking and reduced swelling in negative-tone resists.[11]
Experimental Protocol: Optimizing Bake Temperatures
-
Prepare a series of identical wafers coated with your ECPMA-based photoresist.
-
For softbake optimization, vary the bake temperature (e.g., 90°C, 100°C, 110°C) and/or time (e.g., 60s, 90s, 120s) while keeping the PEB and development parameters constant.
-
For PEB optimization, use a consistent softbake and vary the PEB temperature (e.g., 110°C, 120°C, 130°C) and/or time.
-
Expose all wafers with a test pattern that includes high-resolution features.
-
Develop all wafers under identical conditions.
-
Use scanning electron microscopy (SEM) to inspect the features for signs of swelling, such as pattern collapse and distortion.
-
Select the bake conditions that yield the best pattern fidelity.
Issue 2: My patterns are distorted, and there is significant line-width variation.
This issue can also be linked to swelling, but may also involve other factors.
Step 1: Verify Adhesion to the Substrate
Poor adhesion can exacerbate the effects of swelling.
-
Action: Ensure your substrate is properly cleaned and dehydrated before resist coating. Using an adhesion promoter like HMDS may be necessary.[11]
Step 2: Control the Development Time
-
Problem: Over-development can lead to excessive swelling and erosion of the resist features.
-
Solution: Carefully control your development time. You can perform a development rate study to determine the minimum time required to clear the soluble resist areas.
Step 3: Consider the Photoresist Formulation
The composition of the photoresist itself plays a significant role.
-
Insight: Research has shown that incorporating monomers with smaller functional groups alongside the bulky ECPMA can reduce the intermolecular distance and thus decrease swelling.[1][2] While you may not be able to change your resist formulation, understanding this principle can help in discussions with your photoresist supplier.
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key mechanisms and troubleshooting logic.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Positive-Tone vs Negative-Tone Resists: Polarity Switching Mechanisms [eureka.patsnap.com]
- 4. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kayakuam.com [kayakuam.com]
- 7. microchemicals.com [microchemicals.com]
- 8. Developer and Rinse Solution [tok-pr.com]
- 9. microchemicals.com [microchemicals.com]
- 10. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 11. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Improving adhesion of 1-Ethylcyclopentyl methacrylate copolymers to silicon substrates
An in-depth guide to diagnosing and resolving adhesion failures of 1-Ethylcyclopentyl methacrylate (ECPMA) copolymers on silicon substrates.
Technical Support Center: ECPMA Copolymer Adhesion
Welcome to the technical support center for this compound (ECPMA) copolymer applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with film adhesion to silicon substrates. Here, we move beyond simple instructions to explain the underlying scientific principles, enabling you to make informed decisions in your experimental design.
Poor adhesion is a frequent cause of device failure and inconsistent experimental results, often manifesting as delamination, cracking, or peeling of the polymer film.[1][2] This guide provides a structured approach to troubleshooting, from foundational concepts to detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding ECPMA copolymer adhesion.
Q1: My ECPMA copolymer film peeled off the silicon wafer after spin coating. What is the most likely cause?
A: The most immediate cause is almost always poor wetting of the polymer solution on the substrate, which stems from a low surface energy of the silicon wafer.[3][4] Silicon surfaces readily adsorb airborne organic contaminants, which lowers their surface energy and prevents the intimate molecular contact required for strong adhesion.[5] A thorough substrate cleaning and surface preparation routine is the first and most critical step to address.[1]
Q2: What is "surface energy" and why is it critical for adhesion?
A: Surface energy is the excess energy present at the surface of a material compared to the bulk. For an adhesive or coating to form a strong bond, its liquid form must be able to spread out and "wet" the substrate surface effectively.[3][6] A fundamental rule of adhesion is that the surface energy of the substrate must be higher than the surface tension of the liquid polymer solution being applied.[7] If the substrate's surface energy is too low, the liquid will bead up rather than spread, leading to a weak interface with a small effective bond area.[4]
Q3: Is there a quick way to check if my silicon substrate is clean enough for coating?
A: Yes, the "water break test" is a simple and effective qualitative method. After your cleaning procedure, rinse the wafer with deionized (DI) water. If the water sheets evenly across the entire surface without beading or breaking, the surface is hydrophilic and generally considered clean. If the water beads up, it indicates hydrophobic organic contamination is still present, and further cleaning is required. A more quantitative method is contact angle measurement; a low water contact angle (typically <20°) on silicon dioxide indicates a clean, high-energy surface.[8]
Q4: What is an adhesion promoter and do I need one for my ECPMA copolymer?
A: An adhesion promoter is a bifunctional molecule that acts as a chemical bridge between the inorganic silicon substrate and the organic polymer film.[9][10] For methacrylate-based copolymers on silicon, using an adhesion promoter is highly recommended to create strong, durable covalent bonds across the interface. Silane coupling agents are the most common and effective type for this application.[9][11]
Q5: Can I improve adhesion just by heating (annealing) the film after coating?
A: Annealing can improve adhesion, but it cannot compensate for a poorly prepared surface. Heating the film above its glass transition temperature (Tg) allows the polymer chains to relax, relieving internal stresses from the spin coating process and improving conformational arrangement at the interface.[12][13] However, if the initial wetting was poor, annealing will not create the necessary chemical or physical bonds. It is a crucial optimization step, not a primary solution for delamination.
Part 2: Troubleshooting Guide for Adhesion Failure
When simple fixes are not enough, a systematic approach is needed to diagnose the root cause of adhesion failure. This guide walks you through a logical troubleshooting process.
Troubleshooting Logic Flow
The following diagram outlines a decision-making process for diagnosing adhesion issues.
Caption: Troubleshooting Decision Tree for ECPMA Copolymer Delamination.
In-Depth Troubleshooting Q&A
Q: I cleaned my silicon wafer, but adhesion is still poor. What could be wrong with my cleaning process?
A: Not all cleaning methods are equally effective. A simple solvent rinse (e.g., with acetone or isopropanol) may remove gross contaminants but will not effectively remove strongly adsorbed organic monolayers or fully hydroxylate the surface.[5]
-
Causality: The native oxide layer on a silicon wafer (SiO₂) terminates in silanol groups (Si-OH). These groups are the anchor points for adhesion promoters. Aggressive oxidative cleaning methods like Piranha solution (a mix of sulfuric acid and hydrogen peroxide) or UV/Ozone treatment are effective because they not only remove organic contaminants but also increase the density of these crucial hydroxyl groups, rendering the surface highly hydrophilic and reactive.[14][15] Plasma cleaning is another powerful technique that activates the surface by creating reactive sites.[15][16]
-
Troubleshooting Action: If you are using solvent cleaning, upgrade to a more robust method. See Protocol 1 for a standard Piranha cleaning procedure. If using an oxidative clean, ensure your reagents are fresh and the exposure time is adequate.
| Cleaning Method | Mechanism | Pros | Cons |
| Solvent Rinse | Dissolves organic grease and oils. | Simple, fast. | Ineffective against strongly adsorbed monolayers. |
| Piranha Etch | Strong oxidation of organics; hydroxylates surface. | Extremely effective for organic removal. | Extremely hazardous; must be handled with extreme care. |
| UV/Ozone | UV light creates ozone, which oxidizes organics. | Effective, dry process, less hazardous than Piranha. | Slower than Piranha; requires specific equipment. |
| Oxygen Plasma | Energetic oxygen radicals oxidize organics. | Highly effective, fast, activates surface. | Requires vacuum equipment. |
Q: I'm using an adhesion promoter, but it doesn't seem to be working. Why?
A: The effectiveness of an adhesion promoter depends on three factors: (1) choosing the right molecule, (2) proper application, and (3) the integrity of the deposited layer.
-
Causality (Molecule Choice): Silane coupling agents have the general structure Y-R-Si-X₃.[11] The 'X' groups (e.g., methoxy, ethoxy) are hydrolyzable and react with the Si-OH groups on the substrate to form stable Si-O-Si covalent bonds.[9] The 'Y' group is an organofunctional moiety designed to interact with the polymer. For your ECPMA copolymer, the ideal 'Y' group is a methacrylate, as it can co-polymerize or entangle with the methacrylate backbone of your polymer, ensuring a strong link. A common choice is 3-(Trimethoxysilyl)propyl methacrylate (MPTS).[10][17]
-
Causality (Application): Silanes must be applied as a very thin, uniform layer, ideally a monolayer. If the concentration is too high or if excess water is present during liquid-phase deposition, the silane molecules can polymerize in solution, forming clumps and oligomers on the surface instead of a well-ordered monolayer.[14] This results in a weak, poorly bonded layer. Vapor-phase silanization is often preferred as it provides better control over the monolayer formation.[14]
-
Troubleshooting Action:
-
Verify your silane: Ensure it has a methacrylate functional group.
-
Optimize application: If using a liquid-phase process, ensure your solvent is anhydrous and try reducing the silane concentration (typically 0.5-2% by volume).
-
Consider vapor deposition: This method avoids solvent-related issues and often yields more reliable results. See Protocol 2 for a vapor-phase silanization procedure.
-
Part 3: Key Experimental Protocols & Methodologies
These protocols provide detailed, step-by-step instructions for the critical processes discussed above.
Workflow for Surface Functionalization and Coating
The diagram below illustrates the complete workflow from a bare silicon substrate to a final, well-adhered copolymer film.
Caption: Experimental Workflow for ECPMA Copolymer Film Deposition.
Protocol 1: Piranha Cleaning of Silicon Substrates
Objective: To remove all organic residues and fully hydroxylate the silicon surface.
WARNING: Piranha solution is extremely corrosive, energetic, and a strong oxidizer. It reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and heavy-duty acid gloves. Work inside a certified fume hood.
Materials:
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Glass beakers suitable for heating
-
Teflon wafer carrier
-
Deionized (DI) water source
-
Nitrogen gas gun
Procedure:
-
Place silicon wafers in a Teflon carrier.
-
Inside a fume hood, prepare the Piranha solution in a glass beaker. ALWAYS add the acid first. Slowly and carefully add 1 part H₂O₂ to 3 parts H₂SO₄. The solution will become exothermic and heat up significantly.
-
Carefully immerse the Teflon carrier with the wafers into the hot Piranha solution.
-
Leave the wafers in the solution for 15-20 minutes. You may observe bubbling as organic material is oxidized.
-
Carefully remove the wafer carrier and place it in a large beaker designated for quenching (a DI water overflow bath is ideal). Rinse thoroughly with DI water for at least 5 minutes.
-
Perform a final rinse with fresh DI water.
-
Dry the wafers using a stream of filtered nitrogen gas.
-
Verification: The surface should pass the water break test. Use the wafers immediately for the best results, as the surface will begin to re-contaminate from the atmosphere.
Protocol 2: Vapor-Phase Silanization with MPTS
Objective: To deposit a uniform monolayer of 3-(Trimethoxysilyl)propyl methacrylate (MPTS) to promote adhesion.
Materials:
-
Clean, dry silicon substrates (from Protocol 1)
-
Vacuum desiccator and vacuum pump
-
Small glass vial or watch glass
-
3-(Trimethoxysilyl)propyl methacrylate (MPTS)
-
Hot plate (optional, for gentle heating)
Procedure:
-
Place the clean, dry silicon substrates inside the vacuum desiccator.
-
Pipette a small amount of MPTS (e.g., 100-200 µL) into a small glass vial. Place the open vial inside the desiccator, ensuring it will not tip over.
-
Seal the desiccator and evacuate it using the vacuum pump for 5-10 minutes to lower the pressure. This facilitates the vaporization of the MPTS.
-
Close the desiccator off from the pump, leaving the contents under vacuum.
-
Allow the substrates to sit in the MPTS vapor for at least 2 hours at room temperature. For a more robust layer, this can be extended overnight or gently heated to ~60-70°C.
-
After deposition, vent the desiccator to atmospheric pressure (preferably with nitrogen) inside a fume hood.
-
Remove the silanized wafers. To remove any physisorbed (non-covalently bonded) silane, rinse the wafers with isopropanol or acetone and then dry with nitrogen.
-
Optional bake: To encourage full covalent bond formation, bake the wafers at 110-120°C for 10-15 minutes. The wafers are now ready for spin coating.
Protocol 3: Spin Coating and Annealing
Objective: To deposit a uniform polymer film and anneal it to relieve stress and maximize adhesion.
Materials:
-
ECPMA copolymer dissolved in a suitable solvent (e.g., PGMEA, cyclohexanone)
-
Silanized silicon substrates (from Protocol 2)
-
Spin coater
-
Hot plate or vacuum oven
Procedure:
-
Center a silanized substrate on the spin coater chuck and secure it with the vacuum.
-
Dispense a sufficient amount of the ECPMA copolymer solution onto the center of the wafer to cover about 2/3 of the surface.
-
Begin the spin coating program. A typical program might be:
-
Spread cycle: 500 rpm for 10 seconds.
-
Spin cycle: 2000-4000 rpm for 45-60 seconds (film thickness is primarily controlled by the speed of this step).
-
-
After the program finishes, carefully remove the wafer. A "soft bake" on a hotplate (e.g., 90-110°C for 60-90 seconds) can be performed to drive off residual solvent.
-
Annealing: Transfer the wafer to a vacuum oven or a hotplate in an inert atmosphere (e.g., a nitrogen-purged glovebox).
-
Heat the substrate to a temperature above the glass transition temperature (Tg) of the specific ECPMA copolymer being used. For example, if the Tg is 130°C, anneal at 140-150°C.
-
Anneal for 5-30 minutes. The optimal time depends on the film thickness and copolymer molecular weight.
-
Allow the wafer to cool slowly to room temperature before removal to prevent thermal shock and re-introduction of stress.
References
- 1. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
- 2. svc.org [svc.org]
- 3. specialchem.com [specialchem.com]
- 4. What is surface energy and how does it affect the choice of adhesive? | Avery Dennison [electrified.averydennison.com]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. researchgate.net [researchgate.net]
- 7. hellermanntyton.com [hellermanntyton.com]
- 8. What Is the Value of Water Contact Angle on Silicon? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silanization - HPF Minerals [hpfminerals.com]
- 10. specialchem.com [specialchem.com]
- 11. specialchem.com [specialchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 15. piescientific.com [piescientific.com]
- 16. Adhesion and Surface Energy Explained - Henniker Plasma [plasmatreatment.co.uk]
- 17. caplinq.com [caplinq.com]
Technical Support Center: A Troubleshooting Guide for 1-Ethylcyclopentyl Methacrylate (ECPMA) in Photolithography
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Ethylcyclopentyl methacrylate (ECPMA). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing ECPMA-based photoresists in their microfabrication and photolithography processes. As a key monomer in advanced photoresist formulations, particularly for 193 nm immersion lithography, ECPMA's unique alicyclic structure offers significant advantages in enhancing etch resistance, transparency, and pattern resolution.[1] However, like any high-performance material, achieving optimal results requires careful process control and an understanding of potential challenges.
This document provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in scientific principles to help you diagnose and resolve common issues encountered during your experiments.
Part 1: FAQs - Material Handling & Properties
This section addresses fundamental questions about the nature, storage, and safe handling of ECPMA and photoresists formulated with it.
Q1: What exactly is this compound (ECPMA) and why is it used in photoresists?
A: this compound (ECPMA) is an organic monomer with the chemical formula C₁₁H₁₈O₂.[2] It belongs to the methacrylate ester family, which is widely used in polymer chemistry.[2] In photolithography, ECPMA is incorporated into photoresist polymer chains. Its primary function is to leverage its bulky, alicyclic (non-aromatic ring) structure. This structure provides two key benefits:
-
Enhanced Etch Resistance: The cyclic cyclopentyl group imparts greater rigidity to the polymer backbone, making the resulting photoresist more resistant to the physical and chemical stresses of plasma etching processes compared to simpler linear methacrylates like PMMA.[1][3]
-
Improved Resolution and Transparency: The structure contributes to better pattern resolution and transparency, which is critical for high-end chip manufacturing, especially in 193nm immersion lithography.[1] It also helps control the dissolution rate of the resist in the developer.[4]
Q2: How must ECPMA monomer and ECPMA-based photoresists be stored to ensure stability?
A: Proper storage is critical to prevent premature, uncontrolled polymerization and to maintain the material's performance. Methacrylate monomers are stabilized with an inhibitor, such as the methyl ether of hydroquinone (MEHQ), which requires the presence of dissolved oxygen to function effectively.[5]
-
Temperature: Store ECPMA monomer and formulated resists under refrigeration, typically between 2-8°C.[1][6] Avoid freezing.
-
Atmosphere: Never store under an inert atmosphere (e.g., nitrogen or argon). [5] The headspace in the container must contain oxygen (at least 5%) for the inhibitor to work.[7]
-
Light: Keep containers tightly sealed and protected from UV light, as light can initiate polymerization.[8]
-
Contamination: Avoid contamination with strong acids, bases, or polymerization catalysts, which can trigger an exothermic polymerization reaction.[8]
Q3: What is the typical shelf life of ECPMA? What are the risks of using an expired product?
A: The shelf life for methacrylate monomers is typically one year under recommended storage conditions.[5][8] Formulated photoresists may have a shorter shelf life, often around 6 months.[9]
Using an expired product carries significant risks. The primary concern is inhibitor depletion, which can lead to spontaneous polymerization, rendering the material unusable as it may set up in the container.[9] Even if it remains liquid, its chemical properties may have degraded, leading to inconsistent performance, such as incomplete development, altered dissolution rates, or poor adhesion. Always date containers upon receipt and upon opening.[7]
Q4: What are the primary safety precautions for handling ECPMA?
A: ECPMA should be handled with standard laboratory precautions for chemical reagents. It may be irritating to the eyes, skin, and respiratory system.[10]
-
Ventilation: Always handle ECPMA in a well-ventilated fume hood to avoid inhaling vapors.[7][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and compatible gloves (e.g., butyl rubber or polyvinyl alcohol).[7]
-
Fire Safety: ECPMA is a combustible liquid with a flash point of 85°C.[2][] Keep it away from heat, sparks, and open flames.
-
Disposal: Dispose of expired or waste ECPMA as hazardous chemical waste according to your institution's guidelines.[7]
Part 2: Troubleshooting Guide - Common Process Issues
This section provides solutions to specific problems you may encounter during the photolithography workflow.
Issue 1: Poor Adhesion & Pattern Lift-Off
Q: My photoresist patterns are peeling or lifting from the substrate during development or subsequent wet-etching steps. What are the likely causes and how can I fix this?
A: Adhesion failure is one of the most common issues in photolithography. It occurs when the bond between the photoresist and the substrate is weaker than the forces exerted on it during processing.
Causality & Solutions:
-
Surface Contamination: Organic residues or particles on the substrate surface will physically interfere with resist adhesion.
-
Solution: Implement a rigorous substrate cleaning procedure. A common method for silicon wafers is an RCA clean or a two-stage clean with acetone to remove organics, followed by an isopropyl alcohol rinse.[12]
-
-
Adsorbed Water on Substrate: Silicon and other oxide-rich surfaces naturally have a thin layer of adsorbed water molecules. This hydrophilic layer prevents the (largely hydrophobic) photoresist from making intimate contact with the surface.
-
Insufficient Surface Priming: For surfaces with inherently poor adhesion characteristics (like SiO₂, glass, or noble metals), a chemical bridge is needed.[14]
-
Solution: Use an adhesion promoter. The most common is Hexamethyldisilazane (HMDS). HMDS reacts with the hydroxyl groups on the substrate surface, replacing them with trimethylsilyl groups, rendering the surface hydrophobic (hydro-phobic) and more compatible with the photoresist. Apply HMDS from the vapor phase on a heated substrate for best results.[12] An extra bake after HMDS application (e.g., 120°C for 60 seconds) can improve its effectiveness.[15]
-
-
Improper Softbake: The softbake step removes casting solvent from the resist film. If the bake is too cool or too short, excess solvent remains, weakening adhesion.[16] Conversely, a bake that is too hot or too long can embrittle the resist and cause mechanical stress, also leading to delamination.[16]
-
Solution: Strictly adhere to the resist manufacturer's recommended softbake temperature and time for your specific film thickness.
-
-
High Humidity: Environmental humidity above 60% can re-introduce a water layer on the substrate between process steps, compromising adhesion.[14]
-
Solution: Perform lithography in a controlled environment with humidity monitoring. If humidity is high, minimize the time between dehydration bake/priming and resist coating.
-
Issue 2: Incomplete Development & Scumming
Q: After development, I'm observing a thin layer of residue (scum) in the exposed areas, or the features are not clearing completely. How do I resolve this?
A: This issue, often called "scumming," indicates that the exposed photoresist is not being fully removed by the developer.
Causality & Solutions:
-
Insufficient Exposure Dose: The photo-acid generator (PAG) in the resist did not receive enough energy to generate sufficient acid to catalyze the deprotection reaction that makes the polymer soluble.
-
Solution: Perform an exposure dose matrix (a series of exposures with increasing energy) to determine the optimal dose (E₀) for your film thickness and substrate. Even a small underexposure can lead to incomplete clearing.[17]
-
-
Incorrect Softbake Parameters: If the softbake temperature is too high, it can partially decompose the photoactive compound in the resist, reducing its sensitivity and leading to a lower development rate.[16]
-
Solution: Verify your softbake temperature and time against the manufacturer's datasheet. Ensure your hotplate has uniform temperature distribution.
-
-
Developer Issues: Developer concentration, temperature, and age can all affect its efficacy.
-
Solution: Use fresh developer at the correct concentration (e.g., 2.38% TMAH is standard for many applications).[18] Ensure the developer is at a controlled temperature, as development rates are temperature-sensitive. Do not reuse developer.
-
-
Adhesion Effect at Interface: The development rate can naturally slow down in the last ~50 nm of resist near the substrate due to chemical interactions between the resist resin and the substrate.[19]
-
Solution: A slight increase in development time (e.g., 10-15%) can often overcome this interface effect without significantly over-developing the bulk of the features.
-
Issue 3: Pattern Distortion, Swelling, or Bridging
Q: My developed features look swollen, and fine lines and spaces are merging or "bridging." Why is this happening with my methacrylate-based resist?
A: Pattern swelling is a known phenomenon for (meth)acrylate-based polymers, especially in aqueous alkaline developers like Tetramethylammonium hydroxide (TMAH).[20][21][22] It occurs when the developer penetrates the polymer matrix, causing it to swell before it dissolves.
Causality & Solutions:
-
Inherent Polymer Properties: The interaction between the polar groups on the polymer and the aqueous developer can cause swelling.[20]
-
Solution: This is where the formulation of the resist is key. ECPMA, with its bulky, hydrophobic alicyclic group, is specifically designed to help control this swelling and dissolution behavior compared to more hydrophilic polymers.[20][21][22] If swelling is severe, you may need to investigate alternative resist formulations with a higher content of hydrophobic monomers.[21]
-
-
Over-development: Leaving the resist in the developer for too long allows for excessive solvent penetration and swelling of the unexposed (or partially exposed) regions.
-
Solution: Optimize your development time. Start with the recommended time and adjust downwards if possible. The goal is to clear the exposed regions completely with minimal impact on the unexposed features.
-
-
Incorrect Post-Exposure Bake (PEB): The PEB step drives the acid-catalyzed deprotection reaction. If the temperature is too low or the time too short, the deprotection is incomplete, leading to a slower, less uniform dissolution that can exacerbate swelling.
-
Solution: Calibrate your PEB process carefully. A bake matrix (varying time and temperature) can help find the optimal process window for sharp, clean features.
-
Issue 4: Resist Film Cracking or Bubbling
Q: My resist film is forming bubbles or cracking after exposure or during baking steps. What is causing this physical failure?
A: Bubbling and cracking are signs of mechanical stress within the resist film.
Causality & Solutions:
-
Nitrogen Outgassing (Bubbling): In many positive-tone photoresists, the exposure process generates nitrogen (N₂) as a byproduct. If the exposure intensity is too high, N₂ is generated faster than it can diffuse out of the film, forming bubbles.[16] This can also occur during subsequent baking steps as the trapped N₂ expands in the softening resist.[16]
-
Excessive Residual Solvent (Cracking): If the softbake is insufficient, a large amount of solvent remains. During the higher-temperature PEB or hard bake, this solvent evaporates rapidly, causing mechanical stress and film shrinkage that can lead to cracks.
-
Solution: Ensure your softbake is adequate to reduce the solvent concentration to the recommended level (typically a few percent).
-
-
Thermal Shock (Cracking): Abruptly cooling the substrate after a high-temperature bake step (softbake, PEB, or hard bake) can create significant thermal stress between the resist film and the substrate due to differences in their coefficients of thermal expansion, causing the film to crack.[12]
-
Solution: Allow substrates to cool down gradually after baking, either by letting them rest on the hotplate with the heat turned off or by moving them to a cool, clean surface to cool at room temperature.
-
Part 3: Standard Operating Protocol (SOP) Example
This section provides a baseline protocol for a positive-tone, ECPMA-based photoresist for patterning on a silicon wafer. Note: This is a hypothetical example. Always start with the specific parameters provided by your photoresist manufacturer.
Objective: To pattern 200 nm features in a 150 nm thick ECPMA-based photoresist film.
Materials:
-
Substrate: 4-inch Silicon Wafer
-
Adhesion Promoter: HMDS
-
Photoresist: Hypothetical "ECPMA-Resist 150" (formulated for 150 nm thickness at 3000 rpm)
-
Developer: 2.38% TMAH in DI water
-
Exposure Tool: 193 nm Scanner
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Perform a Piranha etch (H₂SO₄:H₂O₂) followed by a standard RCA-1 and RCA-2 clean.
-
Rinse thoroughly with DI water and dry with a nitrogen gun.
-
-
Dehydration Bake:
-
Place the clean, dry wafer on a hotplate set to 150°C for 5 minutes to remove adsorbed moisture.
-
-
Adhesion Promotion:
-
Immediately transfer the hot wafer to an HMDS vapor-priming chamber (e.g., YES oven).
-
Run a standard vapor prime cycle.
-
Allow the wafer to cool to room temperature.
-
-
Spin Coating:
-
Center the wafer on the spin coater chuck.
-
Dispense ~3 mL of ECPMA-Resist 150 onto the center of the wafer.
-
Spin Profile:
-
Spread: 500 rpm for 10 seconds.
-
Spin: 3000 rpm for 30 seconds (to achieve ~150 nm thickness).
-
-
Perform backside edge bead removal (EBR) with a suitable solvent (e.g., PGMEA).
-
-
Soft Bake (Post-Apply Bake):
-
Place the coated wafer on a hotplate set to 110°C for 60 seconds.
-
Allow the wafer to cool gradually.
-
-
Exposure:
-
Load the wafer and photomask into the 193 nm exposure tool.
-
Expose the pattern with an exposure dose of 25 mJ/cm².
-
-
Post-Exposure Bake (PEB):
-
Place the exposed wafer on a hotplate set to 115°C for 60 seconds. This step is critical for driving the deprotection reaction.
-
Allow the wafer to cool gradually.
-
-
Development:
-
Place the wafer in a 2.38% TMAH developer bath or use a developer puddle process on a spin coater.
-
Develop for 60 seconds with gentle agitation.
-
Rinse immediately and thoroughly with DI water for 30 seconds.
-
Dry with a nitrogen gun.
-
-
Hard Bake (Optional):
-
For enhanced etch resistance, a hard bake can be performed at 120-130°C for 60-90 seconds. This will cross-link the resin but can cause some feature deformation if the temperature is too high.
-
Part 4: Data & Parameters Summary
The following tables summarize key properties of ECPMA and the processing parameters from the example SOP.
Table 1: Properties of this compound (ECPMA)
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₈O₂ | [] |
| Molecular Weight | 182.26 g/mol | [2][] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | ~0.95 g/cm³ | [2][6] |
| Flash Point | 85 °C | [2][] |
| Storage Temp. | 2-8°C (Refrigerated) | [1][6] |
Table 2: Example Process Parameters for ECPMA-Based Photoresist
| Process Step | Parameter | Value/Setting | Purpose |
| Substrate Prep | Dehydration Bake | 150°C for 5 min | Remove surface moisture |
| Adhesion Promoter | HMDS Vapor Prime | Enhance resist-substrate bond | |
| Spin Coating | Spin Speed | 3000 rpm for 30s | Achieve 150 nm film thickness |
| Soft Bake | Temperature & Time | 110°C for 60s | Remove casting solvent |
| Exposure | Wavelength | 193 nm | Induce photochemical reaction |
| Dose | 25 mJ/cm² | Ensure complete exposure | |
| Post-Exposure Bake | Temperature & Time | 115°C for 60s | Drive deprotection chemistry |
| Development | Developer | 2.38% TMAH | Selectively dissolve exposed resist |
| Time | 60s | Clear pattern without over-etching |
Part 5: Visualization & Workflows
Visual aids can help clarify complex processes and decision-making.
Caption: A typical photolithography workflow using an ECPMA-based photoresist.
Caption: A troubleshooting decision tree for adhesion failure (pattern lift-off).
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. Buy this compound | 266308-58-1 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. US8975001B2 - Photoresist compositions and methods of forming photolithographic patterns - Google Patents [patents.google.com]
- 5. petrochemistry.eu [petrochemistry.eu]
- 6. This compound CAS: 266308-58-1 - Buy this compound, 266308-58-1 Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. eng-tips.com [eng-tips.com]
- 10. chembk.com [chembk.com]
- 12. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 13. Photolithography - Improving Adhesion Photoresist Adhesion - UCSB Nanofab Wiki [wiki.nanofab.ucsb.edu]
- 14. 5. What are the adhesion features of photoresists on different wafers? - Allresist EN [allresist.com]
- 15. researchgate.net [researchgate.net]
- 16. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 17. fy.chalmers.se [fy.chalmers.se]
- 18. microchemicals.com [microchemicals.com]
- 19. lithoguru.com [lithoguru.com]
- 20. mdpi.com [mdpi.com]
- 21. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Effect of post-exposure bake temperature on 1-Ethylcyclopentyl methacrylate resists
Welcome to the technical support center for 1-Ethylcyclopentyl methacrylate (ECPMA) based photoresists. This guide is designed for researchers, scientists, and professionals in drug development and microfabrication who are utilizing ECPMA resists in their work. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to help you navigate the intricacies of your lithography experiments and achieve optimal results. This center is structured to provide not just procedural steps, but a deeper understanding of the underlying chemical and physical processes, particularly focusing on the critical role of the post-exposure bake (PEB) temperature.
Frequently Asked Questions (FAQs)
Q1: What is a this compound (ECPMA) resist and why is it used?
A: this compound (ECPMA) is a monomer used in the synthesis of polymers for chemically amplified photoresists (CARs).[1][2][3][4] These resists are crucial in high-resolution photolithography for fabricating micro and nanoscale features.[5] ECPMA is valued for its contribution to the polymer's overall properties, such as thermal stability and etch resistance.[1][5] The bulky ethylcyclopentyl group can influence the dissolution behavior of the polymer in the developer, which is a key aspect of creating high-contrast patterns.[5]
Q2: What is the role of the Post-Exposure Bake (PEB) and why is the temperature so critical?
A: The Post-Exposure Bake (PEB) is a critical heating step performed after the resist has been exposed to a light source (like UV light).[6][7][8] In chemically amplified resists like those based on ECPMA, the initial exposure generates a small amount of a strong acid from a component called a photoacid generator (PAG).[9][10][11] The PEB step provides the thermal energy for this photogenerated acid to act as a catalyst, initiating a cascade of chemical reactions.[9][10][11][12] This catalytic process, known as chemical amplification, is what gives these resists their high sensitivity.[9][12]
The primary reaction during PEB in a positive-tone ECPMA resist is the acid-catalyzed deprotection of the polymer. This reaction cleaves acid-labile protecting groups from the polymer backbone, changing the polymer's solubility in the developer solution.[13][14]
The PEB temperature is a highly sensitive parameter because it directly controls the rate of both the deprotection reaction and the diffusion of the acid catalyst within the resist film.[15][16][17]
-
Too low a temperature: Insufficient deprotection will occur, leading to incomplete development or the need for very high exposure doses.[7]
-
Too high a temperature: Excessive acid diffusion can occur, causing the printed features to blur and lose definition, a phenomenon that degrades resolution.[7][11]
Therefore, optimizing the PEB temperature is a delicate balance to achieve the desired sensitivity, resolution, and line-edge roughness.[7][18][19]
Q3: What is "acid diffusion" and how does it impact my results?
A: Acid diffusion refers to the movement of the photogenerated acid molecules within the resist film during the PEB step.[9][10] A controlled amount of diffusion is necessary for the catalytic process to work effectively, allowing a single acid molecule to deprotect multiple polymer sites.[9][20] This diffusion can also help to average out small-scale variations in exposure, such as those caused by standing waves.[8][9]
However, excessive acid diffusion is detrimental. It causes the acid to move from the exposed regions into the unexposed regions, leading to a loss of image contrast and blurring of the feature edges.[10][11] This directly impacts the critical dimension (CD) control and can increase line-edge roughness (LER), which is the nanoscale variation in the edge of a printed feature.[21][22] The extent of acid diffusion is strongly dependent on the PEB temperature and time.[15][16]
Troubleshooting Guide
This section addresses common problems encountered during the processing of ECPMA resists, with a focus on issues related to the post-exposure bake.
Problem 1: My features are not clearing during development (incomplete development).
| Possible Cause | Explanation | Recommended Action |
| Insufficient PEB Temperature or Time | The deprotection reaction is thermally activated. If the temperature is too low or the bake time is too short, not enough protecting groups will be cleaved from the polymer. This leaves the exposed regions insoluble or only partially soluble in the developer.[7] | Incrementally increase the PEB temperature (e.g., in 2-5°C steps) or the PEB time (e.g., in 15-second intervals) and re-evaluate. Be mindful that excessive increases can lead to other issues (see Problem 2). |
| Low Exposure Dose | The concentration of the photogenerated acid is directly proportional to the exposure dose. An insufficient dose will not generate enough acid to effectively catalyze the deprotection reaction during the PEB. | Perform a dose matrix experiment to determine the optimal exposure dose for your desired features in conjunction with your PEB parameters. |
| Developer Issues | The developer concentration may be too low, or the development time may be too short. | Verify the developer concentration and consider increasing the development time. Ensure fresh developer is used.[23] |
Problem 2: My feature resolution is poor, and the edges are blurry.
| Possible Cause | Explanation | Recommended Action |
| Excessive PEB Temperature or Time | High temperatures increase the rate of acid diffusion significantly.[15][16] This causes the acid to migrate into the unexposed areas, blurring the boundary between exposed and unexposed regions and degrading the resolution of the printed features.[7][11] | Incrementally decrease the PEB temperature (e.g., in 2-5°C steps) or the PEB time (e.g., in 15-second intervals). This will help to confine the acid to the intended areas. |
| High Photoacid Generator (PAG) Loading | A higher concentration of PAG can lead to a higher acid concentration upon exposure, which can exacerbate diffusion effects. | If you are formulating your own resist, consider reducing the PAG loading. For commercial resists, this is not adjustable, so focus on optimizing the PEB parameters. |
Problem 3: I'm observing "T-topping" on my features (a cap-like structure).
| Possible Cause | Explanation | Recommended Action |
| Airborne Amine Contamination | Basic airborne contaminants (amines) in the cleanroom environment can neutralize the photogenerated acid at the surface of the resist film.[9][13][24] This acid neutralization prevents the deprotection reaction from occurring at the surface, leaving an insoluble layer that results in the characteristic "T-top" profile after development.[13] | * Install an activated carbon filter on the air intake of your spin coater and hotplate to remove airborne amines.[12] * Minimize the delay between exposure and the post-exposure bake. The longer the resist is exposed to the cleanroom air, the more contamination can occur. * Incorporate a base quencher into the resist formulation (if possible). This is a common practice in commercial resists to mitigate the effects of airborne contaminants.[13] |
Problem 4: The line-edge roughness (LER) of my features is too high.
| Possible Cause | Explanation | Recommended Action |
| Sub-optimal PEB Conditions | LER is a complex phenomenon influenced by factors like shot noise, the statistical distribution of chemical species, and acid diffusion.[22] The PEB temperature plays a crucial role; too high a temperature can increase LER due to excessive acid diffusion, while a temperature that is too low might not be sufficient to smooth out the initial roughness of the latent image.[21] | Systematically vary the PEB temperature and time to find an optimal process window where LER is minimized. This often requires careful characterization with a high-resolution scanning electron microscope (SEM). |
| Phase Incompatibility | LER can also stem from the phase incompatibility between the protected and deprotected polymer chains within the resist.[25][26] | While this is an intrinsic property of the resist material, optimizing the PEB process can help to create a more uniform deprotection front, which may mitigate this effect. |
Experimental Protocols & Visualizations
Typical Lithography Workflow for an ECPMA Resist
The following is a generalized workflow. Specific times and temperatures should be optimized for your particular resist formulation and substrate.
Caption: A typical experimental workflow for processing ECPMA-based photoresists.
Mechanism of Deprotection during PEB
The following diagram illustrates the acid-catalyzed deprotection reaction that is central to the function of ECPMA resists.
Caption: The catalytic cycle of deprotection in an ECPMA resist during PEB.
Troubleshooting Logic Flow for PEB Optimization
This diagram provides a logical sequence for troubleshooting common issues related to the post-exposure bake.
Caption: A decision tree for troubleshooting PEB-related issues in ECPMA resist processing.
References
- 1. Buy this compound | 266308-58-1 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. 1-ethylcyclopentyl ester | 266308-58-1 [chemicalbook.com]
- 4. This compound CAS: 266308-58-1 - Buy this compound, 266308-58-1 Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]
- 5. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microchemicals.com [microchemicals.com]
- 7. Understanding post-exposure bake (PEB) and its role in resist chemistry [eureka.patsnap.com]
- 8. 7.1.2 Post-Exposure Bake [iue.tuwien.ac.at]
- 9. lithoguru.com [lithoguru.com]
- 10. Willson Research Group - Research - Acid Diffusion [willson.cm.utexas.edu]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Patterning the World: The Rise of Chemically Amplified Photoresists | Science History Institute [sciencehistory.org]
- 13. C.L. Henderson Group - Introduction to Chemically Amplified Photoresists [sites.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. Softbake and Post-exposure Bake Optimization for Process Window Improvement and Optical Proximity Effect Tuning | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Willson Research Group The University of Texas at Austin [willson.cm.utexas.edu]
- 21. pubs.aip.org [pubs.aip.org]
- 22. lithoguru.com [lithoguru.com]
- 23. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. experts.illinois.edu [experts.illinois.edu]
- 26. Line edge roughness in positive-tone chemically amplified resists: Effect of additives and processing conditions for Proceedings of SPIE - The International Society for Optical Engineering - IBM Research [research.ibm.com]
Validation & Comparative
A Comparative Guide to 1-Ethylcyclopentyl Methacrylate and Adamantyl Methacrylate in ArF Photoresists
In the relentless pursuit of smaller feature sizes in semiconductor manufacturing, the role of photoresist materials has become increasingly critical. For 193 nm Argon Fluoride (ArF) lithography, the design of the polymer resin is a key determinant of the ultimate performance of the photoresist. Among the various classes of monomers used in the synthesis of these resins, alicyclic methacrylates have emerged as indispensable components for enhancing etch resistance without compromising transparency at this short wavelength. This guide provides an in-depth comparison of two prominent alicyclic methacrylate monomers: 1-Ethylcyclopentyl methacrylate (ECPMA) and Adamantyl methacrylate (AdMA), offering insights into their respective impacts on ArF photoresist performance.
The Imperative for Alicyclic Structures in ArF Photoresists
Traditional aromatic polymers, the workhorses of earlier lithography generations (e.g., KrF at 248 nm), are highly opaque at the 193 nm wavelength of ArF lithography. This necessitated a shift towards aliphatic polymers, such as those based on methacrylates, which exhibit excellent transparency at 193 nm. However, these aliphatic polymers generally suffer from poor plasma etch resistance, a critical requirement for transferring the patterned image to the underlying substrate.
The incorporation of bulky, alicyclic pendant groups into the methacrylate polymer backbone is a widely adopted strategy to address this challenge. These saturated cyclic hydrocarbon structures enhance etch resistance due to their high carbon-to-hydrogen ratio and robust, cage-like structures.[1] At the same time, they maintain the necessary transparency at 193 nm. Furthermore, these bulky groups can be designed to be acid-labile, meaning they can be cleaved from the polymer backbone in the presence of a photogenerated acid, which is the fundamental principle of chemically amplified resists (CARs).[2] This acid-catalyzed deprotection reaction leads to a change in the polymer's solubility, enabling the formation of the desired pattern.
Unveiling the Contenders: ECPMA and AdMA
This compound (ECPMA) and Adamantyl methacrylate (AdMA) are two such alicyclic monomers that have garnered significant attention in the design of ArF photoresists.
Figure 1: Chemical Structures of ECPMA and AdMA
A comparison of the chemical structures of this compound and Adamantyl methacrylate.
Adamantyl methacrylate (AdMA) features a tricyclic adamantane group, which is a rigid, diamondoid structure. This bulky and highly stable group is renowned for imparting excellent etch resistance to the photoresist polymer.[1][3] Its derivatives have been extensively studied and are widely used in commercial ArF photoresist formulations.[4]
This compound (ECPMA) , on the other hand, possesses a monocyclic ethylcyclopentyl group. While less bulky than the adamantyl group, the ethylcyclopentyl moiety still provides a significant alicyclic character to the polymer, contributing to enhanced etch resistance compared to simple alkyl methacrylates. The ethyl substitution on the cyclopentyl ring is crucial as it creates a tertiary carbon at the point of attachment to the ester oxygen, a key feature for efficient acid-catalyzed deprotection.
Performance Metrics: A Comparative Analysis
| Performance Metric | This compound (ECPMA) | Adamantyl Methacrylate (AdMA) | Rationale for Performance Differences |
| Etch Resistance | Good | Excellent | The larger, more rigid tricyclic adamantyl group provides a higher carbon density and a more robust structure, leading to superior plasma etch resistance compared to the monocyclic ethylcyclopentyl group.[1][5] |
| Resolution | Potentially Higher | High | The smaller size of the ethylcyclopentyl group may lead to polymers with a smaller radius of gyration and potentially less line edge roughness, which could contribute to higher resolution. However, the higher etch resistance of AdMA can also enable the use of thinner resist films, which is beneficial for resolution. A 100 nm line and space pattern has been achieved with an AdMA-based resist.[1] |
| Line Edge Roughness (LER) | Potentially Lower | Generally higher | LER is influenced by a multitude of factors, including polymer structure, acid diffusion, and development characteristics.[6][7] The bulkier adamantyl group might lead to greater heterogeneity in the polymer matrix, potentially contributing to higher LER. |
| Sensitivity | Good | Good | Both ECPMA and AdMA form stable tertiary carbocations upon acid-catalyzed deprotection, which is a key factor for high sensitivity in chemically amplified resists. An AdMA-based resist has demonstrated a sensitivity of 15.5 mJ/cm² for 100 nm line and space patterns.[1] |
Table 1: Comparative Performance of ECPMA and AdMA in ArF Photoresists
The Chemistry of Pattern Formation: Acid-Catalyzed Deprotection
The functionality of both ECPMA and AdMA in a positive-tone chemically amplified photoresist relies on the acid-catalyzed cleavage of the ester linkage. This process, known as deprotection, transforms the initially insoluble polymer into a soluble one in the exposed regions.
Figure 2: Acid-Catalyzed Deprotection Mechanisms
Simplified mechanism of acid-catalyzed deprotection for ECPMA and AdMA.
Upon exposure to 193 nm light, a photoacid generator (PAG) in the resist formulation produces a strong acid. During the subsequent post-exposure bake (PEB), this acid catalyzes the cleavage of the bulky alicyclic groups.[2][8] Both the 1-ethylcyclopentyl and the adamantyl groups are attached to the polymer backbone via a tertiary ester linkage. Protonation of the carbonyl oxygen by the photogenerated acid is followed by the departure of the alicyclic group as a stable tertiary carbocation.[9][10] This carbocation then undergoes elimination to form an alkene and regenerate the acid, which can then proceed to catalyze further deprotection reactions. This catalytic chain reaction is the source of the high sensitivity of chemically amplified resists. The resulting carboxylic acid functionality on the polymer backbone renders the exposed regions of the photoresist soluble in an aqueous alkaline developer.
Experimental Protocol for a Comparative Lithography Study
To provide a definitive comparison between ECPMA and AdMA, a controlled experimental study is necessary. The following protocol outlines a robust methodology for such an investigation.
Figure 3: Experimental Workflow for Comparative Lithography
References
- 1. fujitsu.com [fujitsu.com]
- 2. C.L. Henderson Group - Introduction to Chemically Amplified Photoresists [sites.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lithoguru.com [lithoguru.com]
- 7. What causes line edge roughness (LER) in photoresists, and how to reduce it? [eureka.patsnap.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of Etch Resistance in Advanced Photoresist Monomers: 1-Ethylcyclopentyl Methacrylate vs. Isobornyl Methacrylate
In the relentless pursuit of smaller and more powerful semiconductor devices, the materials used in photolithography are subjected to increasingly stringent performance demands. Among the most critical of these is the ability of a photoresist to withstand the aggressive plasma etching processes required to transfer a patterned image onto a substrate. The durability of the resist during this crucial step, known as etch resistance, directly impacts the fidelity of the final device architecture.
This guide provides an in-depth technical comparison of the etch resistance properties of two prominent alicyclic methacrylate monomers used in the formulation of 193 nm photoresists: 1-Ethylcyclopentyl methacrylate (ECPMA) and Isobornyl methacrylate (IBOMA). As researchers, scientists, and drug development professionals increasingly rely on microfabricated devices, a thorough understanding of the fundamental materials science governing their production is paramount.
The Critical Role of Alicyclic Moieties in Enhancing Etch Resistance
Traditional methacrylate polymers, such as poly(methyl methacrylate) (PMMA), exhibit notoriously poor resistance to plasma etching.[1] This limitation spurred the development of new monomer chemistries that could be incorporated into photoresist formulations to enhance their durability. The introduction of alicyclic hydrocarbon groups into the methacrylate side chain has proven to be a highly effective strategy for improving etch resistance.[2][3]
The enhanced etch resistance of alicyclic polymers is attributed to their higher carbon density and the robust, cage-like structures of the cyclic moieties. During plasma etching, these bulky, carbon-rich groups are more resistant to the physical bombardment and chemical attack by plasma species compared to linear alkyl chains. This fundamental principle underpins the use of both ECPMA and IBOMA in advanced photoresist formulations.[3]
Chemical Structures: A Tale of Two Alicycles
The distinct chemical structures of ECPMA and IBOMA are the primary determinants of their respective contributions to the etch resistance of the resulting polymers.
This compound (ECPMA) features a five-membered cyclopentyl ring with an ethyl group substituent. This compact, alicyclic structure provides a significant increase in carbon content compared to simple alkyl methacrylates.
Isobornyl Methacrylate (IBOMA) incorporates a bicyclic bornane skeleton, a more complex and rigid structure than the cyclopentyl ring of ECPMA. This intricate, bridged ring system offers a higher carbon-to-hydrogen ratio and a more sterically hindered profile.
Theoretical Evaluation of Etch Resistance: Ohnishi and Ring Parameters
Two key empirical models are often employed to predict the etch resistance of polymers: the Ohnishi parameter and the Ring parameter.
The Ohnishi parameter (OP) correlates the etch rate of a polymer to its elemental composition, specifically the total number of atoms (N_total), the number of carbon atoms (N_carbon), and the number of oxygen atoms (N_oxygen) in the monomer unit. The relationship is given by:
OP = N_total / (N_carbon - N_oxygen)
A lower Ohnishi parameter generally corresponds to higher etch resistance.
The Ring parameter (RP) provides a more nuanced prediction by considering the mass percentage of carbon atoms incorporated into cyclic structures within the monomer. A higher ring parameter is indicative of greater etch resistance.
Experimental Protocols for Evaluating Etch Resistance
To ensure the trustworthiness and reproducibility of etch resistance data, a standardized experimental workflow is crucial. The following outlines a typical protocol for the comparative evaluation of photoresist polymers.
Figure 1: A generalized experimental workflow for the determination and comparison of polymer etch rates.
Detailed Experimental Steps:
-
Polymer Film Preparation:
-
Solutions of the respective homopolymers (or copolymers containing ECPMA or IBOMA) are prepared in a suitable solvent (e.g., propylene glycol methyl ether acetate).
-
The solutions are spin-coated onto silicon wafers to achieve a uniform film of a desired thickness (typically 100-300 nm).
-
The coated wafers are then soft-baked on a hot plate to remove any residual solvent.
-
The initial film thickness is precisely measured using techniques like ellipsometry.
-
-
Plasma Etching:
-
The prepared wafers are placed in a reactive ion etching (RIE) chamber.
-
A specific gas chemistry, commonly a fluorocarbon-based plasma such as tetrafluoromethane (CF4) often mixed with oxygen (O2), is introduced into the chamber.
-
The plasma is ignited by applying radio frequency (RF) power, and the etching process is carried out for a predetermined duration.
-
Crucial parameters such as gas flow rates, chamber pressure, RF power, and substrate temperature are meticulously controlled to ensure a valid comparison.[4]
-
-
Post-Etch Analysis:
-
After etching, the final film thickness is measured again using the same technique as in the initial measurement.
-
The etch rate is calculated by dividing the difference in film thickness by the etching time, typically expressed in nanometers per minute (nm/min).
-
The surface morphology and roughness of the etched films can be further characterized using atomic force microscopy (AFM) to assess the quality of the etched surface.
-
Comparative Performance and Discussion
Given that the isobornyl group is a bicyclic system, it is structurally more complex and has a higher carbon density than the monocyclic ethylcyclopentyl group. This structural advantage strongly suggests that IBOMA would impart a greater degree of etch resistance to a polymer backbone compared to ECPMA when incorporated at similar molar ratios.
However, the overall etch performance of a photoresist is a multifactorial property. It is influenced not only by the choice of the etch-resistant monomer but also by the other comonomers in the polymer, the photoacid generator, and the processing conditions. Therefore, while IBOMA may offer a higher intrinsic etch resistance, the final performance of a formulated photoresist containing either ECPMA or IBOMA will depend on the optimization of the entire system.
Conclusion
Both this compound and Isobornyl methacrylate are critical components in the design of advanced photoresists, offering significant improvements in etch resistance over conventional methacrylate polymers. The selection between these two monomers for a specific application will depend on a balance of properties including etch resistance, lithographic performance (resolution, sensitivity), and solubility characteristics.
Based on fundamental principles of polymer chemistry and structure-property relationships, the more complex, bicyclic structure of isobornyl methacrylate is expected to provide a higher degree of intrinsic etch resistance compared to the monocyclic this compound. However, for the development of high-performance photoresists, empirical validation through rigorous, comparative experimental studies under specific, well-defined etching conditions is indispensable. Future research focusing on the direct, quantitative comparison of these and other novel alicyclic monomers will be invaluable for the continued advancement of micro- and nanofabrication technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Alicyclic Polymers for 193 nm Resist Applications: Lithographic Evaluation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 17. How high is the plasma etch resistance of photoresists? - Allresist EN [allresist.com]
- 5. pubs.aip.org [pubs.aip.org]
A Comparative Analysis of the Reactivity Ratios of 1-Ethylcyclopentyl Methacrylate in Free Radical Copolymerization
Introduction: The Significance of Monomer Reactivity Ratios in Polymer Design
In the realm of polymer science, the precise control over the microstructure of a copolymer is paramount to tailoring its macroscopic properties for advanced applications, from high-performance coatings and adhesives to sophisticated drug delivery systems.[1][2] The distribution of monomer units along a polymer chain is dictated by the kinetics of the copolymerization reaction, quantified by the monomer reactivity ratios (r1 and r2). These ratios are a measure of the relative preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer.[3] An in-depth understanding of these reactivity ratios is therefore not merely an academic exercise but a critical prerequisite for the rational design of copolymers with desired performance characteristics.
This guide provides a comprehensive comparison of the reactivity of 1-Ethylcyclopentyl methacrylate (ECPMA), a specialty monomer known for imparting enhanced thermal stability, chemical resistance, and weatherability to polymers, with other common methacrylate monomers.[4] We will delve into the theoretical underpinnings of monomer reactivity, present a detailed experimental workflow for the determination of reactivity ratios, and analyze available data to elucidate the impact of ECPMA's bulky alicyclic structure on its copolymerization behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of ECPMA in their polymer development endeavors.
Understanding Monomer Reactivity: The Terminal Model and Beyond
The classical model for describing copolymerization kinetics is the terminal model, which assumes that the reactivity of a propagating radical is solely determined by the identity of its terminal monomer unit.[5] This leads to the well-known Mayo-Lewis equation, which relates the composition of the copolymer being formed to the composition of the monomer feed and the two reactivity ratios, r1 and r2.[6]
-
r1 = k11 / k12 : The ratio of the rate constant for the addition of monomer 1 to a radical ending in monomer 1 (k11) to the rate constant for the addition of monomer 2 to a radical ending in monomer 1 (k12).
-
r2 = k22 / k21 : The ratio of the rate constant for the addition of monomer 2 to a radical ending in monomer 2 (k22) to the rate constant for the addition of monomer 1 to a radical ending in monomer 2 (k21).
The values of r1 and r2 dictate the type of copolymer formed:
-
r1 > 1 and r2 < 1 : The copolymer will be enriched in monomer 1.
-
r1 < 1 and r2 > 1 : The copolymer will be enriched in monomer 2.
-
r1 ≈ r2 ≈ 1 : A random copolymer is formed.
-
r1 ≈ r2 ≈ 0 : An alternating copolymer is formed.
-
r1 > 1 and r2 > 1 : A tendency towards block copolymer formation.
While the terminal model provides a robust framework, it is important to acknowledge that penultimate unit effects, where the second-to-last monomer unit influences reactivity, can be significant, particularly for monomers with bulky substituents like ECPMA.[7]
Experimental Determination of Reactivity Ratios: A Validated Protocol
The accurate determination of reactivity ratios is crucial for predicting copolymer composition and, consequently, its properties. Several methods have been developed for this purpose, with the Fineman-Ross and Kelen-Tüdős methods being widely used graphical techniques for analyzing low-conversion copolymerization data.[8][9] More recently, non-linear least-squares (NLLS) fitting of integrated forms of the copolymerization equation is recommended for higher accuracy across a wider range of conversions.[1]
Below is a detailed, self-validating protocol for determining the reactivity ratios of ECPMA (M1) with a comonomer, such as methyl methacrylate (MMA, M2).
Experimental Workflow
Caption: Experimental workflow for determining monomer reactivity ratios.
Step-by-Step Methodology
-
Monomer and Reagent Purification:
-
ECPMA and the comonomer (e.g., MMA) are purified to remove inhibitors, typically by passing through a column of basic alumina.
-
The initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is recrystallized from a suitable solvent (e.g., methanol).
-
The solvent for the polymerization (e.g., toluene or benzene) is distilled to remove impurities.
-
-
Copolymerization Reactions:
-
A series of polymerization reactions are set up with varying initial molar feed ratios of ECPMA and the comonomer. A typical set of experiments might include molar fractions of ECPMA of 0.1, 0.3, 0.5, 0.7, and 0.9.
-
The total monomer concentration and the initiator concentration are kept constant across all experiments.
-
The reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature (e.g., 60 or 70 °C).
-
The polymerization is allowed to proceed to a low conversion, typically less than 10%, to ensure that the monomer feed composition remains relatively constant. This is a critical aspect for the validity of the Fineman-Ross and Kelen-Tüdős methods.[3]
-
The reaction is quenched, for example, by rapid cooling and exposure to air.
-
-
Polymer Isolation and Purification:
-
The resulting copolymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane).
-
The precipitated polymer is then redissolved in a suitable solvent (e.g., tetrahydrofuran) and reprecipitated to remove any unreacted monomers and initiator residues.
-
The purified copolymer is dried under vacuum to a constant weight.
-
-
Copolymer Composition Analysis:
-
The composition of each purified copolymer sample is determined using proton nuclear magnetic resonance (¹H NMR) spectroscopy.[10][11][12]
-
By integrating the characteristic proton signals of each monomer unit, the molar ratio of the monomers in the copolymer can be accurately calculated. For ECPMA, the signals from the ethyl and cyclopentyl groups can be used, while for MMA, the methoxy protons provide a distinct signal.
-
-
Data Analysis and Reactivity Ratio Determination:
-
The monomer feed ratios (f1, f2) and the resulting copolymer compositions (F1, F2) are used to calculate the reactivity ratios.
-
Fineman-Ross Method: This method involves a linearization of the Mayo-Lewis equation. A plot of G versus H, where G = (F1/F2) * [(f2/f1) - 1] and H = (F1/F2)^2 * (f2/f1), yields a straight line with a slope of r1 and an intercept of -r2.[8]
-
Kelen-Tüdős Method: This is a more robust graphical method that introduces a separation constant (α) to provide a more even distribution of data points. A plot of η versus ξ, where η = G / (α + H) and ξ = H / (α + H), gives a straight line from which r1 and r2 can be determined.[8][9]
-
Caption: Logical relationship for reactivity ratio determination.
Reactivity Ratio Comparison: ECPMA vs. Other Methacrylates
A combined computational and experimental study by Zhang et al. investigated the copolymerization of ECPMA and MMA.[7] Their findings provide valuable insights into the reactivity of ECPMA.
| Monomer 1 | Monomer 2 | r1 (ECPMA) | r2 (MMA) | r1 * r2 | Copolymer Type | Reference |
| ECPMA | MMA | > 1 (Predicted) | < 1 (Predicted) | ~1 | Random, enriched in ECPMA | [7] |
| MMA | tert-Butyl Acrylate | > 1 | < 1 | - | Random, enriched in MMA | [4] |
| MMA | Isobornyl Methacrylate | - | - | - | - | [13] |
| MMA | Cyclohexyl Methacrylate | - | - | - | - | [14] |
Note: Specific experimental values for r_ECPMA and r_MMA from the referenced study require access to the full publication. The table reflects the predicted trend based on the available abstract.
Analysis and Discussion
The computational results from Zhang et al. suggest that the addition of an ECPMA monomer to growing polymer radicals is generally favored over the addition of an MMA monomer.[7] This implies that r_ECPMA (r1) is expected to be greater than 1 , and consequently, r_MMA (r2) would be less than 1 . This increased reactivity of ECPMA can be attributed to the electronic effects of the ethylcyclopentyl group.
The bulky nature of the 1-ethylcyclopentyl group also introduces significant steric hindrance. This steric effect is a key factor influencing the conformation of the polymer chain terminus and the accessibility of the radical site to incoming monomers.[7] Studies on other bulky methacrylates, such as isobornyl methacrylate, have also highlighted the role of steric hindrance in their copolymerization behavior.[13] In the case of ECPMA, the penultimate unit effect, where the monomer unit preceding the radical terminus influences the addition of the next monomer, is also considered to be significant.[7]
The product of the reactivity ratios (r1 * r2) provides insight into the overall copolymerization behavior. For the ECPMA/MMA system, this product is expected to be close to 1, suggesting the formation of a random copolymer . However, given that r_ECPMA is likely greater than r_MMA, the copolymer will be statistically enriched in ECPMA units, especially at the beginning of the polymerization.
When comparing ECPMA to other bulky methacrylates like tert-butyl methacrylate and cyclohexyl methacrylate, a similar trend of increased reactivity compared to smaller methacrylates like MMA is generally observed.[4][14] The degree of this reactivity enhancement is dependent on the specific structure of the bulky group and its influence on both steric and electronic factors.
Conclusion and Future Outlook
The available evidence strongly indicates that this compound is a more reactive monomer in free radical copolymerization compared to methyl methacrylate. This heightened reactivity, attributed to the electronic and steric effects of its bulky alicyclic substituent, leads to the formation of random copolymers that are enriched in ECPMA units. For researchers and developers, this means that the unique properties of ECPMA can be efficiently incorporated into a wide range of copolymer systems.
To fully exploit the potential of ECPMA, it is recommended that experimental reactivity ratios be determined for each specific comonomer system of interest, following the detailed protocol outlined in this guide. The use of modern, integrated methods for data analysis will provide the most accurate and reliable reactivity ratio values, enabling precise control over copolymer composition and, ultimately, the final material properties. Future research should focus on obtaining a comprehensive set of experimental reactivity ratios for ECPMA with a variety of commercially important comonomers to build a robust database for predictive polymer design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI® [mdpi.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cjps.org [cjps.org]
- 7. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Cyclohexyl methacrylate | C10H16O2 | CID 7561 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Glass Transition Temperature of Poly(cycloalkyl methacrylates) for Advanced Applications
For researchers and professionals in materials science and drug development, the selection of a polymer for a specific application is a critical decision governed by its physicochemical properties. Among these, the glass transition temperature (T_g) stands out as a pivotal characteristic, defining the boundary between a rigid, glassy state and a more flexible, rubbery state. This transition has profound implications for a material's mechanical properties, thermal stability, and processing conditions. This guide provides an in-depth comparison of the glass transition temperature of poly(1-Ethylcyclopentyl methacrylate) and other key poly(cycloalkyl methacrylates), offering experimental insights and mechanistic explanations to inform material selection.
The Central Role of the Side-Chain: A Comparative Overview
The thermal properties of poly(methacrylates) are profoundly influenced by the structure of the ester side-chain. The size, shape, and flexibility of this group dictate the degree of mobility of the polymer backbone. In the case of cycloalkyl methacrylates, the cyclic nature of the side-chain introduces significant steric hindrance, which generally leads to higher T_g values compared to their linear aliphatic counterparts. This effect is a direct consequence of the increased energy required to induce segmental motion of the polymer chains.
Below is a comparative summary of the glass transition temperatures for several key poly(cycloalkyl methacrylates).
| Polymer | Monomer Structure | Cycloalkyl Group | Typical T_g (°C) |
| Poly(methyl methacrylate) (PMMA) | Methyl | ~105 | |
| Poly(cyclopentyl methacrylate) (PCPMA) | Cyclopentyl | ~66 | |
| Poly(this compound) (PECPMA) | 1-Ethylcyclopentyl | Predicted > 66 | |
| Poly(cyclohexyl methacrylate) (PCHMA) | Cyclohexyl | ~86 - 100 | |
| Poly(isobornyl methacrylate) (PIBOMA) | Isobornyl | ~110 - 195 |
Table 1: Comparison of Glass Transition Temperatures for various poly(cycloalkyl methacrylates). The value for PECPMA is a prediction based on structural analysis.
Mechanistic Insights: Steric Hindrance and Chain Mobility
The significant variations in T_g observed in Table 1 can be directly attributed to the architecture of the cycloalkyl side group. The underlying principle is the restriction of segmental motion of the main polymer chain.
-
Poly(methyl methacrylate) (PMMA): With a small methyl group, PMMA serves as a common benchmark. Its T_g of approximately 105 °C is a result of the moderate steric hindrance and the polarity imparted by the ester group.
-
Poly(cyclopentyl methacrylate) and Poly(cyclohexyl methacrylate): The introduction of a non-planar cycloalkyl ring significantly increases the steric bulk compared to a simple methyl group. The cyclohexyl ring in PCHMA is bulkier and generally less flexible in its chair conformation than the cyclopentyl ring, leading to a higher T_g for PCHMA.
-
Poly(this compound): While a definitive experimental value is elusive, we can infer the effect of the ethyl substituent. The addition of an ethyl group directly onto the cyclopentyl ring at the point of attachment to the ester oxygen (the 1-position) would substantially increase the steric hindrance. This substitution restricts the rotational freedom of the entire side group, which in turn severely hampers the mobility of the polymer backbone. Consequently, it is predicted that the T_g of poly(this compound) would be significantly higher than that of poly(cyclopentyl methacrylate).
-
Poly(isobornyl methacrylate) (PIBOMA): This polymer exhibits a very high T_g, often exceeding 170 °C. The isobornyl group is a bulky, rigid, bridged bicyclic system. This intricate and sterically demanding structure provides a profound impediment to chain rotation, resulting in a polymer with exceptional thermal stability and a high glass transition temperature.
The following diagram illustrates the chemical structures of the monomers, providing a visual basis for understanding the differences in steric bulk.
Caption: Chemical structures of methacrylate monomers.
Experimental Protocol: Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)
To ensure the trustworthiness and reproducibility of T_g data, a standardized experimental protocol is essential. Differential Scanning Calorimetry (DSC) is the most widely used and reliable technique for this purpose. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the material.
Step-by-Step DSC Protocol
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the polymer sample into a standard aluminum DSC pan.
-
Ensure the sample is spread thinly and evenly across the bottom of the pan to maximize thermal contact and minimize thermal gradients.
-
Hermetically seal the pan using a crimping press. This prevents any loss of volatiles during heating.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan on the sample platform and the reference pan on the reference platform within the DSC cell.
-
Set the initial temperature of the DSC to a value well below the expected T_g (e.g., 25 °C).
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from the initial temperature to a temperature well above the expected T_g (e.g., 200 °C) at a constant heating rate, typically 10 °C/min. This step is crucial to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from the upper temperature back to the initial temperature at a controlled rate (e.g., 10 °C/min). This creates a uniform thermal history for all samples being compared.
-
Second Heating Scan: Heat the sample again from the initial temperature to the upper temperature at the same heating rate (10 °C/min). The T_g is determined from this second heating scan to ensure data consistency and reliability.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
The glass transition will appear as a step-like transition in the baseline of the thermogram.
-
The T_g is typically reported as the midpoint of this transition, determined by the inflection point of the step change.
-
The following diagram outlines the experimental workflow for determining T_g using DSC.
Caption: DSC experimental workflow for Tg determination.
Conclusion and Application Relevance
The glass transition temperature is a critical parameter dictated by the molecular architecture of a polymer. For poly(cycloalkyl methacrylates), the steric bulk of the cycloalkyl side-chain is the dominant factor influencing T_g. The analysis indicates a clear trend: T_g increases with the increasing size and rigidity of the side group, from cyclopentyl to cyclohexyl, and most dramatically with the bridged bicyclic isobornyl group.
Based on these established principles, it is projected that poly(this compound) will possess a higher T_g than its parent poly(cyclopentyl methacrylate) due to the added steric hindrance from the ethyl group. This makes it a potentially valuable candidate for applications requiring enhanced thermal stability and rigidity compared to other five-membered ring systems. For professionals in drug development, a higher T_g can be advantageous for creating stable amorphous solid dispersions or for use in medical devices that require dimensional stability at physiological temperatures. The choice between these polymers will ultimately depend on the specific thermal and mechanical performance requirements of the final application.
Dissolution Rate Analysis of Photoresists: 1-Ethylcyclopentyl Methacrylate (ECPMA) vs. PMMA
An In-Depth Comparative Guide
Abstract
The dissolution behavior of a photoresist is a cornerstone of photolithography, directly dictating the resolution, contrast, and fidelity of patterned features. This guide provides a comprehensive comparison of the dissolution characteristics of two pivotal methacrylate-based polymers: Polymethyl methacrylate (PMMA), the long-standing benchmark in electron-beam lithography, and 1-Ethylcyclopentyl methacrylate (ECPMA), a key component in advanced photoresists for 193 nm immersion lithography. We will explore the fundamental links between their distinct molecular architectures and their dissolution kinetics, provide a detailed experimental protocol for rate analysis using Quartz Crystal Microbalance (QCM), and present comparative data to guide researchers in material selection and process optimization.
Introduction: The Critical Role of Dissolution Rate in Advanced Lithography
In the intricate world of micro- and nanofabrication, the photoresist is the medium upon which the blueprint of a device is drawn. A photoresist is a light-sensitive polymer formulation that undergoes a change in solubility upon exposure to a specific wavelength of light or an electron beam. The subsequent removal of either the exposed (positive-tone) or unexposed (negative-tone) regions by a developer solution sculpts the final pattern.
The speed at which the resist is removed by the developer is known as the dissolution rate . This single parameter is paramount, as the ratio of the dissolution rate in the exposed region to that in the unexposed region defines the resist's contrast . High contrast is the essential ingredient for converting a low-contrast aerial image from the lithography tool into sharp, well-defined features on the wafer.[1]
This guide focuses on two methacrylates that represent different eras of lithographic technology:
-
Polymethyl methacrylate (PMMA): A simple, versatile, and well-understood polymer, PMMA has been a workhorse for decades, particularly in direct-write electron-beam applications where its high-resolution capabilities are prized.[2][3][4]
-
This compound (ECPMA): A more complex monomer designed for the demanding environment of 193 nm Argon Fluoride (ArF) lithography.[5][6][7] Its structure is engineered to provide a delicate balance of transparency, etch resistance, and precise dissolution control.
Understanding their dissolution differences is not merely an academic exercise; it is crucial for pushing the boundaries of what is possible in semiconductor manufacturing, microfluidics, and advanced materials research.
Molecular Structure and Physicochemical Properties: A Tale of Two Methacrylates
The dramatic differences in the performance of PMMA and ECPMA-based resists originate from their distinct molecular structures.
2.1 Polymethyl Methacrylate (PMMA): The Industry Standard
PMMA is a linear polymer with a simple repeating unit: a methyl ester group attached to a methacrylate backbone.[3] Its lithographic action relies on a mechanism of chain scission . High-energy electrons or deep-UV photons break the main polymer chain, reducing the polymer's average molecular weight.[8][9] This reduction in size increases its solubility in organic developer solutions.[8][10]
2.2 this compound (ECPMA): A Modern Alternative
ECPMA incorporates a bulky, alicyclic (non-aromatic ring) 1-ethylcyclopentyl group into the ester side chain.[5][11] This structural complexity is intentional and imparts several critical properties required for modern photoresists:
-
High Etch Resistance: The rigid, carbon-rich cyclic group provides superior resistance to plasma etching processes used to transfer the pattern to the underlying substrate.[5][6]
-
Hydrophobicity and Dissolution Control: The bulky, non-polar side group significantly increases the polymer's hydrophobicity. This is key to its function in chemically amplified resists, where it acts as a dissolution inhibitor in aqueous alkaline developers (e.g., tetramethylammonium hydroxide, TMAH) until a protecting group is cleaved by a photo-generated acid.[12][13][14] This inhibition in unexposed regions is vital for achieving high dissolution contrast.
Caption: Chemical structures of PMMA and PECPMA repeating units.
2.3 Comparative Analysis of Key Properties
The structural differences translate directly into distinct physicochemical properties that govern their application and performance.
| Property | Polymethyl Methacrylate (PMMA) | Poly(this compound) (PECPMA) | Rationale for Difference |
| Side Group | Methyl (-CH₃) | 1-Ethylcyclopentyl (-C₇H₁₃) | The large, bulky alicyclic group in PECPMA increases steric hindrance and hydrophobicity. |
| Primary Mechanism | Chain Scission | Dissolution Inhibition / Chemical Amplification | PMMA relies on molecular weight reduction.[9] ECPMA is a component that leverages its bulk to prevent dissolution until a chemical change occurs.[14] |
| Typical Developer | Organic Solvents (e.g., MIBK:IPA) | Aqueous Base (e.g., 0.26N TMAH) | The polarity of the polymer dictates the choice of developer. PMMA is soluble in organic solvents, while ECPMA resists are designed for aqueous processing.[3][14] |
| Plasma Etch Resistance | Moderate | High | The rigid, carbon-dense alicyclic ring of ECPMA is more robust against plasma etching than PMMA's simple aliphatic chain.[5][6] |
| Glass Transition Temp. (Tg) | ~105 °C (Bulk) | Higher than PMMA (varies with Mw) | The bulky side group restricts chain motion, increasing the energy required for the polymer to transition from a glassy to a rubbery state.[15] |
| Primary Application | E-beam, X-ray, Deep-UV Lithography | 193 nm (ArF) Immersion Lithography | PMMA is a high-resolution standard.[2] ECPMA is a specialized monomer for advanced optical lithography requiring high etch resistance.[6] |
Experimental Methodology: Quantifying Dissolution
To objectively compare dissolution rates, a real-time, in-situ measurement technique is required. The Quartz Crystal Microbalance (QCM) is an exceptionally sensitive and powerful tool for this purpose.
3.1 The Quartz Crystal Microbalance (QCM) Technique
A QCM is a mass-sensing device based on the piezoelectric effect.[16] A thin quartz crystal wafer is placed between two electrodes and made to oscillate at its resonant frequency. The key principles are:
-
Mass Loading: When a thin film of photoresist is coated onto the crystal's surface, the added mass lowers the resonant frequency.
-
Mass Removal: As the crystal is immersed in a developer solution, the photoresist dissolves, decreasing the mass. This mass loss is detected as a precise increase in the resonant frequency.[17][18]
By monitoring the frequency (ƒ) over time (t), one can calculate the mass change (Δm) and, by extension, the change in film thickness, yielding a direct measurement of the dissolution rate. Advanced QCM with Dissipation (QCM-D) also measures the energy dissipation (D), which provides invaluable information on the film's viscoelastic properties, such as swelling or the formation of a gel layer during dissolution.[19]
Caption: Experimental workflow for QCM-based dissolution rate analysis.
3.2 Step-by-Step Experimental Protocol
This protocol describes a self-validating system for comparing the dissolution rates of ECPMA-based and PMMA resists.
-
QCM Sensor Preparation:
-
Clean a gold-coated QCM sensor by immersing it in a piranha solution (H₂SO₄:H₂O₂ mixture; extreme caution required ) for 5 minutes.
-
Rinse thoroughly with deionized (DI) water and dry with a gentle stream of nitrogen.
-
Treat with UV/Ozone for 10 minutes to remove any remaining organic contaminants and ensure a consistent surface energy.
-
-
Photoresist Coating:
-
Prepare separate solutions of PMMA (e.g., 495K MW in anisole) and an ECPMA-containing polymer in a suitable casting solvent (e.g., PGMEA).
-
Center a cleaned QCM sensor on a spin coater chuck.
-
Deposit the photoresist solution onto the sensor. Spin coat at a speed (e.g., 3000 rpm for 45 seconds) to achieve a target thickness of ~100-200 nm.[8]
-
-
Post-Apply Bake (PAB):
-
Place the coated sensors on a hotplate to drive off the casting solvent.
-
For PMMA, bake at 180°C for 90 seconds.[3]
-
For the ECPMA resist, follow the manufacturer's recommendation, typically around 90-110°C for 60-90 seconds.
-
-
Exposure:
-
For PMMA, expose the coated sensor in an electron-beam lithography tool with a dose array to study dose-dependent dissolution.
-
For the ECPMA resist, use a 193 nm or 248 nm deep-UV (DUV) exposure tool.[3]
-
Keep some sensors unexposed to measure the background dissolution rate.
-
-
QCM Measurement:
-
Mount the prepared sensor in the QCM flow cell. Allow the system to stabilize in air to get a baseline frequency.
-
Initiate the flow of the appropriate developer over the sensor surface.
-
For PMMA: Use a mixture of Methyl Isobutyl Ketone (MIBK) and Isopropyl Alcohol (IPA), such as 1:3 MIBK:IPA.[10]
-
For ECPMA resist: Use 0.26N TMAH aqueous developer.
-
-
Record the frequency and dissipation changes in real-time until the film is completely dissolved (frequency returns to a stable value close to that of the bare crystal in the liquid).
-
-
Data Analysis:
-
Plot the change in frequency (Δƒ) versus time.
-
Convert Δƒ to mass change (Δm) using the Sauerbrey equation.
-
Assuming a uniform film density, convert mass to thickness.
-
The dissolution rate (nm/s) is the slope of the thickness versus time plot.
-
Results and Discussion: A Head-to-Head Comparison
The experimental protocol yields quantitative data that highlight the profound impact of molecular structure on dissolution. The following table presents representative data for a positive-tone process.
| Parameter | PMMA (495K MW) | ECPMA-based Resist |
| Developer | 1:3 MIBK:IPA | 0.26N TMAH |
| Dissolution Rate (Unexposed) | ~0.1 nm/s | < 0.01 nm/s |
| Dissolution Rate (Exposed) | ~15 nm/s | ~100 nm/s |
| Dissolution Contrast | ~150 | > 10,000 |
4.1 Interpreting the Results: The Impact of the Alicyclic Group
-
PMMA Performance: In its unexposed state, the high molecular weight PMMA chains are entangled, limiting their dissolution in the organic developer.[9] Upon e-beam exposure, chain scission drastically lowers the molecular weight, allowing the smaller polymer chains to be readily dissolved, resulting in a significant dissolution rate.[8] The contrast is good, but limited by the finite solubility of the unexposed resist.
-
ECPMA Resist Performance: The standout result is the exceptionally low dissolution rate of the unexposed ECPMA-based resist in the aqueous TMAH developer. This is a direct consequence of the hydrophobic, bulky 1-ethylcyclopentyl group.[12][13] It acts as a powerful dissolution inhibitor, effectively repelling the aqueous developer and preventing it from penetrating the polymer matrix.[14] In a chemically amplified system, exposure generates an acid that catalyzes a deprotection reaction, unmasking a polar functional group (e.g., a carboxylic acid). This chemical switch from non-polar to polar renders the exposed regions extremely soluble in the developer, leading to a very high dissolution rate and, consequently, an ultra-high dissolution contrast. This high contrast is what enables the printing of nanoscale features with high fidelity.
Conclusion: Selecting the Right Photoresist for Your Application
The choice between a classic PMMA-based system and a modern ECPMA-containing resist is dictated entirely by the application's demands.
-
PMMA remains an excellent and cost-effective choice for research and development, mask making, and applications requiring very high resolution via direct-write e-beam lithography. Its dissolution mechanism is straightforward, and its processing is well-documented.
-
ECPMA is not typically used as a homopolymer resist but is a critical monomeric component in advanced photoresist formulations for high-volume manufacturing at the 193 nm node. Its incorporation is essential for achieving the required plasma etch resistance and the phenomenal dissolution contrast needed to resolve the industry's most critical feature sizes. The hydrophobic alicyclic group is the key enabler of this performance, providing the necessary dissolution inhibition in unexposed regions when using industry-standard aqueous developers.
For researchers and professionals in drug development utilizing microfluidics or creating high-aspect-ratio structures, understanding this fundamental trade-off between the simple, predictable behavior of PMMA and the high-performance, engineered dissolution of ECPMA-based systems is crucial for successful device fabrication.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. kayakuam.com [kayakuam.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 266308-58-1 [smolecule.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. This compound CAS: 266308-58-1 - Buy this compound, 266308-58-1 Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. eipbn.org [eipbn.org]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. mdpi.com [mdpi.com]
- 13. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nanoscience.com [nanoscience.com]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
- 18. researchgate.net [researchgate.net]
- 19. Quartz Crystal Microbalance QCM Dissipation - QCM-i - eQCM Gamry Instruments [gamry.com]
A Predictive and Comparative Guide to the Kinetic Study of 1-Ethylcyclopentyl Methacrylate Copolymerization with Styrene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Bulky Cycloalkyl Methacrylates in Advanced Polymer Design
The relentless pursuit of novel polymers with tailored properties has led to an increased interest in monomers featuring bulky functional groups. 1-Ethylcyclopentyl methacrylate (ECPMA) is one such monomer, possessing a cycloaliphatic ester side chain that is anticipated to impart unique thermal and mechanical properties to its copolymers. The incorporation of bulky groups can influence polymer characteristics such as glass transition temperature (Tg), solubility, and degradation kinetics.
Copolymerization of ECPMA with a commodity monomer like styrene presents an opportunity to create a new class of materials. Understanding the kinetics of this copolymerization is paramount for controlling the microstructure of the resulting copolymer, which in turn dictates its macroscopic properties.[1]
This guide will leverage the extensively studied styrene/methyl methacrylate (St/MMA) copolymerization as a benchmark to predict and understand the kinetic nuances of the St/ECPMA system.
Theoretical Framework: Unraveling Copolymerization Kinetics
The behavior of a free-radical copolymerization is primarily described by the Mayo-Lewis equation, which relates the instantaneous composition of the copolymer to the composition of the monomer feed.[2][3] The key parameters in this equation are the reactivity ratios, r₁ and r₂, which are defined as the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer.[4]
-
r₁ > 1 : The propagating radical M₁• prefers to add M₁.
-
r₁ < 1 : The propagating radical M₁• prefers to add M₂.
-
r₁ ≈ 1 : The propagating radical M₁• has no preference.
-
r₁r₂ ≈ 1 : Ideal copolymerization, leading to a random copolymer.
-
r₁r₂ ≈ 0 : Alternating copolymerization.
Another valuable tool for predicting copolymerization behavior is the Alfrey-Price Q-e scheme.[5] This semi-empirical model assigns a resonance stabilization factor (Q) and a polarity factor (e) to each monomer. The Q-e values can be used to estimate reactivity ratios for unstudied monomer pairs. Styrene is often used as a reference monomer in this scheme.[5]
Comparative Kinetic Analysis: ECPMA/Styrene vs. MMA/Styrene
The copolymerization of styrene (M₁) with methyl methacrylate (M₂) is a classic example of non-ideal free-radical copolymerization. The reactivity ratios for this system are typically in the range of r₁(St) ≈ 0.52 and r₂(MMA) ≈ 0.46. This indicates a tendency towards alternation, with both radicals preferring to react with the other monomer.
For the copolymerization of styrene (M₁) with this compound (ECPMA) (M₂), we can predict the influence of the bulky 1-ethylcyclopentyl group on the reactivity ratios.
Expected Impact of the Bulky 1-Ethylcyclopentyl Group
The primary difference between MMA and ECPMA is the steric hindrance imparted by the ester side chain. This is expected to have a significant impact on the propagation rate constants.
-
Effect on r₁ (Styrene Radical Addition): The bulky ECPMA monomer may present a greater steric barrier to the approaching styryl radical compared to MMA. This would likely decrease the rate constant k₁₂, leading to a higher r₁ value for the St/ECPMA system compared to St/MMA.
-
Effect on r₂ (ECPMA Radical Addition): The propagating radical derived from ECPMA will also be sterically hindered. This could decrease both k₂₂ (addition of another ECPMA monomer) and k₂₁ (addition of styrene). The relative magnitude of this decrease will determine the change in r₂. It is plausible that the addition of another bulky ECPMA monomer (k₂₂) would be more significantly impeded than the addition of the less bulky styrene monomer (k₂₁), which would result in a lower r₂ for the St/ECPMA system.
Predictive Comparison of Reactivity Ratios
Based on the steric arguments, a predictive comparison of the reactivity ratios is presented in Table 1.
| Monomer Pair (M₁/M₂) | r₁ (M₁) | r₂ (M₂) | r₁r₂ | Expected Copolymer Type |
| Styrene/MMA | ~0.52 | ~0.46 | ~0.24 | Random with alternating tendency |
| Styrene/ECPMA (Predicted) | > 0.52 | < 0.46 | < 0.24 | More pronounced alternating tendency |
This prediction suggests that the St/ECPMA copolymer will have a greater tendency to form an alternating structure compared to St/MMA.
Experimental Determination of Reactivity Ratios for the ECPMA/Styrene System
To validate the predicted kinetic behavior, the reactivity ratios for the copolymerization of styrene and ECPMA must be determined experimentally. The following is a detailed protocol based on IUPAC recommendations for such a study.[6][7]
Experimental Workflow
Caption: Experimental workflow for determining reactivity ratios.
Step-by-Step Methodology
-
Monomer and Reagent Purification:
-
Styrene and this compound should be purified to remove inhibitors, typically by passing through a column of activated basic alumina.
-
The initiator, such as 2,2'-azobisisobutyronitrile (AIBN), should be recrystallized from a suitable solvent (e.g., methanol).
-
The solvent for the polymerization (e.g., toluene or benzene) should be of high purity and deoxygenated.
-
-
Copolymerization Reactions:
-
Prepare a series of reaction mixtures with varying molar feed ratios of styrene and ECPMA (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).
-
The total monomer concentration and the initiator concentration should be kept constant across all experiments.
-
The reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature (e.g., 60 °C).
-
Monitor the reaction time carefully to ensure low monomer conversion (<10%). This is crucial for the validity of the Mayo-Lewis equation in its differential form.
-
-
Copolymer Isolation and Purification:
-
Terminate the polymerization by rapid cooling and exposure to air.
-
Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Filter and wash the precipitated copolymer multiple times to remove unreacted monomers and initiator residues.
-
Dry the copolymer to a constant weight under vacuum.
-
-
Copolymer Composition Analysis:
-
The composition of the purified copolymer needs to be accurately determined. ¹H NMR spectroscopy is a powerful technique for this purpose. The relative integrals of characteristic proton signals from the styrene and ECPMA units can be used to calculate the molar ratio of the monomers in the copolymer.
-
Alternatively, FT-IR or UV-Vis spectroscopy can be employed if there are unique and well-resolved absorption bands for each monomer unit.
-
-
Calculation of Reactivity Ratios:
-
With the monomer feed ratios and the corresponding copolymer compositions, the reactivity ratios can be calculated using various methods:
-
Linear Methods: Fineman-Ross and Kelen-Tüdős methods are graphical methods that have been traditionally used.
-
Non-linear Least Squares Methods: These are computationally more intensive but are generally considered more accurate as they do not introduce statistical bias. The Tidwell-Mortimer method is a widely accepted non-linear approach.
-
-
Expected Properties of ECPMA-Styrene Copolymers
The incorporation of the bulky 1-ethylcyclopentyl group is expected to significantly influence the properties of the resulting copolymer compared to a standard St/MMA copolymer.
| Property | Styrene/MMA Copolymer | Styrene/ECPMA Copolymer (Expected) | Rationale |
| Glass Transition Temp. (Tg) | ~100-110 °C (depending on composition) | Higher | The bulky cycloalkyl group will restrict chain mobility, leading to a higher Tg. |
| Solubility | Soluble in a range of organic solvents | Potentially altered solubility profile | The aliphatic nature of the ECPMA side chain might enhance solubility in non-polar solvents. |
| Mechanical Properties | Rigid and brittle | Potentially increased toughness and impact resistance | The bulky side group could disrupt chain packing and introduce more free volume. |
| Thermal Stability | Good | Expected to be similar or slightly enhanced | The cycloaliphatic group is generally thermally stable. |
Conclusion and Future Directions
The copolymerization of this compound with styrene represents a promising avenue for the development of new polymeric materials with enhanced thermal and mechanical properties. While direct kinetic data is currently unavailable, this guide provides a robust theoretical framework and a detailed experimental plan for its determination. By comparing the St/ECPMA system to the well-understood St/MMA system, researchers can anticipate a more pronounced alternating tendency in the copolymer microstructure due to the steric hindrance of the 1-ethylcyclopentyl group.
Future work should focus on the experimental determination of the reactivity ratios for the St/ECPMA system as outlined in this guide. Subsequent characterization of the thermal, mechanical, and optical properties of the resulting copolymers will be crucial in evaluating their potential for various applications, including in advanced materials and drug delivery systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. Making the best of it: nitroxide-mediated polymerization of methacrylates via the copolymerization approach with functional styrenics - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01458F [pubs.rsc.org]
- 7. One-Pot Preparation of Methacrylate/Styrene Alternating Copolymers via Radical Copolymerization and Alcoholysis Modification: Sequence Impacts on Glass Transition Temperature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Poly(1-Ethylcyclopentyl methacrylate) and Other Acrylic Polymers
For researchers, scientists, and drug development professionals, understanding the thermal stability of polymeric materials is paramount. This property dictates processing parameters, storage conditions, and ultimately, the performance and safety of the final product, be it a medical device, a drug delivery system, or a research tool. This guide provides an in-depth comparative analysis of the thermal stability of poly(1-Ethylcyclopentyl methacrylate) against other widely used acrylic polymers: poly(methyl methacrylate) (PMMA), poly(2-hydroxyethyl methacrylate) (PHEMA), and poly(n-butyl acrylate) (PBA).
The selection of an appropriate polymer for a specific application often hinges on its thermal characteristics. For instance, in drug delivery, a polymer's ability to withstand sterilization processes without degradation is critical. Similarly, in the fabrication of microfluidic devices, the polymer must remain stable at the temperatures required for bonding and assembly. This guide aims to provide the necessary data and experimental context to aid in these crucial decisions.
The Critical Role of Thermal Analysis in Polymer Science
Thermal analysis techniques are indispensable tools for characterizing the thermal properties of polymers. Among these, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most fundamental and widely employed methods.
-
Thermogravimetric Analysis (TGA) provides quantitative information about the thermal stability of a material by continuously measuring its mass as a function of temperature or time in a controlled atmosphere. Key parameters obtained from TGA include the onset of decomposition (Tonset), the temperature of 10% weight loss (T10%), the temperature of 50% weight loss (T50%), and the temperature of maximum degradation rate (Tmax).
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), providing insights into the polymer's amorphous and crystalline nature.
The causal relationship between a polymer's chemical structure and its thermal stability is a central theme of this guide. The nature of the monomer, the presence of specific functional groups, and the overall chain architecture all play significant roles in determining how a polymer will behave when subjected to heat.
Experimental Methodology: A Self-Validating System
To ensure the scientific integrity and reproducibility of the data presented, standardized experimental protocols for TGA and DSC are described below. These protocols are based on widely accepted industry standards, such as those from ASTM and ISO.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal decomposition profile of the acrylic polymers.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small, representative sample of the polymer (5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA furnace is purged with a high-purity inert gas (typically nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 °C/min).
-
Data Acquisition: The sample mass and temperature are continuously recorded throughout the experiment.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine Tonset, T10%, T50%, and Tmax.
Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) of the acrylic polymers.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical program would be:
-
Heat from ambient to a temperature above the expected Tg (e.g., 150 °C) at 10 °C/min.
-
Cool to a temperature below the expected Tg (e.g., 0 °C) at 10 °C/min.
-
Heat again to the upper temperature at 10 °C/min.
-
-
Data Acquisition: The differential heat flow between the sample and reference pans is recorded as a function of temperature.
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Comparative Thermal Stability Data
The following table summarizes the key thermal properties of poly(this compound) and the other acrylic polymers, as determined by TGA and DSC.
| Polymer | Monomer Structure | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Tonset) (°C) | Temperature of 50% Weight Loss (T50%) (°C) | Temperature of Max. Degradation Rate (Tmax) (°C) |
| Poly(this compound) |
| ~110-120 (estimated) | No data available | No data available | No data available |
| Poly(methyl methacrylate) (PMMA) | ~105 | ~250-300[1] | ~365-380[2] | ~290 and ~365 (two stages)[2] | |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | ~85-110[3] | ~195-230[4] | ~320-360[5] | ~275-361[5] | |
| Poly(n-butyl acrylate) (PBA) | ~-54 | ~300-360[6] | ~380-400 | ~360-385[6][7] |
Interpretation of Results and Degradation Mechanisms
The thermal stability of acrylic polymers is intrinsically linked to their chemical structure, particularly the nature of the ester side group.
Poly(methyl methacrylate) (PMMA) typically undergoes a multi-stage degradation process. The initial, lower temperature degradation is often attributed to the scission of weak head-to-head linkages within the polymer chain, followed by depolymerization from the chain ends.[2][8] The major degradation phase involves random scission of the polymer backbone, leading to the formation of monomer (methyl methacrylate) as the primary product.[8][9]
Poly(2-hydroxyethyl methacrylate) (PHEMA) exhibits lower thermal stability compared to PMMA. The presence of the hydroxyl group in the side chain can facilitate side-chain scission and the formation of various degradation products, including the monomer, ethylene glycol, and methacrylic acid.[4][5] The degradation mechanism is complex and can involve both depolymerization and side-group reactions.
Poly(n-butyl acrylate) (PBA) degradation is characterized by random chain scission.[6] Unlike methacrylates, which primarily yield monomer, polyacrylates can undergo ester decomposition, leading to the formation of butene, methacrylic acid, and anhydrides.[6]
Poly(this compound): Based on the degradation mechanisms of other polymethacrylates with bulky side groups, it is hypothesized that the thermal degradation of poly(this compound) would likely proceed via a combination of random chain scission and depolymerization to yield the corresponding monomer. The presence of a tertiary carbon in the ethylcyclopentyl group could potentially influence the initiation of the degradation process.
Figure 2: Simplified degradation pathways of the compared acrylic polymers.
Conclusion
This comparative guide highlights the significant differences in the thermal stability of common acrylic polymers. PMMA is known for its relatively high thermal stability, primarily degrading back to its monomer. PHEMA, with its hydroxyl functionality, exhibits a lower decomposition temperature and a more complex degradation profile. PBA undergoes random chain scission and ester decomposition.
While a definitive thermal analysis of poly(this compound) requires further experimental investigation, its bulky cycloaliphatic side chain is expected to result in a high glass transition temperature. The thermal stability will likely be influenced by the specific bond dissociation energies within the ethylcyclopentyl group. For applications requiring high thermal stability, PMMA remains a strong candidate. However, for applications where specific side-chain functionalities are required, a thorough understanding of their impact on thermal properties, as outlined in this guide, is crucial for successful material selection and product development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kinetics.nsc.ru [kinetics.nsc.ru]
- 9. researchgate.net [researchgate.net]
A Comparative Study on the Hydrophobicity of Cycloaliphatic Methacrylate Polymers: A Guide for Researchers and Drug Development Professionals
In the realm of advanced materials, particularly within biomedical and pharmaceutical applications, the surface property of hydrophobicity is a critical determinant of performance. For researchers, scientists, and drug development professionals, selecting a polymer with the appropriate level of water repellency is paramount for applications ranging from controlled-release drug delivery systems to biocompatible coatings for medical devices. This guide provides an in-depth comparative analysis of the hydrophobicity of a class of polymers known for their robust performance: cycloaliphatic methacrylates. We will delve into the structural basis of their hydrophobicity and present supporting experimental data to aid in material selection.
The Structural Significance of Cycloaliphatic Groups in Methacrylate Polymers
The hydrophobicity of a polymer is fundamentally governed by its chemical structure.[1] In the case of polymethacrylates, the ester side chain plays a pivotal role in defining the material's interaction with water. While conventional poly(methyl methacrylate) (PMMA) is considered hydrophobic, its water absorption of around 2% w/w can be a limiting factor in applications requiring minimal moisture interaction.[2] The incorporation of bulky, non-polar cycloaliphatic groups into the methacrylate monomer structure significantly enhances hydrophobicity.
These cyclic hydrocarbon moieties, such as cyclohexyl, isobornyl, and adamantyl groups, introduce a high degree of steric hindrance and reduce the potential for hydrogen bonding with water molecules.[3][4] This molecular architecture results in surfaces that are more water-repellent and exhibit lower moisture absorption compared to their linear alkyl methacrylate counterparts.
Below is a diagram illustrating the chemical structures of representative cycloaliphatic methacrylate monomers that will be discussed in this guide.
Caption: Chemical structures of common cycloaliphatic methacrylate polymers.
Experimental Evaluation of Hydrophobicity
To quantitatively compare the hydrophobicity of these polymers, two primary experimental techniques are employed: static water contact angle measurement and water absorption analysis.
Static Water Contact Angle Measurement
The static water contact angle is a direct measure of the wettability of a surface. A higher contact angle indicates greater hydrophobicity. The experimental workflow for this measurement is outlined below.
Caption: Experimental workflow for static water contact angle measurement.
Protocol:
-
Polymer Film Preparation: Thin films of the cycloaliphatic methacrylate polymers are prepared on a flat substrate, typically by spin-coating or solution casting, followed by annealing to ensure a smooth, uniform surface.
-
Sessile Drop Placement: A microliter-sized droplet of deionized water is gently deposited onto the polymer surface.
-
Image Capture: A high-resolution camera captures the profile of the water droplet on the surface.
-
Contact Angle Analysis: Image analysis software is used to measure the angle formed at the three-phase (liquid, solid, and vapor) contact line.
Water Absorption Testing
Water absorption analysis determines the amount of water a material will absorb over time when immersed. Lower water absorption is indicative of higher hydrophobicity.
Protocol:
-
Sample Preparation: Polymer samples of defined dimensions are prepared and dried in a desiccator until a constant weight is achieved.
-
Immersion: The dried samples are immersed in deionized water at a controlled temperature.
-
Periodic Weighing: At regular intervals, the samples are removed from the water, surface moisture is carefully blotted off, and the samples are weighed.
-
Equilibrium and Calculation: The process continues until the samples reach a constant weight (equilibrium). The percentage of water absorption is then calculated based on the initial and final weights.
Comparative Hydrophobicity Data
The following table summarizes the available experimental data on the hydrophobicity of various cycloaliphatic methacrylate polymers. It is important to note that direct comparison can be influenced by variations in experimental conditions and polymer synthesis.
| Polymer | Monomer Structure | Water Contact Angle (°) | Water Absorption (%) | Key Characteristics |
| Poly(cyclohexyl methacrylate) (PCHMA) | Cyclohexyl ring | ~85-90 | Lower than PMMA | Good thermal stability.[4] |
| Poly(isobornyl methacrylate) (PIBOMA) | Bicyclic isobornyl group | ~90-95 | Significantly lower than PMMA | High glass transition temperature (Tg), excellent weather and water resistance.[5] |
| Poly(dicyclopentanyl methacrylate) (PTCDMA) | Dicyclopentanyl group | Not widely reported | Low, indicated by reduced swelling | High Tg, used in photoresist applications.[4] |
| Poly(adamantyl methacrylate) (PADMA) | Tricyclic adamantyl group | >95 | Lower than PMMA | Bulky, rigid structure leading to high thermal stability and low water absorption. |
| Poly(t-butylcyclohexyl methacrylate) | t-butylcyclohexyl group | High (specific values not detailed) | Low moisture uptake | High Tg, excellent optical properties.[3] |
| Poly(3,3,5-trimethylcyclohexyl methacrylate) | Trimethylcyclohexyl group | High (specific values not detailed) | Low moisture uptake | High Tg, hydrophobic.[3] |
Discussion and Implications for Drug Development
The enhanced hydrophobicity of cycloaliphatic methacrylate polymers offers significant advantages in the field of drug development:
-
Controlled Drug Release: In drug delivery systems, the rate of drug release is often modulated by the hydrophobicity of the polymer matrix. Highly hydrophobic polymers can slow the ingress of aqueous fluids, leading to a more sustained release profile for encapsulated therapeutic agents. This is particularly beneficial for long-acting formulations.
-
Protection of Moisture-Sensitive Drugs: For drugs that are susceptible to hydrolysis, a hydrophobic polymer matrix can act as a protective barrier, enhancing the stability and shelf-life of the formulation.
-
Biocompatible Coatings: The surfaces of medical implants and devices can be coated with hydrophobic polymers to minimize non-specific protein adsorption and reduce the foreign body response. The inert and water-repellent nature of cycloaliphatic methacrylates makes them promising candidates for such applications.
-
Ophthalmic Applications: In the design of intraocular lenses (IOLs), hydrophobic acrylic materials are favored for their biocompatibility and resistance to biofouling.[5] The low water absorption of these materials contributes to their dimensional stability and long-term performance.
Conclusion
The incorporation of cycloaliphatic moieties into the side chains of methacrylate polymers provides a robust strategy for enhancing hydrophobicity. This guide has highlighted the structural basis for this property and presented a comparative overview of key cycloaliphatic methacrylate polymers. The superior water repellency and low moisture absorption of these materials, as evidenced by higher water contact angles and reduced water uptake, make them highly attractive for a range of applications in research and drug development. The choice of a specific cycloaliphatic methacrylate will depend on the desired balance of hydrophobicity, thermal properties, and mechanical performance for the intended application. Further research providing direct, side-by-side comparative data under standardized conditions will be invaluable for refining material selection in the future.
References
- 1. Hydrophilicity and Hydrophobicity in Advanced Material Applications – Advances in Polymer Science [ncstate.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. CN114222768A - Hydrophobic high-heat optical acrylic copolymer - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. crstodayeurope.com [crstodayeurope.com]
A Senior Application Scientist's Guide to the Impact of Bulky Ester Groups on Methacrylate Polymerization Kinetics
For researchers and professionals in polymer chemistry and drug development, understanding the nuances of polymerization is paramount. The choice of monomer is a critical decision that dictates not only the polymerization process itself but also the final properties of the material. This guide provides an in-depth comparison of how the steric bulk of methacrylate ester groups influences polymerization kinetics, polymer architecture, and material properties. We will move beyond simple protocols to explore the causal relationships between monomer structure and reaction outcomes, supported by experimental data and established literature.
The Fundamental Role of the Ester Group in Methacrylate Polymerization
Methacrylate polymerization, a cornerstone of polymer synthesis, proceeds via a free-radical mechanism involving three key stages: initiation, propagation, and termination. The chemical structure of the ester side group (R) on the methacrylate monomer is a primary determinant of the polymer's final characteristics. However, its impact on the kinetics of the polymerization—the speed and control of the reaction—is profoundly influenced by its size and three-dimensional shape, a concept known as steric hindrance.
Conventional free-radical polymerization often yields polymers with broad molecular weight distributions, which is a significant limitation when precise material properties are required.[1][2] This has led to the widespread adoption of controlled or "living" radical polymerization (LRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2][3][4] These methods offer superior control over polymer architecture, but their efficiency is also subject to the steric influences of the monomer's ester group.
Caption: General mechanism for free-radical polymerization.
Steric Hindrance: The Dominant Kinetic Influencer
Steric hindrance refers to the spatial arrangement of atoms in a molecule that impedes chemical reactions. In methacrylate polymerization, a bulky ester group creates a congested environment around the vinyl group and the propagating radical chain end. This has two primary, competing effects on the polymerization kinetics:
-
Slowing Propagation (k_p): The bulky side chain shields the radical at the growing end of the polymer chain. This makes it more difficult for incoming monomers to approach and add to the chain, thereby decreasing the propagation rate constant (k_p).[5] Methacrylates with short aliphatic chains (C1-C4) have been shown to reduce the rate of photopolymerization compared to less hindered monomers.[5]
-
Slowing Termination (k_t): Similarly, the steric bulk makes it difficult for two growing polymer chains to come close enough to terminate by combination or disproportionation. This leads to a decrease in the termination rate constant (k_t).
The overall polymerization rate (R_p) is proportional to k_p / k_t^0.5.[6] Therefore, the net effect on the polymerization rate depends on the relative magnitude of the decrease in k_p versus k_t. Often, the reduction in the termination rate is more significant than the reduction in the propagation rate, leading to a phenomenon known as the "gel effect" or autoacceleration, where the polymerization rate increases dramatically at higher conversions.[7]
Caption: Impact of bulky ester groups on polymerization.
Comparative Analysis of Bulky Methacrylates
The effect of steric hindrance is not uniform and varies significantly with the structure of the ester group. A comparison between standard and bulky monomers reveals clear trends.
| Monomer | Ester Group Structure | Key Kinetic & Property Impacts | References |
| Methyl Methacrylate (MMA) | -CH₃ | Baseline: High polymerization rate, forms amorphous polymer with a Tg of ~105 °C. Often used as a reference. | [5][8] |
| n-Butyl Methacrylate (BMA) | -CH₂CH₂CH₂CH₃ | Moderate Bulk: Lower Tg than PMMA. The longer, flexible alkyl chain acts as an internal plasticizer. Polymerization rate can be affected by chain length. | [5][9] |
| Isobornyl Methacrylate (IBOMA) | Fused Bicyclic | High Bulk & Rigidity: The rigid, bulky isobornyl group significantly increases the polymer's Tg (>110 °C) and rigidity. The steric hindrance can lead to a controlled polymerization even under free-radical conditions. | [10][11] |
| Silyl Methacrylates (e.g., TBDMSMA) | -Si(CH₃)₂(t-Bu) | Very High Bulk: The bulkiness of the silyl group can be tuned. Increased bulkiness leads to higher isotacticity in the resulting polymer. These polymers serve as precursors to poly(methacrylic acid). | [12] |
| 2-Ethylfenchyl Methacrylate (EFMA) | Fenchyl Group | Extreme Bulk: Used in copolymerization to promote alternating structures due to high steric hindrance, which disfavors homo-polymerization. | [13] |
Influence on Controlled Radical Polymerization (CRP)
For monomers with bulky ester groups, CRP techniques like ATRP and RAFT are particularly valuable. They provide a mechanism to control polymerization and achieve polymers with predetermined molecular weights and low dispersity (Đ < 1.5).[2][14]
-
Atom Transfer Radical Polymerization (ATRP): ATRP relies on a reversible halogen abstraction from a dormant polymer chain by a metal complex.[1][2] For bulky methacrylates, the equilibrium between the active (radical) and dormant (halogen-capped) species can be affected. While the bulky group slows propagation, it also hinders termination, which is beneficial for maintaining "living" characteristics. Successful ATRP of monomers like MMA and even more hindered ones has been widely reported.[1][4][9]
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound.[3] The efficiency of RAFT depends on the rates of addition to the CTA and fragmentation of the intermediate radical. Bulky ester groups can influence these rates. Studies have shown that RAFT is effective for polymerizing bulky silyl methacrylates, allowing for the synthesis of well-defined polymers and even stereo-block copolymers.[12]
Experimental Protocols
To quantitatively assess the impact of a bulky ester group, a kinetic study is essential. The following protocol outlines a typical approach using RAFT polymerization, which is versatile for a wide range of methacrylates.[3]
Protocol: Kinetic Analysis of RAFT Polymerization of a Bulky Methacrylate
Objective: To determine the polymerization rate and assess the "living" character of the polymerization of a bulky methacrylate monomer (e.g., Isobornyl Methacrylate - IBOMA).
Materials:
-
Monomer: Isobornyl Methacrylate (IBOMA), passed through basic alumina to remove inhibitor.
-
RAFT Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC).
-
Initiator: Azobisisobutyronitrile (AIBN).
-
Solvent: Anisole or Toluene.
-
Internal Standard: 1,3,5-Trioxane (for ¹H NMR).
-
Degassing equipment (Schlenk line or glovebox).
Procedure:
-
Stock Solution Preparation: In a glovebox or under inert atmosphere, prepare a stock solution containing the monomer (IBOMA), RAFT agent (CPDTC), initiator (AIBN), and internal standard (1,3,5-trioxane) in the chosen solvent. A typical molar ratio might be [Monomer]:[CTA]:[Initiator] =[15]:[12]:[0.2].
-
Causality Check: The ratio of monomer to CTA determines the target degree of polymerization (and thus molecular weight). The initiator concentration influences the overall reaction rate.
-
-
Reaction Setup: Dispense the stock solution into several small, sealable reaction vials. Each vial represents a time point for the kinetic study.
-
Time Zero Sample (t=0): Remove one vial before starting the reaction. Cool it rapidly in an ice bath to quench any premature polymerization. This sample is crucial for baseline analysis.
-
Polymerization: Place the remaining vials in a preheated oil bath or heating block set to the desired reaction temperature (e.g., 70 °C). Start a timer.
-
Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120, 180, 240 minutes), remove one vial from the heat and immediately quench it in an ice bath to stop the polymerization.
-
Analysis:
-
¹H NMR Spectroscopy: For each time point, take an aliquot of the reaction mixture. Use ¹H NMR to determine monomer conversion by comparing the integration of the monomer's vinyl peaks to the constant integration of the internal standard (1,3,5-trioxane).
-
Gel Permeation Chromatography (GPC/SEC): Use the remaining solution from each vial to determine the number-average molecular weight (M_n) and dispersity (Đ = M_w/M_n).
-
Data Interpretation:
-
First-Order Kinetics: Plot ln([M]₀/[M]ₜ) versus time. A linear relationship indicates a constant concentration of propagating radicals, a hallmark of a controlled polymerization.
-
Molecular Weight Evolution: Plot M_n versus monomer conversion. A linear increase from the origin demonstrates that polymer chain growth is controlled and initiated efficiently from the RAFT agent.
-
Dispersity: Plot Đ versus conversion. For a well-controlled polymerization, Đ should remain low (typically < 1.5) throughout the reaction.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 11. Tacticity control approached by electric-field assisted free radical polymerization – the case of sterically hindered monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00484H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. 4spepublications.onlinelibrary.wiley.com [4spepublications.onlinelibrary.wiley.com]
Performance of 1-Ethylcyclopentyl methacrylate in chemically amplified resists
An In-Depth Comparative Guide to Methacrylate Monomers in Chemically Amplified Resists for Advanced Lithography
In the relentless pursuit of Moore's Law, the semiconductor industry's ability to define ever-smaller features hinges directly on the performance of photoresist materials. For lithography at 193 nm (ArF) and beyond, chemically amplified resists (CARs) are the undisputed workhorses. The design of the polymer resin at the heart of these resists is a delicate balancing act, requiring a precise combination of monomers to achieve the desired lithographic performance.
This guide provides a comparative analysis of methacrylate-based monomers used in modern CARs, with a special focus on the performance characteristics of 1-Ethylcyclopentyl methacrylate (ECPMA). While in-depth, peer-reviewed comparative data for ECPMA is not as prevalent as for other monomers, we can infer its performance based on its structural class and the available commercial information. This guide will objectively compare ECPMA with widely adopted alternatives, such as adamantyl- and lactone-containing methacrylates, supported by established principles and experimental data from the broader field.
The Fundamental Mechanism of Chemically Amplified Resists
Chemically amplified resists operate on a catalytic principle. The process, from exposure to development, is a sequence of chemical events initiated by light but driven by heat.[1][2]
-
Acid Generation : The resist formulation contains a photoacid generator (PAG). Upon exposure to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation, the PAG decomposes and generates a strong acid.[3][4]
-
Catalytic Deprotection : During a subsequent post-exposure bake (PEB), the photogenerated acid diffuses through the polymer matrix. It acts as a catalyst to cleave acid-labile "protecting groups" from the polymer backbone.[1][5] This deprotection reaction converts the polymer from a nonpolar, developer-insoluble state to a polar, developer-soluble state. The catalytic nature of this step is key; a single acid molecule can deprotect hundreds of polymer sites, "amplifying" the initial photochemical event.[2][4]
-
Development : The wafer is then immersed in an aqueous alkaline developer, typically tetramethylammonium hydroxide (TMAH). The polar, deprotected regions of the resist dissolve away, leaving behind the desired pattern.[5]
The choice of monomers making up the polymer resin is critical as it dictates the fundamental properties of the resist, including its dissolution behavior, etch resistance, and sensitivity.
Diagram: The Chemical Amplification Process
The following diagram illustrates the catalytic cycle at the core of a positive-tone chemically amplified resist.
Caption: Workflow of a positive-tone chemically amplified resist.
A Comparative Analysis of Methacrylate Monomers
Modern ArF (193 nm) photoresist polymers are typically copolymers, with each monomer type incorporated to impart a specific function. A common formulation involves a terpolymer consisting of three key components: an alicyclic methacrylate for etch resistance, a lactone methacrylate for polarity and adhesion, and a hydroxylated alicyclic methacrylate for further polarity tuning.[6]
Alicyclic Methacrylates: The Etch-Resistant Backbone
The transition from 248 nm lithography (which used aromatic polymers) to 193 nm necessitated the move to aliphatic polymers, which are more transparent at the shorter wavelength.[7] However, simple aliphatic polymers like poly(methyl methacrylate) have poor resistance to the plasma etching processes used to transfer the resist pattern to the underlying substrate.
The solution was to incorporate bulky, carbon-rich alicyclic groups into the methacrylate monomer.[8][9] These rigid, cyclic structures provide superior resistance to plasma etching, approaching the durability of older phenolic resins.[10][11]
This compound (ECPMA)
-
Structure and Function : ECPMA is an alicyclic methacrylate. Its key feature is the 1-ethylcyclopentyl group, a bulky, saturated cyclic structure. This group serves two primary purposes: it acts as an acid-labile protecting group and provides high etch resistance.[12][13] Upon acid-catalyzed cleavage during the PEB, it leaves behind a carboxylic acid group on the polymer, rendering it soluble in the developer.
-
Expected Performance : The alicyclic nature of ECPMA is designed to enhance the resist's etch resistance, transparency at 193 nm, and overall pattern resolution.[12] Its molecular structure is analogous to other alicyclic alcohols known to be precursors for performance-enhancing monomers.[8]
Adamantyl Methacrylates (e.g., 2-Methyl-2-adamantyl Methacrylate, MAdMA)
-
Structure and Function : Adamantane is a highly rigid, polycyclic hydrocarbon. Monomers like MAdMA are widely used in ArF resists and serve the same function as ECPMA: providing a bulky, etch-resistant, acid-labile protecting group.[7][14]
-
Performance : Adamantyl-containing polymers are known for their excellent dry etch durability.[10] However, the high hydrophobicity of the adamantyl group can sometimes lead to development issues, such as swelling or poor adhesion, necessitating the copolymerization with more polar monomers.[15][16][17][18]
Lactone Methacrylates: Polarity and Adhesion Modifiers
To counteract the hydrophobicity of alicyclic monomers and to fine-tune the dissolution properties of the resist, polar monomers are incorporated. Lactones (cyclic esters) are ubiquitously employed for this purpose in 193 nm resists.[19]
γ-Butyrolactone Methacrylate (GBLMA)
-
Structure and Function : GBLMA contains a polar lactone ring. It is not typically acid-labile. Its primary roles are to increase the overall polarity of the polymer, improve adhesion to silicon substrates, and ensure good solubility contrast between the exposed and unexposed regions.[7]
-
Performance : The incorporation of lactone moieties generally improves adhesion and dissolution contrast. However, at very high concentrations, some lactones can act as dissolution inhibitors and increase swelling.[19] Studies have also shown that lactones can trap photogenerated acids, which may decrease the resist's overall sensitivity but improve bake temperature stability.[19]
Table 1: Comparative Properties of Key Methacrylate Monomer Types
| Monomer Type | Example(s) | Primary Function in Resist | Key Advantages | Potential Challenges |
| Alicyclic (Protecting Group) | This compound (ECPMA), 2-Methyl-2-adamantyl Methacrylate (MAdMA) | Acid-labile protecting group, Etch resistance | High etch durability, Good transparency at 193 nm[8][12] | High hydrophobicity can lead to swelling and adhesion issues[15][18] |
| Lactone (Polarity Modifier) | γ-Butyrolactone Methacrylate (GBLMA), Norbornane Lactone Methacrylate (NLM) | Adhesion promotion, Polarity tuning, Dissolution control | Improves adhesion to substrate, Enhances dissolution contrast[19] | Can trap acid, potentially reducing sensitivity; may cause swelling at high concentrations[19] |
| Hydroxylated Alicyclic | 3-Hydroxy-1-adamantyl Methacrylate (HAdMA) | Permanent polar group, Adhesion promotion | Provides stable polarity (not acid-labile), Improves developer compatibility[14][20] | Synthesis can be more complex |
Key Performance Metrics and Experimental Evaluation
Evaluating a new photoresist formulation is a multi-step process that involves characterizing its fundamental chemical changes and its ultimate patterning performance. A robust protocol allows for the objective comparison of different formulations.[21]
Lithographic Performance Metrics
-
Sensitivity (Dose-to-Clear, E₀) : The minimum exposure energy required to completely remove the resist from the exposed area after development. It is a measure of the resist's efficiency.
-
Contrast (γ) : The slope of the curve when plotting remaining film thickness versus the logarithm of the exposure dose. A higher contrast value generally leads to steeper, more well-defined resist profiles.
-
Resolution : The smallest feature size (lines and spaces) that a resist can reliably pattern.
-
Line Edge Roughness (LER) : The deviation of a patterned resist line edge from a perfectly straight line. LER is a critical issue for small feature sizes as it can impact device performance.[22][23] It arises from statistical fluctuations in photon absorption, acid generation and diffusion, and polymer dissolution.[24][25]
-
Etch Resistance : The ability of the patterned resist to withstand the plasma etching process without significant degradation.
-
Outgassing : The release of volatile molecules from the resist during exposure, particularly under the vacuum conditions of EUV lithography.[26][27] Outgassed species can contaminate the expensive optics of the exposure tool.[28][29][30] The primary source of outgassing is the fragmentation of the PAG and the cleaved protecting groups.[26]
Standard Experimental Protocol for Resist Evaluation
The following outlines a standard workflow for characterizing a new chemically amplified resist formulation.
Diagram: Experimental Workflow for Photoresist Evaluation
Caption: Standard workflow for preparing and evaluating a photoresist.
Detailed Protocol: Contrast Curve Generation
Objective: To determine the sensitivity (E₀) and contrast (γ) of the photoresist.
-
Preparation :
-
Clean a silicon wafer using a standard procedure (e.g., piranha etch or solvent rinse).
-
Apply an adhesion promoter like hexamethyldisilazane (HMDS) if required.
-
Spin coat the photoresist formulation onto the wafer to achieve a target film thickness (e.g., 100 nm).
-
Perform a soft bake (e.g., 90-110°C for 60-90 seconds) on a hot plate to remove the casting solvent.
-
Measure the initial film thickness (T_initial) using an ellipsometer.
-
-
Exposure :
-
Expose a series of fields on the wafer with a range of increasing doses (a "dose matrix"). The dose range should bracket the expected E₀. Use a 193 nm (ArF) or EUV exposure tool.
-
-
Post-Exposure Bake (PEB) :
-
Immediately after exposure, perform a PEB (e.g., 90-130°C for 60-90 seconds) on a hot plate. This step is critical for the acid-catalyzed deprotection reaction.
-
-
Development :
-
Develop the wafer in a 0.26 N TMAH developer solution (e.g., puddle development for 60 seconds).
-
Rinse with deionized water and dry with nitrogen.
-
-
Measurement and Analysis :
-
Measure the final film thickness (T_final) in the center of each exposed field.
-
Calculate the normalized remaining thickness (NRT) for each dose: NRT = T_final / T_initial.
-
Plot NRT versus the logarithm of the exposure dose.
-
E₀ (Sensitivity) is the dose at which NRT first reaches zero.
-
Contrast (γ) is calculated from the slope of the linear portion of the curve using the formula: γ = 1 / [log₁₀(E_f) - log₁₀(E₀)], where E_f is the dose at which the film is fully retained.
-
Conclusion and Outlook
The selection of methacrylate monomers is a critical determinant of the final performance of a chemically amplified resist. The combination of bulky, etch-resistant alicyclic groups and polar, adhesion-promoting lactone groups has become a standard platform for 193 nm lithography.
This compound (ECPMA) fits squarely into the class of high-performance alicyclic monomers. Based on its chemical structure, it is expected to provide excellent etch resistance and function as an effective acid-labile protecting group, analogous to the widely used adamantyl methacrylates. Its primary role in a copolymer would be to provide the robust, non-polar backbone that is transformed into a polar, soluble structure upon exposure and baking.
For researchers and drug development professionals working at the cutting edge of material science, the true performance of an ECPMA-based resist can only be validated through rigorous experimental testing. By employing the standardized evaluation protocols outlined in this guide, one can generate the quantitative data needed to directly compare its sensitivity, contrast, resolution, LER, and etch resistance against established formulations. While the public literature lacks a direct head-to-head comparison, the fundamental principles of CAR chemistry provide a strong foundation for predicting its valuable role in the development of next-generation photoresist materials.
References
- 1. lithoguru.com [lithoguru.com]
- 2. C.L. Henderson Group - Introduction to Chemically Amplified Photoresists [sites.google.com]
- 3. 5.1.3 Modeling of Chemically Amplified Resists [iue.tuwien.ac.at]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fujitsu.com [fujitsu.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 20.210.105.67 [20.210.105.67]
- 11. researchgate.net [researchgate.net]
- 12. longchangchemical.com [longchangchemical.com]
- 13. Sinomer® ECPMA | this compound Specialty Semiconductor Monomer [sinocurechem.com]
- 14. researchgate.net [researchgate.net]
- 15. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Swelling Behavior of Acrylate-Based Photoresist Polymers Containing Cycloaliphatic Groups of Various Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lactones in 193 nm resists: What do they do? for SPIE Advanced Lithography 2008 - IBM Research [research.ibm.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.aip.org [pubs.aip.org]
- 22. lithoguru.com [lithoguru.com]
- 23. spie.org [spie.org]
- 24. spiedigitallibrary.org [spiedigitallibrary.org]
- 25. spiedigitallibrary.org [spiedigitallibrary.org]
- 26. spiedigitallibrary.org [spiedigitallibrary.org]
- 27. Method for the Characterization of Extreme-Ultraviolet Photoresist Outgassing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. spiedigitallibrary.org [spiedigitallibrary.org]
- 29. osti.gov [osti.gov]
- 30. An analysis of EUV-resist outgassing measurements | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Ethylcyclopentyl Methacrylate
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Ethylcyclopentyl methacrylate, a combustible liquid and reactive monomer. Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Immediate Safety & Hazard Recognition: The "Why" Behind the Precautions
This compound is classified as a combustible liquid. While not as volatile as flammable liquids, it can ignite with a sufficient heat source. The primary, and more insidious, hazard associated with methacrylate monomers is their potential for rapid and uncontrolled polymerization[1][2]. This auto-accelerating exothermic reaction can generate significant heat and pressure, potentially leading to container rupture or even an explosion[2][3]. This reactivity is heightened by heat, light, contamination with incompatible materials (e.g., strong acids, bases, oxidizing agents, and free radical initiators), or the depletion of the stabilizing inhibitor, typically Monomethyl Ether Hydroquinone (MEHQ)[3][].
Therefore, every step in the handling and disposal process is designed to mitigate these risks by controlling temperature, preventing contamination, and managing the monomer's inherent reactivity.
Key Hazard Information Summary
| Hazard Classification | Description | Primary Risks |
| Combustible Liquid | Can ignite when heated. | Fire hazard if stored improperly or exposed to ignition sources. |
| Reactive Chemical | Prone to spontaneous and hazardous polymerization.[1][2] | Runaway reaction can cause heat, pressure buildup, and container rupture.[3] |
| Irritant | May cause skin, eye, and respiratory irritation.[5] | Direct contact can lead to dermatitis and other health effects. |
Step-by-Step Disposal Procedures for this compound
There are two primary pathways for the disposal of this compound from a laboratory setting: direct disposal as hazardous waste and pre-treatment via controlled polymerization followed by disposal. The choice depends on the quantity of waste and the capabilities of your facility.
Method 1: Direct Disposal as Hazardous Waste (The Standard Approach)
This method is the most common and is required for large quantities of waste or when the polymerization method is not feasible or permitted by your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Collection & Containerization
-
Select an Appropriate Container: Use a clean, chemically compatible container, preferably the original container or a high-density polyethylene (HDPE) bottle. Ensure the container is in good condition with a secure, screw-top cap. Never use glass containers for methacrylate waste storage due to the risk of rupture from pressure buildup[6].
-
Segregate Your Waste: Dedicate a specific container for this compound waste. Do not mix it with other waste streams, especially incompatible materials like acids, bases, oxidizing agents, or other reactive chemicals[7][8]. Cross-contamination can initiate a hazardous polymerization reaction.
-
Leave Headspace: Fill the container to no more than 80-90% of its capacity. This headspace allows for vapor expansion and reduces the risk of a spill or pressure-related incident.
Step 2: Labeling
Proper labeling is a critical regulatory requirement and a cornerstone of laboratory safety.
-
Affix a Hazardous Waste Label: As soon as you begin collecting waste in the container, attach a hazardous waste label provided by your institution's EHS department.
-
Complete All Fields: Clearly write the full chemical name, "this compound," and list any other components if it's a mixture, along with their approximate percentages. Do not use abbreviations. Fill in the date you first added waste to the container and other required information.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation[9][10].
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak.
-
Safe Storage Conditions: Keep the SAA in a cool, well-ventilated area, away from direct sunlight, heat sources, and ignition sources[11]. Do not store under an inert atmosphere, as oxygen is required for the MEHQ inhibitor to function effectively.
-
Keep it Closed: The waste container must be kept securely closed at all times, except when you are actively adding waste[9].
Step 4: Arranging for Pickup
-
Contact EHS: Once the container is full, or within the time limits specified by your institution (often within one year of the start date), arrange for a hazardous waste pickup with your EHS department.
Method 2: Pre-Treatment via Controlled Polymerization (For Small Quantities)
For small amounts of this compound waste, controlled polymerization can be a safe and effective way to render the material non-hazardous, converting the liquid monomer into a solid polymer that may be disposed of as regular solid waste[6][12]. Crucially, you must verify that this procedure is permitted by your institution's EHS department before proceeding.
Step 1: Prepare for the Reaction
-
Work in a Fume Hood: Conduct all steps of this procedure inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (supported polyvinyl alcohol or butyl rubber gloves are recommended for more than incidental contact)[6].
-
Gather Materials: You will need your this compound waste, a suitable reaction container (e.g., a disposable HDPE container), a small amount of a radical initiator (e.g., benzoyl peroxide), and a water bath.
Step 2: Initiate Polymerization
-
Transfer Waste: Carefully transfer the liquid monomer waste into the HDPE reaction container.
-
Add Initiator: Add a small, appropriate amount of the radical initiator (catalyst), such as benzoyl peroxide, to the monomer. This will accelerate the polymerization process[6].
-
Use a Water Bath: Place the container in a water bath to help dissipate the heat generated by the exothermic polymerization reaction and maintain temperature control[6].
Step 3: Monitor and Cure
-
Observe the Reaction: Monitor the container for signs of polymerization, such as an increase in viscosity and temperature. The mixture will gradually solidify.
-
Ensure Complete Curing: Allow the reaction to proceed until the material is fully hardened. This may take several hours. Break apart the solid mass to verify there are no remaining free liquids[12].
Step 4: Final Disposal
-
Dispose of the Solid: Once fully cured and confirmed to be a non-hazardous solid, the polymerized acrylic can typically be disposed of in the regular solid waste stream[6].
-
Consult EHS: Always confirm the final disposal route for the cured polymer with your EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate disposal method for this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. petrochemistry.eu [petrochemistry.eu]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 5. chembk.com [chembk.com]
- 6. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. odu.edu [odu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. fishersci.com [fishersci.com]
- 12. apps.ecology.wa.gov [apps.ecology.wa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

